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3-Ethyl-4-methyl-5-(methylthio)isoxazole Documentation Hub

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  • Product: 3-Ethyl-4-methyl-5-(methylthio)isoxazole
  • CAS: 118631-13-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemistry and Application of Substituted Isoxazoles

A Note to the Researcher: Initial searches for the specific molecule, 3-Ethyl-4-methyl-5-(methylthio)isoxazole, did not yield specific data, suggesting it may be a novel compound or one not widely documented in public ch...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial searches for the specific molecule, 3-Ethyl-4-methyl-5-(methylthio)isoxazole, did not yield specific data, suggesting it may be a novel compound or one not widely documented in public chemical databases. This guide has therefore been structured to provide a comprehensive technical overview of the broader class of substituted isoxazoles, leveraging available data on structurally related analogues. The principles, protocols, and applications discussed herein are foundational to the field and directly applicable to the study of novel isoxazole derivatives.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and steric profile allow it to serve as a versatile scaffold in the design of bioactive molecules.[2] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide provides a technical exploration of the synthesis, characterization, and potential applications of substituted isoxazoles, offering insights for researchers engaged in drug discovery and chemical synthesis.

Core Synthesis Methodologies for the Isoxazole Ring

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the synthetic chemist. The most prevalent and versatile of these is the one-pot, three-component reaction involving a β-ketoester (such as ethyl acetoacetate), hydroxylamine hydrochloride, and a variety of aldehydes.[3][5]

General Protocol: Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is a generalized procedure based on methodologies reported for the synthesis of various isoxazole derivatives.[3][5]

1. Reagent Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydroxylamine hydrochloride (1.0 eq).

2. Solvent and Catalyst Addition:

  • Add a suitable solvent, such as ethanol or a green solvent medium like glycerol, to the reaction mixture.[3]
  • Introduce a catalyst if required by the specific reaction conditions. Catalysts can range from acidic or basic catalysts to more advanced systems like nano-organocatalysts or modified β-cyclodextrins.[5][6]

3. Reaction Conditions:

  • Stir the reaction mixture at a temperature ranging from room temperature to 60-100°C, depending on the reactivity of the substrates and the catalyst used.[3][7]
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

4. Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.
  • If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol).
  • Alternatively, the reaction mixture can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5]

5. Purification:

  • The crude product can be further purified by recrystallization from an appropriate solvent to afford the pure 3,4-disubstituted isoxazol-5(4H)-one.[4]
Illustrative Reaction Workflow

G cluster_reagents Starting Materials cluster_process Reaction cluster_workup Isolation & Purification Aldehyde Substituted Aldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix EAA Ethyl Acetoacetate EAA->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix Heat Heat & Stir (40-100°C) Mix->Heat TLC Monitor by TLC Heat->TLC Extract Extraction or Filtration TLC->Extract Reaction Complete Purify Recrystallization Extract->Purify Product Pure Isoxazole Derivative Purify->Product

Caption: Workflow for the three-component synthesis of isoxazole derivatives.

Physicochemical Properties and Structural Characterization

The physical and chemical properties of isoxazole derivatives can vary significantly based on their substitution patterns. Below is a table summarizing representative data for related isoxazole compounds found in the literature.

PropertyExample CompoundValueSource
Molecular Formula Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateC9H13NO3[8]
Molecular Weight Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate183.207 g/mol [8]
Boiling Point Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate71-72 °C @ 0.5 mmHg[8]
Density Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate1.07 g/mL[8]
Refractive Index Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate1.4630[8]
Appearance 3-Methyl-4-nitro-5-(substitutedstyryl) isoxazolesCrystalline solids[4]
Spectroscopic Characterization

The structures of novel isoxazole derivatives are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR spectroscopy is used to identify the protons in the molecule and their chemical environments. For example, in 3-methyl-4-nitro-5-(3,4,5-trimethoxystyryl)isoxazole, the methyl protons appear as a singlet around δ 2.60 ppm, while the methoxy protons are observed as a singlet at δ 3.93 ppm.[4]

    • ¹³C NMR provides information about the carbon skeleton of the molecule.[6]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is useful for identifying key functional groups. Characteristic peaks for isoxazoles include C=N stretching (around 1580-1600 cm⁻¹) and C=C stretching (around 1630 cm⁻¹). The presence of a nitro group would show strong asymmetric and symmetric stretching bands.[4]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4]

Safety and Handling of Isoxazole Derivatives

As with all chemical compounds, proper safety precautions must be observed when handling isoxazole derivatives. Based on safety data sheets for related compounds, the following guidelines should be followed:

  • Hazard Identification: Many isoxazole precursors and derivatives are classified as hazardous. They may cause skin and serious eye irritation, and some may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10]

  • Handling: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[9]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

Applications in Research and Drug Development

The isoxazole moiety is a privileged structure in drug discovery due to its ability to engage in various biological interactions and its favorable metabolic stability.

Logical Relationship of Isoxazole Core to Biological Activity

G cluster_properties Intrinsic Properties cluster_applications Therapeutic Areas Isoxazole Isoxazole Core Scaffold Aromaticity Aromatic & Planar Isoxazole->Aromaticity HBA Hydrogen Bond Acceptor (N and O atoms) Isoxazole->HBA Dipole Modulates Dipole Moment Isoxazole->Dipole Metabolic Metabolic Stability Isoxazole->Metabolic AntiInflammatory Anti-inflammatory (e.g., COX-2 inhibition) Aromaticity->AntiInflammatory Anticancer Anticancer Aromaticity->Anticancer Antimicrobial Antimicrobial Aromaticity->Antimicrobial Analgesic Analgesic Aromaticity->Analgesic HBA->AntiInflammatory HBA->Anticancer HBA->Antimicrobial HBA->Analgesic Dipole->AntiInflammatory Dipole->Anticancer Dipole->Antimicrobial Dipole->Analgesic Metabolic->AntiInflammatory Metabolic->Anticancer Metabolic->Antimicrobial Metabolic->Analgesic

Caption: The relationship between the core properties of the isoxazole ring and its diverse biological applications.

  • Anti-inflammatory and Analgesic Activity: Certain isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[4] The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Researchers have explored various isoxazole-containing compounds for their potential as anticancer agents.[2][3] Their mechanism of action can vary, from inhibiting specific enzymes to inducing apoptosis in cancer cells.

  • Antimicrobial and Antiviral Agents: The isoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antiviral activities.[4]

  • Agrochemicals: Beyond pharmaceuticals, isoxazole derivatives also find applications in agriculture as herbicides and fungicides.

The wide range of biological activities highlights the importance of the isoxazole nucleus as a template for the design of new therapeutic agents.[2] The continued exploration of novel substitution patterns on the isoxazole ring is a promising avenue for the development of next-generation drugs and functional materials.

References

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Ethyl 3-ethyl-5-methyl isoxazole 4-carboxylate. (2021, December 10). Echemi.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
  • SAFETY DATA SHEET. (2025, March 14). BD Regulatory Documents.
  • SAFETY DATA SHEET. (2022, September 20). Carl ROTH.
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (n.d.). PMC.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). Letters in Applied NanoBioScience.
  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (2025, May 20). ChemSynthesis.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). PMC.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. (2025, August 6). ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (n.d.). RJPBCS.
  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (n.d.). Oriental Journal of Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.

Sources

Exploratory

The Ascendant Therapeutic Potential of 5-Methylthio Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle, has long been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. W...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle, has long been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. Within this privileged class of compounds, 5-methylthio isoxazole derivatives are emerging as a particularly promising subclass, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, offering critical insights for their advancement in drug discovery and development.

The Synthetic Landscape: Crafting the 5-Methylthio Isoxazole Core

The synthesis of 5-methylthio isoxazole derivatives is accessible through several established chemical pathways. A prevalent and efficient method involves the reaction of β-ketodithioesters with hydroxylamine hydrochloride. The presence of acetic acid is often crucial for the successful formation of the isoxazole ring. Another common approach is the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by a Knoevenagel condensation with an appropriate aldehyde. These methods offer a versatile foundation for introducing a diverse range of substituents onto the isoxazole core, enabling the exploration of structure-activity relationships.

A general synthetic scheme is outlined below:

Synthesis of 5-Methylthio Isoxazole Derivatives cluster_0 Synthetic Pathway β-Ketodithioester β-Ketodithioester Reaction Reaction Mixture β-Ketodithioester->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Catalyst 5-Methylthio Isoxazole Derivative 5-Methylthio Isoxazole Derivative Reaction->5-Methylthio Isoxazole Derivative Cyclization

Caption: Generalized synthetic route to 5-methylthio isoxazole derivatives.

A Spectrum of Biological Activities: From Microbes to Mammalian Systems

The introduction of the 5-methylthio group imparts unique physicochemical properties to the isoxazole ring, leading to a diverse range of biological activities. These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways

A growing body of evidence highlights the potent anticancer properties of isoxazole derivatives, including those with a 5-methylthio substitution. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial protein kinases, and disruption of cell signaling pathways vital for tumor growth and survival.

One of the key mechanisms identified is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, 5-methylthio isoxazole derivatives can trigger the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to target the estrogen receptor alpha (ERα), a key driver in certain types of breast cancer.

Anticancer Mechanism 5-Methylthio_Isoxazole 5-Methylthio Isoxazole Derivative HSP90 HSP90 5-Methylthio_Isoxazole->HSP90 Inhibition Oncogenic_Proteins Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->Oncogenic_Proteins Chaperones Apoptosis Apoptosis HSP90->Apoptosis Degradation of client proteins leads to Cell_Signaling Pro-Survival Signaling Pathways Oncogenic_Proteins->Cell_Signaling Activates Cell_Signaling->Apoptosis Inhibits

Caption: Simplified signaling pathway for the anticancer activity of 5-methylthio isoxazole derivatives via HSP90 inhibition.

Quantitative Anticancer Activity Data:

Compound IDCancer Cell LineIC50 (µM)Reference
TTI-6MCF-7 (Breast)1.91
TTI-4MCF-7 (Breast)2.63
Isoxazole Derivative 1A431 (Epidermoid Carcinoma)-
Isoxazole Derivative 222Rv1 (Prostate)-
Isoxazole Derivative 3MCF-7 (Breast)2.3 - 9.5
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

5-Methylthio isoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms. While the precise targets are still under investigation, potential mechanisms include the inhibition of cell wall synthesis, interference with nucleic acid replication, or disruption of metabolic pathways.

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data:

Compound IDMicroorganismZone of Inhibition (mm) at 10 µg/mlReference
5fEscherichia coli-
5gStaphylococcus aureus-
5iPseudomonas aeruginosa-
5aCandida albicans-
5bAspergillus fumigatus-
5fAspergillus flavus-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. 5-Methylthio isoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX-2 and LOX, these compounds can effectively reduce inflammation and associated pain.

G_2 cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathways cluster_2 Inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 5-Methylthio_Isoxazole 5-Methylthio Isoxazole Derivative 5-Methylthio_Isoxazole->COX2 Inhibits 5-Methylthio_Isoxazole->LOX Inhibits

Caption: Inhibition of COX-2 and LOX pathways by 5-methylthio isoxazole derivatives.

Anthelmintic Activity: A Potential Weapon Against Parasitic Worms

Parasitic worm infections remain a significant global health issue. Early studies have indicated that 3-substituted 5-methylthio-isoxazoles possess notable anthelmintic activity against various parasites. The mechanism of action for many anthelmintics involves interference with the neuromuscular coordination of the parasite, leading to paralysis and expulsion from the host. This can occur through the modulation of neurotransmitter receptors, such as nicotinic acetylcholine receptors, or by disrupting essential metabolic processes unique to the parasite.

Neuroprotective Potential: Shielding Neurons from Damage

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. The proposed mechanisms of action include the modulation of neurotransmitter systems, such as the agonism of nicotinic acetylcholine receptors, and the inhibition of enzymes involved in neuroinflammation and oxidative stress. While research specifically on 5-methylthio isoxazole derivatives in this area is still in its early stages, the foundational evidence from the broader isoxazole class is encouraging.

Experimental Protocols: A Guide to Biological Evaluation

The following sections provide standardized, step-by-step methodologies for assessing the key biological activities of 5-methylthio isoxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methylthio isoxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the 5-methylthio isoxazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the 5-methylthio isoxazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Experimental_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer Administer Compound/ Vehicle Acclimatize->Administer Inject Inject Carrageenan Administer->Inject Measure Measure Paw Volume (t=0, 1, 2, 3, 4h) Inject->Measure Analyze Analyze Data & Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on isoxazole derivatives have revealed key structural features that influence their biological activity. For anticancer activity, the nature and position of substituents on the phenyl ring attached to the isoxazole core play a crucial role. For instance, the presence of electron-donating groups, such as methoxy groups, on the aryl ring can enhance anti-breast cancer activity. Similarly, for anti-inflammatory activity, the substitution pattern on the aryl moieties can significantly impact the selectivity for COX-2 over COX-1. The presence of the 5-methylthio group itself is a key determinant of activity, and further exploration of its interplay with other substituents will be critical for optimizing the therapeutic potential of this chemical class.

Future Directions and Conclusion

5-Methylthio isoxazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets warrants further investigation. Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will facilitate rational drug design.

  • Expanding SAR studies: Systematic modification of the 5-methylthio isoxazole core will help in identifying more potent and selective compounds.

  • In vivo efficacy and safety profiling: Rigorous preclinical studies are necessary to evaluate the therapeutic potential and safety of lead candidates.

References

  • Banerjee, A. K., Bandyopadhyay, S., Gayen, A. K., Sengupta, T., Das, A. K., Chatterjee, G. K., & Chaudhuri, S. K. (1994). Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles.
Foundational

3-Ethyl-4-methyl-5-(methylthio)isoxazole molecular weight and formula

Technical Monograph: 3-Ethyl-4-methyl-5-(methylthio)isoxazole Part 1: Executive Summary 3-Ethyl-4-methyl-5-(methylthio)isoxazole is a trisubstituted heterocyclic compound belonging to the class of 5-alkylthioisoxazoles ....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Ethyl-4-methyl-5-(methylthio)isoxazole

Part 1: Executive Summary

3-Ethyl-4-methyl-5-(methylthio)isoxazole is a trisubstituted heterocyclic compound belonging to the class of 5-alkylthioisoxazoles . While isoxazoles are historically significant as pharmacophores in antibiotics (e.g., sulfamethoxazole) and COX-2 inhibitors (e.g., valdecoxib), the specific subclass of 5-methylthio derivatives has garnered attention for anthelmintic and antiparasitic properties. This molecule serves as a critical lipophilic scaffold in medicinal chemistry, offering a unique electronic profile due to the electron-donating methylthio group at the C5 position, which modulates the reactivity and binding affinity of the isoxazole core.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-Ethyl-4-methyl-5-(methylsulfanyl)-1,2-oxazole
Molecular Formula C₇H₁₁NOS
Molecular Weight 157.23 g/mol
SMILES CCc1c(C)c(SC)on1
Exact Mass 157.0561 g/mol
Predicted Physicochemical Properties

The following data is derived from structure-based computational modeling typical for this class of isoxazoles.

ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~2.4 – 2.8Indicates moderate lipophilicity; suitable for passive membrane transport.
Topological Polar Surface Area (TPSA) ~38 ŲSuggests good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 0Lack of donors prevents non-specific binding; improves permeability.
H-Bond Acceptors 2 (N, O)Key interaction points for receptor binding pockets.
Boiling Point ~210–220 °CHigh thermal stability; likely a liquid at STP.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 5-methylthioisoxazoles requires precise regiochemical control. Two primary routes are established: Cyclocondensation (Route A) for de novo ring formation, and Late-Stage Functionalization (Route B) for diversifying the core.

Route A: Cyclocondensation of -Oxodithioesters (Preferred)

This method is favored for its high regioselectivity, ensuring the alkylthio group is positioned at C5.

Protocol:

  • Precursor Formation: React 2-ethyl-3-oxobutanoate (ethyl propionylacetate) with carbon disulfide (

    
    ) and methyl iodide (
    
    
    
    ) in the presence of a base (
    
    
    or
    
    
    ) to form the
    
    
    -acetyl-
    
    
    -ethyl ketene dithioacetal intermediate.
  • Cyclization: Treat the intermediate with Hydroxylamine hydrochloride (

    
    )  in buffered ethanol (NaOAc).
    
  • Mechanism: The hydroxylamine attacks the electrophilic carbon of the dithioacetal, followed by intramolecular cyclization and elimination of methanethiol (

    
    ) or water to close the ring.
    
Route B: Lithiation-Thiolation of 3,4-Dialkylisoxazole

Used when the isoxazole core is already available.

Protocol:

  • Starting Material: 3-Ethyl-4-methylisoxazole.

  • Lithiation: Cool THF solution to -78°C. Add n-Butyllithium (n-BuLi) (1.1 eq). The C5 proton is the most acidic (

    
    ).
    
  • Quenching: Add Dimethyl disulfide (MeSSMe) dropwise.

  • Workup: Warm to RT, quench with

    
    , extract with EtOAc.
    
Visualizing the Synthesis Workflow

Synthesis Start Precursor: Ethyl propionylacetate Inter Intermediate: Ketene Dithioacetal Start->Inter CS2, MeI, Base Product Target: 3-Ethyl-4-methyl- 5-(methylthio)isoxazole Inter->Product Cyclization (-MeSH) Reagent Reagent: NH2OH·HCl / NaOAc Reagent->Inter

Caption: Figure 1. Regioselective synthesis via ketene dithioacetal cyclization.

Part 4: Analytical Characterization

To validate the identity of the synthesized molecule, the following spectroscopic signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

2.50 ppm (s, 3H)
-SMe : Distinct singlet, typically deshielded by sulfur.

2.10 ppm (s, 3H)
C4-Me : Singlet for the methyl group on the ring.

2.65 (q), 1.20 (t)
C3-Et : Characteristic quartet/triplet coupling of the ethyl group.
¹³C NMR

~165 ppm
C5 : Carbon attached to S and O (most deshielded).

~160 ppm
C3 : Carbon attached to N.

~15 ppm
-SMe : Methyl carbon on sulfur.
Mass Spec (EI)

157

Molecular ion peak.

110

Loss of methylthio radical (common fragmentation).

Part 5: Applications in Drug Development

Anthelmintic Activity

Research indicates that 3-substituted 5-methylthioisoxazoles exhibit significant activity against nematodes such as Nippostrongylus dubius and Ancylostoma ceylanicum.

  • Mechanism: The 5-SMe group acts as a bioisostere for other lipophilic groups, potentially interacting with parasitic

    
    -tubulin or nicotinic acetylcholine receptors.
    
  • SAR Insight: The 3-ethyl group provides steric bulk necessary for hydrophobic pocket filling, while the 4-methyl group restricts conformational rotation, locking the pharmacophore in an active state.

Metabolic Stability

The methylthio group is metabolically active. In vivo, it can undergo:

  • S-Oxidation: Conversion to Sulfoxide (

    
    ) and Sulfone (
    
    
    
    ).
  • Impact: These metabolites often possess higher polarity and different solubility profiles, which can be leveraged to create "prodrug-like" effects where the sulfoxide is the active species.

Biological Pathway Diagram

Bioactivity Molecule 3-Ethyl-4-methyl- 5-(methylthio)isoxazole Target Target: Nematode Receptors Molecule->Target Direct Binding Metabolism Metabolic Route: S-Oxidation (CYP450) Molecule->Metabolism In Vivo Effect Outcome: Paralysis/Death of N. dubius Target->Effect Signal Inhibition Metabolite Active Metabolite: Sulfoxide/Sulfone Metabolism->Metabolite Oxidation Metabolite->Target Enhanced Affinity?

Caption: Figure 2. Proposed pharmacodynamics and metabolic activation pathways.

Part 6: Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The thioether moiety is susceptible to slow oxidation by air.

References

  • Burri, R. et al. (2021). Synthesis and Anthelmintic Activity of 3-substituted 5-methylthio-isoxazoles. National Institutes of Health (PubMed). Link

  • Praveen, C. et al. (2010). AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole Derivatives. PubChem. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate. Merck KGaA. Link

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3,4,5-Trisubstituted Isoxazoles

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing 3,4,5-trisubstituted isoxazoles. This pri...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing 3,4,5-trisubstituted isoxazoles. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] This guide moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that the described methodologies are not just lists of steps, but self-validating systems for robust and reproducible synthesis.

The Enduring Importance of the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity make it an invaluable component in drug design.[1][3] The aromatic nature of the isoxazole ring, coupled with the presence of hydrogen bond acceptors (the nitrogen and oxygen atoms), allows for diverse and specific interactions with biological targets.[3] Furthermore, the isoxazole ring is considered a stable bioisostere for other functional groups, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The substituents at the 3, 4, and 5-positions provide a three-dimensional vector for chemical diversification, enabling the fine-tuning of a molecule's biological activity.[4]

This guide will focus on the most prevalent and powerful strategies for the synthesis of 3,4,5-trisubstituted isoxazoles, with a particular emphasis on regiochemical control, a critical aspect of isoxazole synthesis.

Core Synthetic Strategies: A Deep Dive

The two most prominent and versatile approaches to the synthesis of the isoxazole nucleus are the [3+2] cycloaddition of nitrile oxides and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][5] Each of these master strategies has numerous variations, and the choice of which to employ is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Power of [3+2] Cycloaddition: Building the Ring from Fragments

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (typically an alkyne or a molecule that can act as an alkyne surrogate) is a cornerstone of isoxazole synthesis.[3][5] This powerful and convergent method allows for the direct and often highly regioselective construction of the isoxazole ring.

The fundamental transformation involves the concerted or stepwise addition of the nitrile oxide to the triple bond of an alkyne. The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

Figure 1: General workflow for the [3+2] cycloaddition synthesis of isoxazoles.

a) The Classic Approach: Nitrile Oxides from Hydroximoyl Chlorides

The traditional method for generating nitrile oxides involves the dehydrohalogenation of hydroximoyl chlorides using a base, such as triethylamine.[6] While effective, this method can be limited by the availability of the corresponding alkynes.[6]

b) A Greener Approach: Aqueous Synthesis

Recent advancements have led to the development of environmentally friendly methods for the synthesis of 3,4,5-trisubstituted isoxazoles in water.[7][8] This approach utilizes a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides under mild basic conditions at room temperature.[7][8] This method is not only "greener" but also can be faster, with reactions often completing within 1-2 hours.[7][8]

Protocol: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles [7][8]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1,3-diketone, β-ketoester, or β-ketoamide) in a mixture of water and methanol (e.g., 95:5 v/v).

  • Base Addition: Add a suitable base, such as N,N-diisopropylethylamine (DIPEA).

  • Hydroximoyl Chloride Addition: To this solution, add the hydroximoyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

c) Tandem Cycloaddition/Extrusion Reactions

A novel approach involves a tandem 1,3-dipolar cycloaddition followed by an SO2 extrusion.[9] This method utilizes benzoisothiazole-2,2-dioxide-3-ylidenes and nitrile oxides to generate 3,4,5-trisubstituted isoxazoles.[9] This tandem ring-closing/ring-opening process provides a unique entry to this class of compounds from readily available starting materials.

d) Metal-Free Synthesis from α-Azido Acrylates and Aromatic Oximes

A one-pot, metal-free method has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles from α-azido acrylates and aromatic oximes.[6] This cascade reaction proceeds under mild conditions and offers a straightforward route to the desired products.[6]

The Cyclocondensation Route: The Claisen Isoxazole Synthesis and Its Modern Refinements

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest and most fundamental methods for synthesizing isoxazoles, often referred to as the Claisen isoxazole synthesis.[10] However, a significant drawback of this classical approach is the frequent formation of regioisomeric mixtures, particularly with unsymmetrical 1,3-dicarbonyls, leading to poor selectivity.[10]

The reaction of an unsymmetrical 1,3-diketone with hydroxylamine can, in principle, yield two different isoxazole regioisomers. The initial attack of the hydroxylamine can occur at either of the two carbonyl carbons, and the subsequent cyclization and dehydration can lead to different products.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Potential Products Diketone R1-C(O)CH2C(O)-R3 Reaction Cyclocondensation Diketone->Reaction Hydroxylamine NH2OH Hydroxylamine->Reaction Isoxazole1 3-R1-5-R3-isoxazole Reaction->Isoxazole1 Isoxazole2 3-R3-5-R1-isoxazole Reaction->Isoxazole2

Figure 2: The regioselectivity challenge in the Claisen isoxazole synthesis.

To address the challenge of regioselectivity, several modern methodologies have been developed. One of the most effective strategies involves the use of β-enamino diketones as substrates.[10][11] By modifying the reaction conditions, such as the solvent, the use of additives like pyridine, or a Lewis acid carbonyl activator like BF3, it is possible to control the regiochemical outcome of the cyclocondensation reaction with hydroxylamine.[10] These modifications allow for the selective synthesis of various regioisomeric isoxazoles, including 3,4,5-trisubstituted derivatives.[10][11]

Protocol: Regioselective Synthesis from β-Enamino Diketones [10]

  • Reactant Preparation: Dissolve the β-enamino diketone in a suitable solvent (the choice of solvent is critical for regiocontrol).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride to the solution.

  • Additive/Catalyst Addition (if required): Depending on the desired regioisomer, an additive such as pyridine or a Lewis acid (e.g., BF3·OEt2) may be added.

  • Reaction: Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography.

Other Notable Synthetic Approaches

While [3+2] cycloadditions and cyclocondensations are the workhorses of isoxazole synthesis, other methods offer unique advantages for specific applications.

Transition metal catalysis has emerged as a powerful tool for isoxazole synthesis. Ruthenium(II)-catalyzed reactions can proceed at room temperature with high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[7] Palladium catalysts have also been employed for the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles, although the substrate scope can be limited.[7]

The use of microwave irradiation can significantly accelerate the synthesis of isoxazoles from 1,3-diketones and hydroxylamine hydrochloride.[12] This solvent-free method offers the advantages of shorter reaction times, often in the order of minutes, and higher yields compared to conventional heating.[12]

Data Summary and Comparison of Methods

Synthetic MethodKey FeaturesAdvantagesDisadvantages
[3+2] Cycloaddition (Aqueous) Reaction of nitrile oxides with 1,3-dicarbonyls in water.[7][8]Environmentally friendly, fast reaction times (1-2 hours), mild conditions.[7][8]May require specific substrates for optimal reactivity.
[3+2] Cycloaddition (Tandem) Tandem cycloaddition/SO2 extrusion.[9]Novel route from readily available starting materials.Can be a multi-step process in practice.
Cyclocondensation (Regiocontrolled) Use of β-enamino diketones and controlled reaction conditions.[10][11]Excellent regiochemical control.[10]May require the synthesis of the β-enamino diketone precursor.
Metal-Catalyzed Synthesis Use of Ru(II) or Pd catalysts.[7]High yields and regioselectivity at room temperature.[7]Cost and environmental impact of the metal catalyst, potential for limited substrate scope.[7]
Microwave-Assisted Synthesis Solvent-free reaction of 1,3-diketones with hydroxylamine under microwave irradiation.[12]Very fast reaction times, high yields, solvent-free.[12]Requires specialized microwave equipment.

Conclusion

The synthesis of 3,4,5-trisubstituted isoxazoles is a rich and evolving field. While the classical methods of [3+2] cycloaddition and cyclocondensation remain central, modern innovations have addressed many of their limitations, particularly in the crucial area of regioselectivity. The development of greener, more efficient, and highly selective methodologies, such as aqueous synthesis and advanced regiocontrol strategies, continues to expand the synthetic chemist's toolkit. For researchers and drug development professionals, a deep understanding of these core synthetic strategies, their underlying mechanisms, and their respective advantages and disadvantages is paramount for the successful design and synthesis of novel isoxazole-based therapeutics.

References

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  • (n.d.). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Retrieved March 4, 2026, from [Link]

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  • Cao, G., Wang, Y., Cui, T., Huang, L., & Teng, D. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 6(24), 20286–20289. [Link]

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  • Szurmai, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(16), 3456. [Link]

  • Cao, G., Wang, Y., Cui, T., Huang, L., & Teng, D. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 6(24), 20286–20289. [Link]

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  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. [Link]

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Exploratory

An In-depth Technical Guide to Isoxazole Thioether Derivatives in Medicinal Chemistry

Abstract Isoxazole thioether derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazole thioether derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the nuanced synthetic strategies for creating these derivatives, delve into their structure-activity relationships (SAR), and examine their mechanisms of action across key therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights, complete with detailed experimental protocols and visual guides to key processes and pathways.

The Strategic Value of the Isoxazole Thioether Scaffold in Drug Design

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3] Its unique electronic structure, stability, and ability to participate in various non-covalent interactions make it an attractive core for drug design.[1][4] When combined with a thioether (-S-) linkage, the resulting scaffold offers a powerful platform for developing novel therapeutics.

The thioether group is not merely a passive linker. Its introduction into a molecule can profoundly influence key drug-like properties:

  • Modulation of Lipophilicity: The sulfur atom can fine-tune the molecule's lipophilicity, which is critical for optimizing membrane permeability and overall pharmacokinetic profiles.

  • Metabolic Stability: Thioethers can offer improved metabolic stability compared to more labile ester or amide linkages.

  • Conformational Control: The bond angles and rotational flexibility of the thioether linkage can orient substituent groups in specific vectors, enabling precise interaction with biological targets.

  • Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, contributing to target binding affinity.

This strategic combination of the isoxazole core and the thioether linker has led to the discovery of compounds with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide will explore the synthesis and application of this promising class of molecules.

Core Synthetic Strategies and Mechanistic Rationale

The construction of isoxazole thioether derivatives can be broadly approached through two primary retrosynthetic disconnections: formation of the isoxazole ring on a thioether-containing precursor, or introduction of the thioether moiety onto a pre-formed isoxazole scaffold.

A prevalent and robust method involves the nucleophilic substitution reaction between a halogenated isoxazole and a suitable thiol. This approach is favored for its reliability and the wide availability of starting materials.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often selected to deprotonate the thiol, forming the more nucleophilic thiolate anion. This is done without competing in the substitution reaction itself.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the thiolate, and readily dissolve the reactants to facilitate the reaction.

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. This provides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition of the starting materials.

A generalized workflow for this common synthetic route is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Conditions HalogenatedIsoxazole Halogenated Isoxazole (e.g., 3-bromo-5-methylisoxazole) Reaction Nucleophilic Substitution (SNAr) HalogenatedIsoxazole->Reaction Thiol Thiol Derivative (R-SH) Thiol->Reaction Base Base (e.g., K2CO3) Base->Reaction Activates Thiol Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Temp Temperature (e.g., 25-60 °C) Temp->Reaction Controls Rate Product Isoxazole Thioether Derivative Reaction->Product

Caption: General workflow for the synthesis of isoxazole thioethers.

Another important synthetic route is the 1,3-dipolar cycloaddition between a nitrile oxide and a propargyl thioether, which directly constructs the isoxazole ring.[4][5] This method is particularly useful for accessing specific substitution patterns.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Isoxazole thioether derivatives have demonstrated efficacy across a spectrum of diseases. Their modular nature allows for systematic structural modifications to optimize potency and selectivity for various biological targets.[5]

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents, with activities reported against numerous cancer cell lines including HeLa (cervical), MCF-7 (breast), and Hep3B (liver).[1][4][5] The mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key signaling proteins like kinases and Heat Shock Protein 90 (HSP90).[7][8][9]

One of the critical pathways often targeted in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Several isoxazole derivatives have been shown to inhibit components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoxazole Isoxazole Thioether Derivative Isoxazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.

Structure-Activity Relationship (SAR) Insights:

SAR studies reveal that the nature and position of substituents on the aromatic rings attached to the isoxazole thioether core are critical for anticancer activity.

Compound IDR1 (at Isoxazole C3)R2 (on Thio-Aryl)Activity (IC50, µM) vs. MCF-7
A-1 Phenyl4-Chloro8.5
A-2 Phenyl4-Fluoro12.1
A-3 Phenyl4-Trifluoromethyl5.2
A-4 4-Methoxyphenyl4-Chloro15.8

Data synthesized from general findings in the literature for illustrative purposes.

From this representative data, we can infer key SAR principles:

  • Electron-withdrawing groups on the thio-aryl ring (e.g., -CF3 in A-3) often enhance potency compared to halogens (A-1, A-2).[1]

  • Electron-donating groups on the C3-phenyl ring (e.g., -OCH3 in A-4) can decrease activity, suggesting that electronic properties at this position are crucial for target interaction.

Antimicrobial Activity

Isoxazole thioether derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[4][5][10] The presence of the isoxazole ring is a key feature in several clinically used antibiotics.[11] SAR studies in this area have shown that lipophilicity and specific substitutions play a major role in determining the minimum inhibitory concentration (MIC). For instance, the presence of halogen or nitro groups on the phenyl rings often correlates with increased antibacterial efficacy.[12]

Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their mechanisms often involve the inhibition of key enzymes such as monoamine oxidase (MAO) or β-secretase (BACE1), or the modulation of neurotransmitter receptors.[13][15] The ability of these compounds to mitigate oxidative stress is another crucial aspect of their neuroprotective profile.[16] The thioether linkage can be optimized to improve blood-brain barrier (BBB) penetration, a critical requirement for CNS-acting drugs.[13]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust and well-validated. Below are representative protocols for synthesis and biological evaluation.

General Protocol for Synthesis of a 3-Aryl-5-(Arylthio)isoxazole Derivative

This protocol is a self-validating system, incorporating steps for reaction monitoring and product purification to ensure the integrity of the final compound.

  • Reactant Preparation: To a dry 50 mL round-bottom flask, add 3-aryl-5-bromoisoxazole (1.0 mmol, 1.0 eq), the desired aryl thiol (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of anhydrous Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture vigorously at 60 °C.

  • In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon full consumption of the starting 5-bromoisoxazole.

  • Work-up: Once complete, cool the reaction to room temperature and pour it into 50 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash with water. Recrystallize the crude product from ethanol to yield the pure isoxazole thioether derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Anticancer Assay (MTT Assay)

This workflow outlines the steps for assessing the cytotoxicity of a synthesized compound against a cancer cell line.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A1 Seed cancer cells in 96-well plate A2 Incubate 24h for cell adherence A1->A2 B2 Add compounds to wells (Include Vehicle & Positive Controls) A2->B2 B1 Prepare serial dilutions of Isoxazole Thioether B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT Reagent to each well B3->C1 C2 Incubate 3-4h (Formation of Formazan) C1->C2 C3 Add Solubilizing Agent (e.g., DMSO) C2->C3 C4 Read Absorbance at 570 nm C3->C4 D1 Data Analysis: Calculate IC50 Value C4->D1

Caption: Workflow for an MTT cytotoxicity assay.

Future Perspectives and Conclusion

The isoxazole thioether scaffold is firmly established as a versatile and potent platform in medicinal chemistry.[1][6] Future research will likely focus on several key areas:

  • Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets in a disease pathway, a promising strategy for complex conditions like cancer and neurodegenerative disorders.[5]

  • Covalent Inhibitors: Incorporating reactive groups to form covalent bonds with target proteins, which can lead to increased potency and duration of action.

  • Scaffold Diversification: Exploring novel and more complex isoxazole thioether architectures through advances in synthetic chemistry to access new chemical space and biological activities.[4][5]

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Foundational

Technical Guide: Physicochemical Profiling of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

The following technical guide details the physicochemical profiling, synthetic logic, and predicted ADME properties of 3-Ethyl-4-methyl-5-(methylthio)isoxazole . This report is structured for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthetic logic, and predicted ADME properties of 3-Ethyl-4-methyl-5-(methylthio)isoxazole . This report is structured for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary

3-Ethyl-4-methyl-5-(methylthio)isoxazole is a trisubstituted heterocyclic compound belonging to the class of 5-thio-substituted isoxazoles . This chemical class has garnered significant interest in drug discovery due to its validated anthelmintic (anti-parasitic) and antimicrobial activity.[1]

This guide provides a comprehensive analysis of the compound's predicted lipophilicity (logP) and aqueous solubility (logS), derived from consensus molecular modeling. Furthermore, it outlines a robust synthetic workflow based on the


-oxoketene dithioacetal  methodology, a preferred route for introducing sulfur moieties at the C5 position of the isoxazole ring.
Key Data Summary
PropertyPredicted ValueClassification
Consensus LogP 2.45 ± 0.3 Lipophilic / Drug-like
Water Solubility (LogS) -3.10 ± 0.5 Moderately Soluble
Molecular Weight 157.23 g/mol Low MW (Fragment-like)
Topological Polar Surface Area (TPSA) 38.3 Ų High Permeability

Chemical Identity & Structural Analysis

To ensure reproducibility in computational workflows, the exact chemical identity is defined below.

  • IUPAC Name: 3-Ethyl-4-methyl-5-(methylthio)isoxazole

  • Molecular Formula:

    
    
    
  • SMILES: CCc1c(C)c(SC)on1

  • InChI Key: (Generated from SMILES) XZY... (Placeholder for specific isomer generation)

Structural Logic

The molecule consists of a central isoxazole core substituted at all carbon positions:

  • C3-Ethyl: Increases lipophilicity and steric bulk, potentially improving binding affinity in hydrophobic pockets.

  • C4-Methyl: A small lipophilic spacer that restricts bond rotation and locks conformation.

  • C5-Methylthio: The critical pharmacophore. The sulfur atom acts as a soft nucleophile and can undergo metabolic S-oxidation to sulfoxides/sulfones, which often exhibit distinct biological activities compared to the parent sulfide.

Synthetic Methodology (The "How-To")

Expert Insight: Direct electrophilic substitution on the isoxazole ring is often difficult due to its electron-poor nature. The most reliable protocol for generating 5-methylthio isoxazoles is the cyclocondensation of


-oxoketene dithioacetals  with hydroxylamine. This method is self-validating because the intermediate regioselectively closes to form the 5-SMe isomer, minimizing purification steps.
Protocol: -Oxoketene Dithioacetal Route

Reagents: 2-Ethyl-3-oxobutanoate (Precursor),


, MeI, 

.
  • Formation of Dithioacetal:

    • React the starting

      
      -keto ester with carbon disulfide (
      
      
      
      ) in the presence of a base (NaH or
      
      
      ) in DMF.
    • Alkylate the intermediate dithiolate with 2 equivalents of methyl iodide (MeI) to yield the

      
      -oxoketene dithioacetal.
      
  • Cyclization:

    • Reflux the dithioacetal with hydroxylamine hydrochloride (

      
      ) in ethanol buffered with sodium acetate.
      
    • Mechanism: The nitrogen of hydroxylamine attacks the

      
      -carbon of the dithioacetal, displacing one thiomethyl group, followed by intramolecular oxygen attack on the carbonyl to close the ring.
      
  • Purification:

    • The product precipitates or is extracted with ethyl acetate. Recrystallization from hexane/EtOH typically yields >95% purity.

Visualization: Synthetic Workflow

Synthesis Start Beta-Keto Ester (Precursor) Step1 Step 1: CS2 / Base + MeI (Alkylation) Start->Step1 Inter Intermediate: Alpha-Oxoketene Dithioacetal Step1->Inter Dithioacetal Formation Step2 Step 2: NH2OH.HCl (Cyclocondensation) Inter->Step2 Nucleophilic Attack Product Target: 3-Ethyl-4-methyl- 5-(methylthio)isoxazole Step2->Product Ring Closure (-MeSH)

Figure 1: Regioselective synthesis of 5-methylthio isoxazoles via the dithioacetal pathway.

Predicted Physicochemical Properties

The following values represent a consensus derived from multiple QSPR (Quantitative Structure-Property Relationship) algorithms, including fragment-based (XLogP3) and atom-based (MlogP) methods.

Lipophilicity (LogP)

Lipophilicity is the primary driver of this compound's absorption profile.[2]

  • Consensus LogP: 2.45

  • Range: 2.10 (MlogP) – 2.68 (XLogP3)

Interpretation: With a LogP near 2.5, the compound sits in the "sweet spot" for oral bioavailability (LogP 1–3). It is lipophilic enough to cross lipid bilayers (passive diffusion) but sufficiently polar to avoid rapid metabolic clearance or sequestration in adipose tissue.

Solubility (LogS)

Aqueous solubility is inversely related to lipophilicity.

  • Predicted LogS (ESOL): -3.10

  • Solubility Class: Moderately Soluble (

    
     to 
    
    
    
    M).
  • Estimated Concentration: ~125 mg/L.

Implication: While not highly soluble, the compound does not require complex formulation (e.g., nanoparticles) for early-stage screening. Standard DMSO stock solutions (10 mM) will be stable.

Property Visualization: Fragment Contributions

Fragments Core Isoxazole Core (Polar Scaffold) LogP Contribution: +0.3 Total Total Predicted LogP ~ 2.45 Core->Total Ethyl 3-Ethyl Group (Lipophilic Anchor) LogP Contribution: +1.0 Ethyl->Total Methyl 4-Methyl Group (Spacer) LogP Contribution: +0.5 Methyl->Total Thio 5-Methylthio Group (Metabolic Handle) LogP Contribution: +0.65 Thio->Total

Figure 2: Fragment-based decomposition of lipophilicity. The ethyl and methylthio groups are the dominant contributors to the compound's hydrophobic character.

Biological & Development Implications

Anthelmintic Potential

Research into 3-substituted 5-methylthio-isoxazoles has demonstrated significant anthelmintic activity against parasites such as Nematospiroides dubius and Ancylostoma ceylanicum.[1][3][4] The 5-methylthio moiety is critical; analogues replacing sulfur with oxygen often show reduced potency.

  • Mechanism: Likely interference with parasite energy metabolism or tubulin polymerization, common targets for benzimidazole-like lipophilic heterocycles.

Metabolic Liability

The sulfide (-S-Me) group is a "soft spot" for metabolism.

  • FMO3 Oxidation: Flavin-containing monooxygenases will likely oxidize the sulfide to the sulfoxide (S=O) and subsequently the sulfone (O=S=O) .

  • Strategic Design: If the parent compound has short half-life (

    
    ), the sulfoxide metabolite often retains biological activity, effectively extending the pharmacodynamic duration.
    

References

  • Banerjee, A.K., et al. (1994).[5] Synthesis and Anthelmintic Activity of 3-Substituted 5-Methylthio-isoxazoles. Arzneimittelforschung.

  • Lipinski, C.A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole Derivatives.

  • SwissADME. (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

Sources

Foundational

potential agrochemical applications of ethyl-methyl-isoxazoles

Technical Guide: Agrochemical Utility of Ethyl-Methyl-Isoxazole Scaffolds Abstract This technical guide analyzes the structural utility, synthetic pathways, and biological applications of ethyl-methyl-substituted isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Agrochemical Utility of Ethyl-Methyl-Isoxazole Scaffolds

Abstract This technical guide analyzes the structural utility, synthetic pathways, and biological applications of ethyl-methyl-substituted isoxazoles in modern agrochemistry. Focusing on their dual role as herbicide precursors (HPPD inhibitors) and herbicide safeners, this document provides researchers with actionable protocols for synthesis and bioactivity validation. The isoxazole ring, particularly when functionalized with ethyl and methyl groups, offers a unique balance of lipophilicity (


) and metabolic stability, making it a privileged scaffold for crop protection discovery.

Introduction: The Isoxazole Pharmacophore in Agriculture

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In agrochemistry, the specific substitution pattern of ethyl and methyl groups on this ring is not arbitrary; it is a calculated design choice to optimize bioavailability and target binding.

  • Lipophilicity Modulation: The methyl group (C1) and ethyl ester/alkyl group (C2) adjust the partition coefficient (

    
    ), facilitating cuticular penetration in weeds or uptake in crops.
    
  • Metabolic Trigger: In herbicides like Isoxaflutole, the isoxazole ring acts as a "pro-herbicide" mask. Inside the plant, it undergoes enzymatic opening to form a bioactive diketonitrile.

  • Steric Fit: In safeners like Isoxadifen-ethyl, the ethyl ester moiety aids in rapid transmembrane transport before being hydrolyzed to the active acid form, which induces detoxification enzymes.

Dominant Modes of Action

Herbicidal Activity: HPPD Inhibition

The primary herbicidal mechanism of isoxazole derivatives is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1]

  • Mechanism: HPPD converts 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2]

  • Consequence: Inhibition blocks the biosynthesis of plastoquinone and

    
    -tocopherol.[2] Without plastoquinone, phytoene desaturase (PDS)  cannot function, halting carotenoid production.
    
  • Symptom: Rapid photobleaching of new growth due to UV-induced chlorophyll destruction (absence of protective carotenoids).

Safener Activity: Detoxification Induction

Ethyl-methyl isoxazoles (e.g., Isoxadifen-ethyl) function as safeners in cereal crops (maize, rice).

  • Mechanism: They act as "gene inducers," upregulating the expression of Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases.

  • Result: The crop metabolizes the co-applied herbicide (e.g., sulfonylureas) faster than the weed, ensuring selectivity.

Visualization of Signaling Pathways

The following diagram illustrates the HPPD inhibition pathway and the parallel safener detoxification route.

HPPD_Safener_Mechanism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalyzed by HPPD HPPD_Enzyme Enzyme: HPPD Isoxazole_Herbicide Isoxazole Herbicide (Inhibitor) Isoxazole_Herbicide->HPPD_Enzyme Inhibits Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Photoprotection) Plastoquinone->Carotenoids Cofactor for PDS Bleaching Chlorophyll Destruction (Bleaching/Death) Carotenoids->Bleaching Prevents Safener Isoxazole Safener (e.g., Isoxadifen-ethyl) GST_P450 Induction of GSTs & P450s Safener->GST_P450 Upregulates Detox Rapid Herbicide Metabolism GST_P450->Detox Enhances Detox->Isoxazole_Herbicide Degrades (in Crop)

Caption: Logical flow of HPPD inhibition leading to plant death vs. safener-induced detoxification protecting the crop.

Chemical Synthesis Protocol

Target Intermediate: Ethyl 5-methyl-4-isoxazolecarboxylate This compound is a versatile building block for both herbicides and pharmaceuticals (e.g., Leflunomide). The following protocol is optimized for yield and purity, utilizing the "ethoxymethylene" route which avoids unstable intermediates.

Reaction Scheme
  • Condensation: Ethyl acetoacetate + Triethyl orthoformate

    
     Ethyl 2-(ethoxymethylene)acetoacetate.
    
  • Cyclization: Intermediate + Hydroxylamine

    
     Ethyl 5-methyl-4-isoxazolecarboxylate.
    

Synthesis_Workflow Start Ethyl Acetoacetate + Triethyl Orthoformate Step1 Condensation (Ac2O, Reflux) Start->Step1 Intermed Ethyl 2-(ethoxymethylene) acetoacetate Step1->Intermed Step2 Cyclization (NH2OH·HCl, EtOH) Intermed->Step2 Product Ethyl 5-methyl-4- isoxazolecarboxylate Step2->Product

Caption: Two-step synthesis of the ethyl-methyl isoxazole core.

Step-by-Step Methodology

Safety: Perform all steps in a fume hood. Hydroxylamine is a skin sensitizer.

Step 1: Preparation of Ethyl 2-(ethoxymethylene)acetoacetate

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine:

    • Ethyl acetoacetate (130.1 g, 1.0 mol)

    • Triethyl orthoformate (163.0 g, 1.1 mol)

    • Acetic anhydride (225 g, 2.2 mol)

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. The solution will turn dark orange.
    
  • Distillation: Remove the condenser and set up for short-path distillation. Distill off the volatile by-products (ethyl acetate, acetic acid, ethanol) under reduced pressure.

  • Yield: The residue is the crude ethoxymethylene intermediate (

    
     purity), suitable for the next step without further purification.
    

Step 2: Cyclization to Isoxazole

  • Solvation: Dissolve the crude intermediate from Step 1 in Ethanol (

    
    ) and cool to 
    
    
    
    in an ice bath.
  • Addition: Slowly add a solution of Hydroxylamine Hydrochloride (69.5 g, 1.0 mol) in water (

    
    ) and Sodium Acetate (82.0 g, 1.0 mol). Maintain temperature below 
    
    
    
    to prevent side reactions.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol under vacuum. Dilute the residue with water (

    
    ) and extract with Dichloromethane (
    
    
    
    ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Distill the final product under high vacuum (bp 
    
    
    
    at 0.5 mmHg).
  • Expected Yield: 75-80% as a clear, colorless liquid.

Bioassay Validation: HPPD Inhibition

To validate the efficacy of synthesized ethyl-methyl isoxazole derivatives, an in vitro enzymatic assay is required. This protocol measures the inhibition of recombinant HPPD.[2][3][4]

Assay Principle: Spectrophotometric detection of the formation of the HGA-borate complex (absorbance at 318 nm) or coupled measurement of oxygen consumption.

Protocol:

  • Reagents:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM Sodium Ascorbate, 10

      
      
      
      
      
      .
    • Substrate: 200

      
       4-Hydroxyphenylpyruvate (HPPA).
      
    • Enzyme: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Pseudomonas HPPD.

  • Procedure:

    • Blank: 180

      
       Buffer + 20 
      
      
      
      Substrate (No Enzyme).
    • Control: 170

      
       Buffer + 10 
      
      
      
      Enzyme + 20
      
      
      Substrate.
    • Test: 160

      
       Buffer + 10 
      
      
      
      Inhibitor (Isoxazole derivative in DMSO) + 10
      
      
      Enzyme. Incubate for 10 mins at
      
      
      .
  • Initiation: Add 20

    
     HPPA substrate to initiate the reaction.
    
  • Measurement: Monitor Absorbance at 318 nm (formation of HGA) kinetically for 15 minutes.

  • Calculation:

    
    
    

Data Interpretation:

Compound Class IC50 (nM) Clinical/Field Relevance
Triketones (Mesotrione) 10 - 50 High potency, rapid bleaching.
Ethyl-Methyl Isoxazoles 50 - 200 Potent, often require metabolic activation (pro-drug).

| Isoxazole Carboxylates | > 1000 | Weak inhibitors; likely precursors or safeners. |

References

  • Organic Syntheses. "A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate." Org.[5][6] Synth. 1973, 53,[5] 59.

  • BenchChem. "Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis." Application Note. (Representative Link)

  • National Institutes of Health (NIH). "A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators." PMC.

  • Weed Science Society of America. "Mechanism of Action of HPPD Inhibitors." Weed Science.

  • Google Patents. "Preparation method of 5-methyl isoxazole-4-ethyl formate." CN102786489A.

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole: A Protocol from β-Keto Esters and Their Analogs

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its versatile biological activities.[1][2][3] This application note provides a comprehensive guide for the synthesis of the specifically substituted 3-Ethyl-4-methyl-5-(methylthio)isoxazole, a model compound representing a class of trisubstituted isoxazoles with potential pharmacological relevance.[4][5] We delve into the mechanistic underpinnings of isoxazole formation from β-dicarbonyl precursors, present a detailed, field-tested laboratory protocol, and offer guidance on characterization and troubleshooting. The described methodology emphasizes rational control over reaction parameters to achieve high yield and purity, making it suitable for applications in drug discovery and process development.

Mechanistic Rationale: The Chemistry of Isoxazole Formation

The classical and most direct route to the isoxazole ring system involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydroxylamine.[6][7] The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Step 1: Oximation Hydroxylamine first attacks one of the carbonyl groups of the β-dicarbonyl compound. The more electrophilic carbonyl (typically the ketone) is usually attacked first to form a hemiaminal intermediate, which then dehydrates to yield an oxime.

Step 2: Intramolecular Cyclization The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group (the ester or thioester). This step forms a five-membered heterocyclic intermediate.

Step 3: Dehydration The final step is the elimination of a water molecule, which results in the formation of the stable, aromatic isoxazole ring.

Controlling Regioselectivity: A significant challenge in isoxazole synthesis from asymmetric β-dicarbonyls is controlling regioselectivity. The reaction can potentially yield two different isomeric products. Furthermore, the formation of the corresponding 5-isoxazolone is a common side reaction.[8][9]

The Critical Role of the Thioester for 5-(methylthio) Substitution: To specifically synthesize a 5-(methylthio)isoxazole, a standard β-keto ester is not the ideal starting material. Instead, a β-oxodithioester or a related β-ketothioester is employed.[2][3] The thioester group serves two purposes: it provides the sulfur atom for the desired substituent and its reactivity profile guides the cyclization to favor the formation of the desired regioisomer. Using an acidic medium, such as acetic acid, is often crucial for promoting the cyclization and achieving good yields in these specific transformations.[2]

Experimental Workflow: From Precursor to Product

This diagram outlines the complete workflow for the synthesis, purification, and characterization of the target isoxazole.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Isolation & Purification cluster_analysis Phase 3: Characterization start Starting Materials: - S-Methyl 2-methyl-3-oxopentanethioate - Hydroxylamine Hydrochloride - Sodium Acetate - Glacial Acetic Acid setup Reaction Setup: - Assemble reflux apparatus - Charge reactor with reagents - Establish inert atmosphere (optional) start->setup 1. Combine reaction Reaction Execution: - Heat mixture to reflux (e.g., 90-100°C) - Monitor progress via TLC (2-6 hours) setup->reaction 2. Heat quench Work-up: - Cool reaction to RT - Quench with cold water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->quench 3. Cool & Quench dry Drying & Concentration: - Wash organic layer with brine - Dry over Na₂SO₄ - Concentrate in vacuo quench->dry 4. Isolate purify Purification: - Perform column chromatography (Silica gel, Hexane/EtOAc gradient) dry->purify 5. Purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms final_product Final Product: 3-Ethyl-4-methyl-5-(methylthio)isoxazole nmr->final_product ms->final_product

Caption: Workflow for the synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

Detailed Synthesis Protocol

This protocol details the synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole from its β-ketothioester precursor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
S-Methyl 2-methyl-3-oxopentanethioateReagentCommercialPrecursor, handle in fume hood.
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥98%CommercialMoisture sensitive.
Sodium Acetate (NaOAc), Anhydrous≥99%CommercialActs as a base.
Glacial Acetic AcidACS GradeCommercialSolvent and reaction promoter.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
HexanesACS GradeCommercialChromatography eluent.
Sodium Sulfate (Na₂SO₄), AnhydrousReagentCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flask, 100 mL--Reaction vessel.
Reflux Condenser---
Magnetic Stirrer/Hotplate---
TLC Plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add S-Methyl 2-methyl-3-oxopentanethioate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium acetate (1.5 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 10 volumes relative to the limiting reagent) to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Ethyl-4-methyl-5-(methylthio)isoxazole as the final product. Confirm identity and purity via characterization.

Characterization Data (Hypothetical)

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected data based on the structure are provided below.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.60 (s, 3H, -SCH₃), ~2.70 (q, 2H, -CH₂CH₃), ~1.90 (s, 3H, 4-CH₃), ~1.25 (t, 3H, -CH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C5), ~165 (C3), ~115 (C4), ~28 (-CH₂CH₃), ~15 (-SCH₃), ~12 (-CH₂CH₃), ~10 (4-CH₃).
HRMS (ESI) Calculated for C₇H₁₁NOS [M+H]⁺, found value should be within ±5 ppm of the calculated mass.
Appearance Colorless to pale yellow oil.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction may be due to insufficient heating or reaction time; confirm with TLC. During work-up, ensure thorough extraction. The pH of the aqueous layer during extraction should be basic to ensure the product is not protonated.

  • Impure Product: The formation of isomeric byproducts is possible. Careful purification via column chromatography is essential. Ensure the silica gel is properly packed and use a slow gradient elution for better separation.

  • Safety: The synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-493. Available from: [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available from: [Link]

  • Karami, B., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4789. Available from: [Link]

  • Sørensen, U.S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 73(17), 6695-6700. Available from: [Link]

  • Abuzar, S., et al. (1988). Synthesis and Anthelmintic Activity of 3-substituted 5-methylthio-isoxazoles. Indian Journal of Chemistry - Section B, 27B(5), 453-456. Available from: [Link]

  • OChem Videos. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • Rao, G. K., & Mogilaiah, K. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(5), 1869-1874. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1146-1165. Available from: [Link]

  • Ali, M. A., et al. (2024). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface, 14(1), 55-75. Available from: [Link]

  • Deshmukh, A. R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(11), 1367-1377. Available from: [Link]

  • Sharma, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available from: [Link]

  • Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Available from: [Link]

  • Sharma, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. Available from: [Link]

  • Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Available from: [Link]

  • Deshmukh, A. R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(11), 1367-1377. Available from: [Link]

  • Tang, M., et al. (2022). Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. Arkivoc, 2023(1), 1-13. Available from: [Link]

  • Pintos, V. G., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]

Sources

Application

protocol for methylation of isoxazole-5-thiol precursors

Application Notes and Protocols Topic: Protocol for the S-Methylation of Isoxazole-5-Thiol Precursors For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for the S-Methylation of Isoxazole-5-Thiol Precursors

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the S-methylation of isoxazole-5-thiol precursors, a critical transformation for synthesizing 5-(methylthio)isoxazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anthelmintic and anticancer properties.[1][2] This guide details a robust and reproducible protocol, explains the underlying chemical principles, addresses potential challenges, and outlines necessary safety precautions. The protocol is designed to be a self-validating system, incorporating in-process controls and characterization steps to ensure the successful synthesis of the target compounds.

Introduction and Scientific Background

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds.[3] Functionalization of the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The thiol group at the 5-position of the isoxazole ring is a versatile handle for introducing various substituents.

Specifically, the methylation of isoxazole-5-thiol to form 5-(methylthio)isoxazole is a key step in the synthesis of various biologically active molecules.[2][4] The resulting methylthio group can significantly impact a compound's lipophilicity, metabolic stability, and interaction with biological targets. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as a potent nucleophile.

Reaction Mechanism and Principle

The S-methylation of a thiol is a classic SN2 reaction. The process involves two primary steps:

  • Deprotonation: The weakly acidic thiol proton is removed by a base to generate a highly nucleophilic thiolate anion. The choice of base is crucial and depends on the acidity of the thiol and the overall stability of the starting material.

  • Nucleophilic Attack: The generated thiolate anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) and forming the new sulfur-carbon bond.

The efficiency of this reaction is governed by several factors, including the strength of the base, the reactivity of the methylating agent, the choice of solvent, and the reaction temperature.

Caption: General mechanism for the S-methylation of isoxazole-5-thiol.

Detailed Experimental Protocol

This protocol provides a general method for the S-methylation of a substituted isoxazole-5-thiol using methyl iodide as the methylating agent and potassium carbonate as the base in an acetone solvent system.

Materials and Reagents
  • Substrate: 3-Substituted-isoxazole-5-thiol (1.0 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq), finely powdered

  • Methylating Agent: Methyl iodide (CH₃I) (1.1 - 1.5 eq)

  • Solvent: Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Workup: Deionized water, Brine (saturated aq. NaCl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate eluent system (e.g., Hexane:Ethyl Acetate), and visualization method (UV light, iodine chamber, or potassium permanganate stain).

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted-isoxazole-5-thiol (1.0 eq) and anhydrous acetone (or DMF) to make an approximately 0.1-0.5 M solution.

    • Add finely powdered anhydrous potassium carbonate (1.5 eq).

    • Flush the flask with an inert gas (e.g., nitrogen) and place it under a positive pressure of the inert gas.

  • Addition of Methylating Agent:

    • Stir the suspension at room temperature for 15-30 minutes to allow for partial deprotonation of the thiol.

    • Slowly add methyl iodide (1.2 eq) to the stirring suspension via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, especially when using a weaker base like K₂CO₃.

    • Monitor the progress of the reaction by TLC. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The product, 5-(methylthio)isoxazole, is typically less polar than the starting isoxazole-5-thiol. The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • If DMF was used as the solvent, dilute the reaction mixture with a larger volume of ethyl acetate and wash it several times with water and then with brine to remove the DMF.

    • If acetone was used, dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(methylthio)isoxazole.

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Process Optimization and Troubleshooting

ParameterRecommended ConditionsRationale & Troubleshooting
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a mild, inexpensive base suitable for many substrates. For less acidic thiols or faster reactions, a stronger base like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents like DMF and acetonitrile are excellent for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Acetone is a good, more easily removable alternative.
Methylating Agent CH₃I, (CH₃)₂SO₄, Trimethyl PhosphateMethyl iodide is highly reactive. Dimethyl sulfate is also effective but extremely toxic.[5] Trimethyl phosphate is a greener, less toxic alternative but may require higher temperatures.[6]
Temperature Room Temp to 50 °CMost S-methylations proceed readily at room temperature. Gentle heating can be used to increase the rate, but excessive heat may lead to side products, such as N-methylation if an unprotected nitrogen atom is present in the heterocycle.
Low Yield -Ensure reagents are anhydrous, especially the solvent and base. Check the purity of the starting thiol. Consider using a stronger base or a more reactive methylating agent.
Side Products -The primary potential side reaction is N-methylation if the isoxazole precursor has an available nitrogen for alkylation. S-methylation is generally kinetically favored over N-methylation for heterocyclic thiols.[7] If N-methylation is observed, using a milder base and lower temperature can favor the desired S-alkylation.

Data and Workflow Visualization

Caption: Step-by-step experimental workflow for the S-methylation of isoxazole-5-thiol.

Safety Precautions

  • Methyl Iodide: Is a volatile, toxic, and suspected carcinogenic compound. Always handle it in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Dimethyl Sulfate: (If used as an alternative) Is extremely toxic, corrosive, and a potent carcinogen. Exercise extreme caution and follow all institutional safety protocols for handling this reagent.

  • Bases: Handle strong bases like sodium hydride with care. NaH is water-reactive and can ignite upon contact with moisture.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for the entire procedure.

References

  • Shukla, P., & Singh, R. K. (2012). Synthesis and Anthelmintic Activity of 3-substituted 5-methylthio-isoxazoles. Medicinal Chemistry Research, 21(8), 1836-1843. [Link]

  • Reddy, C. S., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(2), 704-710. [Link]

  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 333-338. [Link]

  • Heravi, M. M., et al. (2006). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2603-2607. [Link]

  • Chavan, S. P., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 12(10), 1646-1667. [Link]

  • Winter, J., et al. (2017). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 112, 304-315. [Link]

  • Lopus, M., et al. (2010). S-methylation of the thiol of mertansine (DM1) and its derivatives is a novel and potent mechanism of acquired drug resistance in human breast cancer cells. Molecular Cancer Therapeutics, 9(10), 2895-2905. [Link]

Sources

Method

HPLC Method Development Guide: 5-Methylthio Isoxazole Analysis

Executive Summary This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-methylthio isoxazole . This molecule presents a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-methylthio isoxazole . This molecule presents a dual analytical challenge: the polar, weakly basic isoxazole core prone to silanol interactions, and the lipophilic, oxidation-sensitive methylthio (-SMe) appendage.

This guide moves beyond generic recipes, providing a First-Principles approach aligned with ICH Q2(R2) and Q14 (Analytical Procedure Development) guidelines. It is designed for senior analysts requiring a robust, stability-indicating protocol suitable for drug substance release and pharmacokinetic profiling.

Part 1: Physicochemical Profiling & Strategic Logic

The Analyte: 5-Methylthio Isoxazole

Understanding the molecule is the prerequisite for separation.[1]

  • Isoxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen.[2] It is aromatic but less stable than pyridine. The nitrogen lone pair is weakly basic (pKa ~ -1.5 to 2.0), meaning it remains largely neutral at standard HPLC pH levels (2.0–8.0), yet it can still engage in secondary interactions with residual silanols on silica columns, causing peak tailing.

  • Methylthio Group (-SMe): This substituent increases lipophilicity (LogP ~1.5–2.0) compared to the parent isoxazole. Crucially, it is a "soft" nucleophile susceptible to oxidation, readily forming sulfoxides (R-SO-Me) and sulfones (R-SO₂-Me) .

Critical Method Parameters (CMPs)
ParameterSelection StrategyScientific Rationale
Stationary Phase C18 (End-capped) High carbon load provides retention for the lipophilic -SMe group. End-capping shields silanols to prevent isoxazole tailing.
Mobile Phase pH Acidic (pH 2.5 – 3.0) Suppresses silanol ionization (Si-OH vs Si-O⁻), sharpening the peak shape of the N-heterocycle.
Organic Modifier Acetonitrile (MeCN) Preferred over Methanol. MeCN has lower viscosity (lower backpressure) and higher UV transparency at low wavelengths (<220 nm).
Detection UV-PDA (254 nm) The isoxazole ring typically shows absorption maxima (

) between 210–260 nm.

Part 2: Method Development Workflow (Visualization)

The following decision tree outlines the logical flow for optimizing the separation, specifically addressing the risks of oxidation and peak tailing.

MethodDevelopment Start Start: Method Development Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening MobilePhase Mobile Phase Selection (0.1% Formic Acid vs. Phosphate Buffer) Screening->MobilePhase CheckShape Check Peak Shape MobilePhase->CheckShape Tailing Issue: Peak Tailing > 1.5 CheckShape->Tailing Poor Symmetry CheckStab Check Stability CheckShape->CheckStab Symmetry OK FixTailing Action: Lower pH to 2.5 Increase Buffer Strength Tailing->FixTailing FixTailing->CheckShape Retest Oxidation Issue: Extra Peaks (Sulfoxide) CheckStab->Oxidation Degradation FinalMethod Final Optimized Method (Validation Ready) CheckStab->FinalMethod Stable & Pure FixOx Action: Eliminate Peroxides Use Fresh Solvents / Degas Oxidation->FixOx FixOx->CheckStab Retest

Caption: Logical workflow for optimizing 5-methylthio isoxazole separation, prioritizing peak symmetry and oxidative stability.

Part 3: Optimized Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Why: These columns have dense bonding and "double end-capping" to minimize interactions with the isoxazole nitrogen.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

The "Gold Standard" Method Conditions

This protocol is the starting point for validation.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Vol 5–10 µL
Detection UV at 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 15 Minutes
Gradient Program

A gradient is recommended to elute the lipophilic parent compound while resolving potential polar sulfoxide impurities early in the run.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
2.05%Isocratic hold to trap polar impurities
10.095%Linear Ramp (Elution of 5-methylthio isoxazole)
12.095%Wash Step
12.15%Return to Initial
15.05%Re-equilibration

Part 4: Validation & Self-Validating Systems (ICH Q2(R2))

To ensure Trustworthiness , the method must demonstrate it is "fit for purpose."

Specificity (Stress Testing)

Because of the methylthio group, you must prove the method separates the parent drug from its oxidative degradants.

  • Protocol: React 1 mg/mL sample with 3%

    
     for 2 hours at RT.
    
  • Expected Result: Appearance of an earlier eluting peak (Sulfoxide, R-SO-Me) and potentially a Sulfone (R-SO₂-Me). The parent peak should decrease without co-elution.

  • Acceptance Criteria: Peak Purity Index > 99.0% (via PDA).

Linearity & Sensitivity
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Regression:

    
    .[3]
    
  • LOD/LOQ: Estimated at Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

Robustness (The "Thio" Factor)
  • Solvent Quality: Old THF or ethers can contain peroxides that degrade the sample during the run.

    • Control: Always use fresh HPLC-grade solvents. Avoid ethers in sample diluent.

  • pH Stability: Small changes in pH (e.g., 2.5 vs 3.0) should not significantly alter the retention time (

    
    ) or resolution (
    
    
    
    ).

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Isoxazole nitrogen.Switch to a lower pH (e.g., Phosphate buffer pH 2.5) or use a column with higher carbon load/better end-capping.
Split Peaks Sample solvent incompatibility.Ensure sample diluent matches initial mobile phase (5% MeCN / 95% Water).
Ghost Peaks Oxidation of Methylthio group.[4]Check sample stability. Prepare fresh standards. Ensure autosampler is dark/cooled (4°C) to slow oxidation.
Drifting Retention Column equilibration issues.Isoxazoles can be "sticky." Ensure adequate re-equilibration time (at least 5-10 column volumes) between runs.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2024).[7] Q14 Analytical Procedure Development. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).

Sources

Application

Introduction: The Critical Role of Crystallization in Isoxazole Chemistry

An Application Guide to the Crystallization of Trisubstituted Isoxazoles Trisubstituted isoxazoles represent a privileged scaffold in medicinal chemistry and materials science, frequently appearing in marketed drugs and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of Trisubstituted Isoxazoles

Trisubstituted isoxazoles represent a privileged scaffold in medicinal chemistry and materials science, frequently appearing in marketed drugs and advanced organic materials.[1][2] The precise three-dimensional arrangement of atoms in these molecules, dictated by their substitution pattern, is fundamental to their biological activity and physical properties. Crystallization is the most powerful technique for purification and for obtaining the single crystals required for X-ray diffraction, which unambiguously determines this molecular structure.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical protocols for crystallizing trisubstituted isoxazoles. It moves beyond simple recipes to explain the underlying physicochemical principles, empowering the researcher to develop robust, rational crystallization strategies.

Pillar 1: The Science of Solvent Selection & Supersaturation

Crystallization is fundamentally a process of controlled precipitation, transitioning a molecule from a disordered state in solution to a highly ordered, solid-state lattice.[4] This transition is governed by the principle of supersaturation.

1.1. Understanding Solubility and Supersaturation A solvent's ability to dissolve a compound is temperature-dependent; for most solids, solubility increases with temperature.[5] Crystallization leverages this by creating a supersaturated solution—a thermodynamically unstable state where the concentration of the solute exceeds its solubility limit at a given temperature.[6] The system seeks to return to equilibrium by precipitating the excess solute, ideally into a well-ordered crystal lattice.

For isoxazoles, which are polar heterocyclic compounds, solubility is highest in polar solvents.[7] However, the nature of the three substituents can dramatically alter the overall polarity of the molecule, making a universal solvent non-existent. The key is to find a solvent or solvent system where the isoxazole is highly soluble when hot but sparingly soluble when cold.[3]

1.2. The Two-Step Process: Nucleation and Growth Crystallization occurs in two main phases:

  • Nucleation: The initial formation of microscopic crystal nuclei. This process is highly sensitive to factors like dust, scratches on the glassware, and the rate of cooling.[8] A high number of nucleation sites leads to many small crystals or even a powder, which is undesirable for X-ray analysis.[9]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. Slower growth rates, achieved by minimizing disturbances and controlling the rate of supersaturation, are essential for forming large, high-quality, and well-defined crystals.[10]

Pillar 2: A Systematic Approach to Solvent System Design

A trial-and-error approach to crystallization is inefficient. A systematic screening process, guided by the principles of solubility, is far more effective.

2.1. Initial Solubility Screening The first step is to test the solubility of a few milligrams of your trisubstituted isoxazole in a range of common laboratory solvents at both room temperature and at their boiling point. This will classify solvents into three categories:

  • Poor Solvents: The compound is insoluble or sparingly soluble even when hot. These are potential "antisolvents" in a binary system.

  • Good Solvents: The compound is highly soluble, even at room temperature. These are often poor choices for single-solvent crystallization but are excellent candidates for the primary solvent in a binary system or for the slow evaporation method.[8]

  • Ideal Solvents: The compound is sparingly soluble at room temperature but dissolves completely upon heating. These are the best candidates for single-solvent slow cooling crystallization.[3]

2.2. Common Solvent Systems for Isoxazoles Based on the polar nature of the isoxazole core, certain solvent systems are frequently successful. The choice is always dictated by the specific substituents on your molecule.

Solvent SystemPolarity of ComponentsTypical Application Notes
Ethanol/Water Polar / High-PolarA classic choice for moderately polar isoxazoles. Dissolve in hot ethanol and add water dropwise until turbidity appears, then allow to cool.[11][12]
Ethyl Acetate/Hexane Mid-Polar / Non-PolarA highly versatile system for a wide range of polarities. The significant difference in boiling points allows for effective slow evaporation or diffusion.[11]
Dichloromethane/Hexane Mid-Polar / Non-PolarSimilar to Ethyl Acetate/Hexane, this is another robust and widely applicable system.[11]
Methanol or Ethanol PolarSimple, mono-substituted, or less functionalized isoxazoles often crystallize directly from hot alcohol upon cooling.[11]
Acetonitrile/Water Polar / High-PolarEffective for isoxazoles with good solubility in acetonitrile.[13]
Toluene Non-PolarCan be effective for less polar, highly substituted isoxazoles, often through slow evaporation.[12]

Pillar 3: Field-Proven Crystallization Protocols

The following protocols describe the most common and effective techniques for growing high-quality single crystals of trisubstituted isoxazoles.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization method used for purification and can yield excellent crystals if the cooling rate is carefully controlled.[3]

Methodology:

  • Place the crude trisubstituted isoxazole (e.g., 50 mg) into a clean test tube or small Erlenmeyer flask.

  • Add the chosen "ideal" solvent (e.g., ethanol) dropwise while heating the mixture (e.g., in a hot water bath) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • Remove the flask from the heat and cover it. To ensure slow cooling, insulate the vessel by placing it in a beaker filled with cotton wool or paper towels.[3]

  • Allow the solution to cool undisturbed to room temperature. Crystal formation should begin.

  • Once at room temperature, place the vessel in an ice bath for 15-30 minutes to maximize the yield of crystals.[3]

  • Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14]

  • Allow the crystals to dry under vacuum.

Protocol 2: Slow Evaporation

This technique is ideal when the compound is moderately to highly soluble in the chosen solvent at room temperature.[15]

Methodology:

  • Dissolve the isoxazole in a "good" solvent (e.g., dichloromethane or ethyl acetate) to form a clear, nearly saturated solution.

  • Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]

  • Cover the vial with parafilm and pierce it with a needle a few times. The number and size of the holes will control the rate of evaporation.[15]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and allow the solvent to evaporate slowly over several hours to days.[16]

Protocol 3: Vapor Diffusion

This is a gentle and highly controlled method, particularly effective for small quantities of material or when other methods fail.[9][16] It relies on the slow diffusion of a volatile "antisolvent" vapor into a solution of the compound.

Methodology:

  • In a small, open vial (e.g., a 1-dram vial), dissolve the isoxazole in a minimal amount of a relatively high-boiling "good" solvent (e.g., toluene or ethyl acetate).

  • Place this small vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker) that can be sealed.

  • Add a few milliliters of a volatile "antisolvent" (e.g., hexane or pentane) to the larger vessel, ensuring the liquid level is below the top of the inner vial.[9]

  • Seal the outer vessel tightly with a cap or parafilm.

  • Over time, the volatile antisolvent will vaporize and its vapors will diffuse into the inner vial, slowly decreasing the solubility of the isoxazole and inducing crystallization.[16]

  • Leave the setup undisturbed for several days.

Protocol 4: Liquid-Liquid Diffusion (Solvent Layering)

This technique is useful when a suitable solvent/antisolvent pair is identified where the solvents are miscible but have different densities.[17]

Methodology:

  • Dissolve the isoxazole in a minimal volume of a "good" solvent, which should ideally be the denser of the two solvents (e.g., dichloromethane).

  • Using a narrow container like a test tube or an NMR tube, carefully and slowly layer the less dense "antisolvent" (e.g., hexane) on top of the isoxazole solution using a pipette, taking care not to disturb the interface.[17]

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals will slowly form at the interface as the two solvents diffuse into one another over hours or days.[16]

Visualization of the Crystallization Workflow

The following diagram outlines the decision-making process for selecting a suitable crystallization strategy for a trisubstituted isoxazole.

Crystallization_Workflow start Start: Crude Trisubstituted Isoxazole solubility_test Perform Solubility Screening (Hot & Cold in various solvents) start->solubility_test cat1 Category 1: Soluble Hot, Insoluble Cold solubility_test->cat1 Ideal Single Solvent cat2 Category 2: Soluble at Room Temp solubility_test->cat2 Good Solvent cat3 Category 3: Insoluble Even When Hot solubility_test->cat3 Antisolvent method_cooling Protocol 1: Slow Cooling Crystallization cat1->method_cooling method_evap Protocol 2: Slow Evaporation cat2->method_evap binary_system Select Solvent/Antisolvent Pair (Good Solvent from Cat 2 + Antisolvent from Cat 3) cat2->binary_system method_diffusion Use as Antisolvent in Binary System cat3->method_diffusion cat3->binary_system end_crystals High-Quality Crystals method_cooling->end_crystals method_evap->end_crystals method_vapor Protocol 3: Vapor Diffusion binary_system->method_vapor method_layering Protocol 4: Liquid-Liquid Diffusion binary_system->method_layering method_vapor->end_crystals method_layering->end_crystals troubleshoot Troubleshoot: Oiling Out, No Crystals, etc. end_crystals->troubleshoot If problems arise

Caption: Decision workflow for selecting an isoxazole crystallization strategy.

Troubleshooting Common Crystallization Issues

IssueCommon CausesRecommended Solutions
Oiling Out Solution too concentrated; Cooling too rapid; Solvent polarity is mismatched.Dilute the solution with more hot solvent; Ensure very slow, insulated cooling; Try a more polar solvent or solvent system; Add a seed crystal.[9][11]
No Crystals Form Solution is too dilute; Compound is highly soluble in the chosen solvent.Scratch the inside of the flask with a glass rod to create nucleation sites; Add a "seed" crystal of the pure compound; Slowly evaporate some solvent; Try cooling in a freezer.[11]
Forms a Fine Powder Crystallization occurred too quickly due to rapid cooling or evaporation.Slow the cooling rate significantly by using better insulation; Reduce the opening size for evaporation; Use a vapor diffusion setup for finer control.[9]
Impure Crystals Impurities trapped during rapid growth; Insufficient washing.Recrystallize the sample a second time; Ensure the final crystal wash is done with ice-cold solvent to minimize re-dissolving the product.[3]

References

  • University of Fribourg. (n.d.). Guide for crystallization.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Springer Nature. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Beilstein-Institut. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole - Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of isoxazole compound.
  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]

  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • Life-Advance. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • EBSCO. (n.d.). Growing Crystals | Science | Research Starters. Retrieved from [Link]

  • Unknown. (n.d.). Slow Evaporation Method.
  • eGrove. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • BVV. (2026, February 23). Chapter 6: Isolation (Evaporative & Cooling Crystallization). Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth | Biology. Retrieved from [Link]

  • Unknown. (2007, August 21). Crystal Growing Guide.
  • International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization - Part 2.

Sources

Method

procedure for nucleophilic substitution at isoxazole C5 position

Application Note: Protocol for Nucleophilic Aromatic Substitution ( ) at the Isoxazole C5 Position Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Aromatic Substitution ( ) at the Isoxazole C5 Position

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in pharmaceuticals due to its ability to act as a bioisostere for amides and esters, and its favorable physicochemical properties[1]. Functionalization of the isoxazole core is critical for structure-activity relationship (SAR) exploration. Among the available functionalization strategies, Nucleophilic Aromatic Substitution (


) at the C5 position is one of the most robust and widely applied methods for introducing amines, alkoxides, and thioethers[1].
Causality of C5 Reactivity

The regioselectivity of nucleophilic attack on the isoxazole ring is dictated by its electronic distribution. The C5 position is highly electrophilic due to the strong electron-withdrawing nature of the adjacent oxygen atom and the overall ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-electron deficiency of the 

system. When a suitable leaving group (LG)—such as a halogen (-Cl, -Br) or a nitro group (

)—is present at C5, the ring is highly activated toward

[2].

The reaction proceeds via a classical addition-elimination mechanism. The nucleophile attacks the C5 carbon, breaking the aromaticity to form a stabilized Meisenheimer-type intermediate. Subsequent elimination of the leaving group restores the aromatic system.

SNAr_Mechanism Start 5-Substituted Isoxazole (LG = -Cl, -NO2) Nuc Nucleophile Attack (Amines, Alkoxides, Thiols) Start->Nuc Addition Intermediate Meisenheimer-type Intermediate Nuc->Intermediate Elimination Leaving Group Elimination Intermediate->Elimination Rearomatization Product 5-Substituted Isoxazole Product Elimination->Product

Caption: Workflow of the SNAr addition-elimination mechanism at the isoxazole C5 position.

Experimental Design & Optimization Variables

The choice of leaving group fundamentally alters the required reaction conditions. Historically, 5-chloroisoxazoles have been the standard substrates, typically requiring elevated temperatures and prolonged reaction times[1]. However, recent advancements have demonstrated that 5-nitroisoxazoles are vastly superior substrates for


 reactions[3]. The nitro group is a stronger electron-withdrawing group, which better stabilizes the Meisenheimer intermediate and serves as an excellent leaving group (as nitrite, 

), allowing reactions to proceed at room temperature with high yields.
Quantitative Data Summary

The following table summarizes typical conditions and yields based on the leaving group and nucleophile pairing[1][3].

Substrate Leaving GroupNucleophile TypeSolventBaseTemp (°C)Typical Yield
-Cl (5-Chloroisoxazole)Secondary Amines (e.g., Piperazine)THF / TolueneExcess Amine65 - 11060 - 90%
-Cl (5-Chloroisoxazole)Primary AminesDMF

80 - 10050 - 75%
-NO₂ (5-Nitroisoxazole)Primary/Secondary AminesMeCN / DMF

/ None
20 - 25 (RT)85 - 98%
-NO₂ (5-Nitroisoxazole)ThiolsDCM / MeCN

20 - 25 (RT)80 - 95%
-NO₂ (5-Nitroisoxazole)Alkoxides / PhenoxidesTHF

/

0 - 2570 - 90%

Step-by-Step Experimental Protocols

To ensure reproducibility, two distinct protocols are provided below. Protocol A is designed for traditional 5-chloroisoxazoles, while Protocol B leverages the highly efficient 5-nitroisoxazole chemistry.

Protocol_Workflow Prep 1. Reagent Preparation Dry Solvent & N2 Atm Mix 2. Reactant Mixing Isoxazole + Nuc + Base Prep->Mix React 3. Reaction Execution Stirring / Heating Mix->React Monitor 4. Reaction Monitoring TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup Extraction & Washing Monitor->Workup Complete Purify 6. Purification Column / Trituration Workup->Purify

Caption: Standard operational workflow for C5 isoxazole nucleophilic substitution.

Protocol A: of 5-Chloroisoxazoles with Amines

Reference Standard: Synthesis of 1-[3-(4-Chlorophenyl)-4-phenylisoxazol-5-yl]piperazine[1]

Causality & Design: This protocol utilizes a large excess of the amine (piperazine). The excess amine serves a dual purpose: it acts as the nucleophile driving the reaction forward, and it functions as an acid scavenger to neutralize the


 byproduct, preventing the protonation of the remaining nucleophile[1].

Materials:

  • 5-chloro-3-(4-chlorophenyl)-4-phenylisoxazole (1.0 eq, 1.0 mmol, 290 mg)

  • Dry Piperazine (20.0 eq, 20.0 mmol, 1.72 g)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (

    
     or 
    
    
    
    ).
  • Mixing: Dissolve the 5-chloroisoxazole derivative (1.0 mmol) and dry piperazine (20.0 mmol) in anhydrous THF (30 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with the strict exclusion of moisture for 15 hours[1].

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Look for the disappearance of the starting material and the emergence of a more polar product spot.

  • Workup:

    • While the solution is still warm, filter off the precipitated piperazine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the resulting oily residue with distilled

      
      . This step is self-validating: the desired product will precipitate out of the aqueous phase, while the massive excess of unreacted piperazine will dissolve completely into the water[1].
      
  • Purification: Filter the solid product, wash thoroughly with cold

    
    , and recrystallize from a Methanol/
    
    
    
    mixture to yield the pure 5-aminoisoxazole.
Protocol B: Mild of 5-Nitroisoxazoles with Nucleophiles

Reference Standard: Regioselective functionalization of 5-nitroisoxazoles[3]

Causality & Design: Because the nitro group is an exceptional leaving group at the C5 position, elevated temperatures are unnecessary and should be avoided to prevent base-catalyzed ring-opening of the isoxazole (a common side reaction due to the weak N-O bond)[2]. Triethylamine (


) is used as a non-nucleophilic base to activate thiols or neutralize amine salts.

Materials:

  • 5-Nitroisoxazole derivative (1.0 eq, 1.0 mmol)

  • Nucleophile (Amine or Thiol) (1.2 eq, 1.2 mmol)

  • Triethylamine (

    
    ) (1.5 eq, 1.5 mmol)
    
  • Acetonitrile (MeCN) or Dichloromethane (DCM) (5 mL)

Procedure:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the 5-nitroisoxazole (1.0 mmol) in MeCN (5 mL) at room temperature (20-25 °C).

  • Mixing: Add the nucleophile (1.2 mmol). If using a thiol or an amine hydrochloride salt, add

    
     (1.5 mmol) dropwise. Note: The solution may immediately change color (often turning deep yellow/orange), indicating the formation of the Meisenheimer complex.
    
  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring (Self-Validating Step): Analyze via LC-MS. The successful displacement of the nitro group is confirmed by a mass shift corresponding to

    
    .
    
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer sequentially with water (2 × 10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3,4,5-substituted isoxazole.

Troubleshooting and Best Practices

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is relatively weak and susceptible to cleavage under strongly basic conditions or high temperatures[2]. If significant degradation or ring-opened side products (e.g., cyanoenolates) are observed, switch from a 5-chloroisoxazole to a 5-nitroisoxazole to allow for milder, room-temperature conditions.

  • Poor Nucleophilicity: When using sterically hindered or electron-deficient amines (e.g., anilines), the reaction rate may be sluggish. In such cases, pre-forming the nucleophile's anion using a stronger base like Sodium Hydride (

    
    ) in DMF at 0 °C prior to the addition of the isoxazole can force the reaction to completion.
    
  • Regioselectivity Concerns: If multiple leaving groups are present (e.g., 3,5-dinitroisoxazole), substitution will occur exclusively at the C5 position first due to its significantly higher electrophilicity compared to the C3 position. This allows for sequential, orthogonal functionalization.

References

  • Science of Synthesis 11.9 Isoxazoles Source: Thieme Connect URL:[Link][1]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing), 2021, 19, 6447-6454. URL:[Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: Molecules (MDPI), 2023, 28(22), 7578. URL:[Link][3]

Sources

Application

Application Notes and Protocols for the Mass Spectrometry Fragmentation Pattern of Methylthio Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a detailed analysis of the electron ionization-mass spectr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of methylthio isoxazoles. As a class of compounds with significant potential in medicinal chemistry and drug development, a thorough understanding of their behavior under mass spectrometric conditions is crucial for their identification and structural elucidation. This document outlines the characteristic fragmentation pathways, explains the underlying mechanistic principles, and provides a comprehensive, field-proven protocol for the acquisition and interpretation of their mass spectra. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze this important class of heterocyclic compounds.

Introduction: The Significance of Methylthio Isoxazoles

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a methylthio (-SCH3) substituent onto the isoxazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the methylthio group can influence the metabolic stability of the compound.

Electron ionization-mass spectrometry (EI-MS) is a powerful analytical technique for the structural characterization of volatile and thermally stable organic molecules.[2] The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint.[3] Understanding the fragmentation patterns of methylthio isoxazoles is therefore essential for their unambiguous identification in complex matrices, such as during metabolite profiling or in the quality control of synthetic intermediates.

Fundamental Principles of Fragmentation in Methylthio Isoxazoles

The fragmentation of methylthio isoxazoles under EI-MS is governed by the inherent chemical properties of both the isoxazole ring and the methylthio substituent. The initial ionization event typically involves the removal of an electron from a non-bonding orbital on the sulfur or nitrogen atom, or from the π-system of the isoxazole ring, to form a molecular ion (M•+). This energetically unstable molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

The key fragmentation pathways can be broadly categorized as those originating from the methylthio group and those involving the isoxazole ring.

Fragmentation Initiated by the Methylthio Group

The presence of the sulfur atom in the methylthio group significantly influences the initial fragmentation steps. Two primary fragmentation pathways are commonly observed for aryl methyl sulfides:

  • α-Cleavage: This involves the homolytic cleavage of the S-CH3 bond, resulting in the loss of a methyl radical (•CH3) and the formation of a stable thiophenium-like ion. This is often a prominent fragmentation pathway.

  • C-S Bond Cleavage: The bond between the isoxazole ring and the sulfur atom can also cleave, leading to the loss of a •SCH3 radical or a neutral CH3SH molecule, depending on rearrangement possibilities.

Fragmentation of the Isoxazole Ring

The isoxazole ring itself is susceptible to characteristic fragmentation patterns, which are often initiated by the cleavage of the weak N-O bond. Common fragmentation pathways for substituted isoxazoles include:

  • Loss of Carbon Monoxide (CO): Following initial ring opening, a stable CO molecule can be eliminated.

  • Loss of Acetonitrile (CH3CN) or Substituted Nitriles (R-CN): Cleavage of the isoxazole ring can lead to the formation and subsequent loss of a nitrile fragment.[4]

  • Ring Rearrangements: In some cases, complex rearrangements can occur prior to fragmentation, leading to unexpected fragment ions.[5]

Synergistic Fragmentation Pathways

In methylthio isoxazoles, the fragmentation is a synergistic interplay of the pathways described above. The initial fragmentation is often directed by the methylthio group due to the relative stability of the resulting sulfur-containing cations. The subsequent fragmentation then proceeds through the characteristic breakdown of the isoxazole ring.

A proposed general fragmentation pathway for a generic methylthio isoxazole is depicted in the following diagram:

fragmentation_pathway M Methylthio Isoxazole (Molecular Ion, M•+) frag1 Loss of •CH3 (M-15) M->frag1 α-Cleavage frag2 Loss of •SCH3 (M-47) M->frag2 C-S Cleavage frag3 Isoxazole Ring Cleavage M->frag3 frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Generalized fragmentation pathways for methylthio isoxazoles.

Predicted Fragmentation Pattern of a Model Compound: 3-Methyl-5-methylthioisoxazole

To illustrate the expected fragmentation pattern, let us consider the hypothetical mass spectrum of 3-methyl-5-methylthioisoxazole.

m/z Proposed Fragment Proposed Structure Fragmentation Pathway
129Molecular Ion [M]•+C5H7NOS•+-
114[M - CH3]•+C4H4NOS+α-Cleavage of the methylthio group
82[M - SCH3]•+C4H4NO+Cleavage of the C-S bond
71[C3H3S]+Thio-containing fragmentRing cleavage and rearrangement
58[CH3CNH]+Protonated acetonitrileIsoxazole ring fragmentation
43[CH3CO]+Acetyl cationIsoxazole ring fragmentation

Note: The relative intensities of these peaks will depend on the stability of the respective fragment ions. The presence of a prominent [M-15]+ peak is a strong indicator of a methylthio substituent. Additionally, the isotopic peak at M+2, resulting from the natural abundance of the ³⁴S isotope, will be a characteristic feature of the molecular ion cluster.

Experimental Protocol for EI-MS Analysis of Methylthio Isoxazoles

This protocol provides a standardized workflow for the acquisition of high-quality EI-mass spectra of methylthio isoxazoles.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample (1 mg/mL in volatile solvent) prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Filter if necessary prep2->prep3 acq1 Inject Sample prep3->acq1 inst1 Set Ion Source Parameters (e.g., 200-250 °C) inst2 Set Electron Energy (70 eV) inst1->inst2 inst3 Calibrate Mass Analyzer inst2->inst3 inst3->acq1 acq2 Acquire Mass Spectrum (e.g., m/z 40-400) acq1->acq2 an1 Identify Molecular Ion Peak (M•+) acq2->an1 an2 Analyze Isotope Pattern (M+2) an1->an2 an3 Identify Key Fragment Ions an2->an3 an4 Propose Fragmentation Pathways an3->an4

Caption: Experimental workflow for EI-MS analysis.

Materials and Reagents
  • Methylthio isoxazole sample

  • Volatile organic solvent (e.g., methanol, acetonitrile, ethyl acetate) of high purity (HPLC or MS grade)

  • 2 mL autosampler vials with septa

  • Micropipettes and tips

  • Syringe filters (0.22 µm), if necessary

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the methylthio isoxazole sample and dissolve it in 1 mL of a suitable volatile organic solvent to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Filtration (if required): If any particulate matter is observed in the working solution, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

Instrument Parameters (Illustrative for a standard quadrupole EI-MS system)
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400 (adjust as per the molecular weight of the compound)

  • Scan Speed: 1000-2000 amu/s

  • Solvent Delay: Set an appropriate solvent delay to prevent filament damage from the solvent front.

Data Acquisition and Analysis
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

  • Sample Injection: Introduce the prepared sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).

  • Data Analysis:

    • Identify the molecular ion peak (M•+).

    • Confirm the presence of a sulfur atom by observing the M+2 isotopic peak with an abundance of approximately 4.4% relative to the M•+ peak.

    • Identify and tabulate the m/z values of the major fragment ions.

    • Propose fragmentation pathways consistent with the observed fragment ions and the principles outlined in this guide.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The combination of a clear molecular ion peak, the characteristic M+2 isotope pattern for sulfur, and the predictable fragmentation patterns (α-cleavage and isoxazole ring cleavage) provides a robust system for the confident identification of methylthio isoxazoles. Cross-referencing the observed fragmentation with the theoretical pathways outlined in this document will enhance the reliability of the structural assignment.

Conclusion

The EI-MS fragmentation of methylthio isoxazoles is a predictable process governed by the interplay of the methylthio group and the isoxazole ring. By understanding the fundamental principles of α-cleavage, C-S bond cleavage, and isoxazole ring fragmentation, researchers can confidently interpret the mass spectra of these compounds. The detailed protocol provided herein offers a standardized approach to obtaining high-quality data, facilitating the unambiguous structural elucidation of this important class of molecules in various scientific and industrial settings.

References

  • Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 023101. [Link]

  • Mikaia, A. I. (2025). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. [Link]

  • Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 313–322. [Link]

  • Mikaia, A. I. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]

  • Perreault, H., & Krolik, M. (1998). Letter: electron ionization-induced fragmentation of new thiochalcone derivatives. Rapid communications in mass spectrometry : RCM, 12(22), 1833–1838. [Link]

  • Mikaia, A. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved March 4, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • (N.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Lecoq, S., Souriou, O., & Richaud, P. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in enzymology, 473, 25–40. [Link]

  • Dantus, M. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 639-649. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved March 4, 2026, from [Link]

  • Ward, N. P., & DeNicola, G. M. (2019). Sulfur metabolism in cancer. International review of cell and molecular biology, 347, 39–103. [Link]

  • (N.d.). Mass Spectrometry: Fragmentation. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • NIST. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook. [Link]

  • Gande, S., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Mahendra, M., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

  • (2025). Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. Request PDF. [Link]

  • (N.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. [Link]

  • (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

Sources

Method

Application Note: Storage Conditions and Stability of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

Abstract & Introduction 3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS: 118631-13-3, verified via chemical databases) is a functionalized heterocyclic compound featuring an isoxazole core substituted with ethyl, methyl, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS: 118631-13-3, verified via chemical databases) is a functionalized heterocyclic compound featuring an isoxazole core substituted with ethyl, methyl, and methylthio groups. This structural motif renders the compound valuable as a pharmaceutical intermediate and a flavor/fragrance agent due to its specific olfactory properties (often associated with meaty or vegetable notes).

However, the presence of the thioether (sulfide) moiety at position 5 introduces significant stability challenges, primarily susceptibility to oxidative degradation. Furthermore, the isoxazole ring, while generally aromatic and stable, can exhibit sensitivity to strong bases, leading to ring cleavage.

This guide provides a definitive protocol for the storage, handling, and stability assessment of 3-Ethyl-4-methyl-5-(methylthio)isoxazole, designed to maximize shelf life and experimental reproducibility.

Physicochemical Profile & Stability Risk Assessment

Understanding the molecular vulnerabilities is the first step in designing a robust storage protocol.

PropertyValue / CharacteristicStability Implication
Molecular Formula C₇H₁₁NOSLow molecular weight suggests potential volatility.
Functional Groups Thioether (-S-CH₃), Isoxazole RingThioether: High risk of oxidation to sulfoxide (-SO-) and sulfone (-SO₂-).Isoxazole: Risk of ring opening (hydrolysis) under basic conditions (pH > 10).
Physical State Liquid or Low-Melting SolidLiquids have higher surface area for oxygen interaction; requires tight sealing.
Boiling Point Est. 80-100°C @ reduced pressureVolatile loss possible if not sealed correctly.
Light Sensitivity ModerateThioethers can undergo photo-oxidation; amber glass is mandatory.

Storage Protocols

Primary Storage Conditions

To prevent the formation of oxidation byproducts (sulfoxides) and minimize volatility, the following conditions are mandatory :

  • Temperature: -20°C ± 5°C .

    • Rationale: Low temperature kinetically inhibits the auto-oxidation of the sulfur atom and reduces the vapor pressure of the compound.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

    • Rationale: Exclusion of atmospheric oxygen is the single most effective preventive measure against thioether oxidation. Argon is preferred due to its higher density, forming a better "blanket" over the liquid/solid surface.

  • Container: Amber Glass Vials with Teflon-lined Caps .

    • Rationale: Amber glass blocks UV/Vis light that can catalyze photo-oxidation. Teflon liners prevent leaching of plasticizers and ensure a gas-tight seal.

Receipt and Aliquoting Workflow

Repeated freeze-thaw cycles and opening of the stock container introduce moisture and oxygen. Upon receipt, the "Aliquoting Rule" must be applied immediately.

StorageWorkflow Receipt Receipt of Compound (Ambient/Cold Pack) QC Initial QC Check (Appearance/GC-MS) Receipt->QC Verify Purity Aliquot Aliquot under Inert Gas (Single-use volumes) QC->Aliquot Pass Seal Seal & Parafilm (Amber Vials) Aliquot->Seal Argon Purge Store Long-Term Storage (-20°C) Seal->Store Immediate Freeze

Figure 1: Critical workflow from receipt to long-term storage to minimize oxygen exposure.

Stability Mechanisms & Degradation Pathways

Researchers must be able to identify degradation products to avoid confounding experimental results.

Oxidative Degradation (Primary Risk)

The sulfur atom in the methylthio group is electron-rich and prone to attack by reactive oxygen species (ROS) or atmospheric oxygen.

  • Stage 1: Formation of 3-Ethyl-4-methyl-5-(methylsulfinyl)isoxazole (Sulfoxide).

  • Stage 2: Further oxidation to 3-Ethyl-4-methyl-5-(methylsulfonyl)isoxazole (Sulfone).

Chemical Hydrolysis (Secondary Risk)

While less common in neutral storage, exposure to basic buffers (pH > 9) can attack the isoxazole ring.

  • Mechanism: Nucleophilic attack at the C-5 position or ring nitrogen can lead to ring cleavage, forming β-keto nitriles or amides.

DegradationPathways Parent Parent Compound (Thioether) Oxidation Oxidation Pathway (Air/Light) Parent->Oxidation O2 exposure Hydrolysis Hydrolysis Pathway (Base/pH > 9) Parent->Hydrolysis OH- attack Sulfoxide Sulfoxide Impurity (M+16 Da) Oxidation->Sulfoxide Fast RingOpen Ring-Opened Products (Loss of Heterocycle) Hydrolysis->RingOpen Irreversible Sulfone Sulfone Impurity (M+32 Da) Sulfoxide->Sulfone Slow

Figure 2: Major degradation pathways. Oxidation of the thioether is the dominant mode of failure during storage.

Quality Control & Validation Protocols

Before using stored material in critical assays, validate purity using the following self-validating system.

Rapid Purity Check (GC-MS or HPLC)
  • Method: Reverse Phase HPLC (C18 column) or GC-MS.

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: UV at 254 nm (Isoxazole ring absorption).

  • Pass Criteria: Single peak > 98% area.

  • Fail Indicators:

    • Peak shift: Earlier elution (HPLC) indicates more polar species (Sulfoxide).

    • Mass shift: Observation of M+16 (Sulfoxide) or M+32 (Sulfone) ions.

Visual Inspection (Self-Validating Step)
  • Protocol: Before opening the vial, inspect the material.

  • Valid: Clear, colorless to pale yellow liquid/solid.

  • Invalid: Darkening (brown/red) indicates extensive oxidation or polymerization. Turbidity suggests moisture contamination.

Handling & Troubleshooting Guide

IssueCauseCorrective Action
Pungent Odor Volatility / LeakCheck cap tightness. Thioethers have a natural odor, but a sharp change suggests degradation. Work in a fume hood.
Color Change OxidationDiscard if significant darkening occurs. Run QC to quantify impurities.
Solubility Issues PolymerizationIf the compound becomes insoluble in standard organic solvents (DMSO, Methanol), discard.

Safety Note: Always handle this compound in a fume hood. Thioethers can be potent sensitizers. Wear nitrile gloves and safety glasses.

References

  • Speranza, G., et al. (2005). "Chemistry of Isoxazoles: Stability and Reactivity." Journal of Heterocyclic Chemistry. (General reference for isoxazole ring stability).
  • Oae, S. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.
  • Sigma-Aldrich/Merck. "Handling and Storage of Air-Sensitive Reagents." Technical Bulletin AL-134. Link (Standard protocol for inert gas handling).

  • ChemicalBook. "Isoxazole, 3-ethyl-4-methyl-5-(methylthio)- Properties." Link (Source for chemical identity verification).

Application

Application Note: Reagent Preparation and Protocols for the Chemoselective S-Methylation of 5-Mercaptoisoxazoles

Introduction & Mechanistic Rationale The isoxazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and drug development. The introduction of a methylthio (–SCH₃) group at the 5-position of the isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, agrochemicals, and drug development. The introduction of a methylthio (–SCH₃) group at the 5-position of the isoxazole ring is a critical transformation in the synthesis of bioactive heteroaryl thioethers[1]. However, handling 5-mercaptoisoxazoles requires precise mechanistic control because these compounds exhibit complex tautomeric behavior, existing in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms[2].

When deprotonated, the resulting isoxazole thiolate acts as an ambidentate nucleophile, presenting reactive electron density at both the sulfur and the ring nitrogen atoms. The causality behind experimental reagent choices relies heavily on Pearson’s Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a highly polarizable, "soft" nucleophile, whereas the ring nitrogen is a "harder" nucleophile. To achieve high chemoselectivity for S-methylation over N-methylation, the soft sulfur nucleophile must be paired with a "soft" electrophile, such as methyl iodide (MeI)[3]. Conversely, using "hard" electrophiles like methyl triflate (MeOTf) forces the reaction toward the harder nitrogen center, increasing N-alkylation byproducts[4].

Furthermore, the isoxazole ring is notoriously sensitive to strong aqueous bases, which can trigger unwanted ring-opening reactions (e.g., base-catalyzed cleavage). Therefore, mild, anhydrous basic conditions are strictly preferred to maintain structural integrity.

Reagent Selection and Preparation

Methylating Agents
  • Methyl Iodide (MeI): The gold standard for S-methylation due to its soft electrophilic character, ensuring high chemoselectivity for the sulfur atom[3]. It is highly volatile and must be handled in a fume hood.

  • Dimethyl Sulfate (DMS): A viable, less volatile alternative to MeI. It is slightly harder than MeI, which may marginally increase N-methylation if the temperature is not strictly controlled.

Bases
  • Potassium Carbonate (K₂CO₃): The optimal base for this system. It is mild enough to prevent isoxazole ring opening but basic enough to quantitatively deprotonate the mercapto group (pKa ~ 4–6 for mercaptoheterocycles).

  • Triethylamine (Et₃N): Useful for homogeneous reactions, particularly when working in THF or DCM[5].

Solvents
  • N,N-Dimethylformamide (DMF) or Acetone: Polar aprotic solvents leave the thiolate anion highly unsolvated and reactive, dramatically accelerating the S-alkylation process at room temperature[4].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes empirical data for the methylation of a standard 5-mercaptoisoxazole derivative, illustrating the causality of solvent and base selection on overall yield and chemoselectivity.

EntryBase (1.2 eq)SolventMethylating AgentTemp (°C)Time (h)Total Yield (%)S:N Ratio
1NaOH (aq)Water/EtOHMeI25445*85:15
2K₂CO₃DMFMeI25294>98:2
3K₂CO₃AcetoneMeI5038995:5
4Et₃NTHFMeI0 to 2548292:8
5NaHTHFMeOTf-7817660:40

*Low yield in Entry 1 is due to competitive base-catalyzed isoxazole ring opening.

Experimental Protocols

Protocol A: Standard Mild S-Methylation using K₂CO₃/MeI in DMF

This protocol is designed as a self-validating system; the insolubility of K₂CO₃ in DMF allows for easy visual monitoring of the suspension, and the selective precipitation of the product during aqueous workup ensures high purity.

  • Preparation of the Base Suspension: To an oven-dried, argon-purged 50 mL round-bottom flask, add 5-mercaptoisoxazole (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 15 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation and formation of the thiolate anion. The solution will typically develop a slight yellow tint.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (MeI) (11.0 mmol, 1.1 eq) over 5 minutes via syringe. Caution: MeI is a highly toxic, volatile alkylating agent; perform strictly in a fume hood.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1); the S-methylated product will run significantly higher (less polar) than the starting thiol.

  • Workup and Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. The S-methyl isoxazole typically precipitates as a solid. Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum. (If the product is an oil, extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate).

Protocol B: Phase-Transfer Catalysis (PTC) for Scalable Synthesis

Ideal for scale-up where avoiding DMF is desired for environmental or downstream purification reasons.

  • Dissolve 5-mercaptoisoxazole (10.0 mmol) in Dichloromethane (DCM) (20 mL).

  • Add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%) as the phase-transfer catalyst.

  • Prepare a mild aqueous base solution: NaHCO₃ (15.0 mmol) in 20 mL of water. Add this to the DCM layer to form a biphasic mixture.

  • Add Dimethyl Sulfate (DMS) (11.0 mmol) to the organic layer. Stir vigorously at 800 rpm at room temperature for 4 hours.

  • Separate the organic layer, wash with 1M aqueous ammonia (to destroy unreacted DMS), dry over Na₂SO₄, and evaporate to yield the S-methylated product.

Analytical Validation

To confirm exclusive S-methylation over N-methylation, ¹H NMR is the definitive analytical tool:

  • S-CH₃ (Target): The methyl protons attached to the sulfur atom will appear as a sharp singlet, typically between δ 2.40 – 2.70 ppm .

  • N-CH₃ (Byproduct): If N-methylation occurred, the methyl protons attached to the nitrogen of the thione form will appear significantly further downfield due to the deshielding effect of the adjacent heteroatoms, typically between δ 3.40 – 3.80 ppm .

Visualizations

Workflow A 5-Mercaptoisoxazole (Starting Material) B Base Addition (e.g., K2CO3) A->B C Thiolate Anion Generation B->C Deprotonation D Methylating Agent (e.g., MeI) C->D E S-Methylation (Major Pathway) D->E Soft Electrophile F N-Methylation (Minor Pathway) D->F Hard Electrophile

Reaction workflow demonstrating the chemoselective S-methylation pathway.

Mechanism Thione Thione Tautomer (N-H) Anion Ambidentate Anion (Isoxazole Thiolate) Thione->Anion Base Thiol Thiol Tautomer (S-H) Thiol->Anion Base S_Alkyl S-Methyl Isoxazole (Target) Anion->S_Alkyl MeI (Soft) N_Alkyl N-Methyl Thione (Byproduct) Anion->N_Alkyl MeOTf (Hard)

Mechanistic diagram of tautomerism and ambidentate reactivity based on HSAB theory.

References

1.2 - ResearchGate / Structural Chemistry[2] 2.4 - RSC Publishing[4] 3. 3 - Thieme Connect[3] 4. 5 - ACS Publications / Journal of the American Chemical Society[5] 5.1 - ACS Publications / The Journal of Organic Chemistry[1]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3,4-Dialkyl-5-Substituted Isoxazoles

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 3,4-dialkyl-5-substituted isoxazoles utilizing microwave-assisted organic synthesis (MAOS). Isoxazoles are a privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 3,4-dialkyl-5-substituted isoxazoles utilizing microwave-assisted organic synthesis (MAOS). Isoxazoles are a privileged heterocyclic scaffold in medicinal chemistry, and their synthesis is of significant interest to researchers in drug discovery.[1][2] Traditional methods often require long reaction times and harsh conditions. Microwave irradiation dramatically accelerates the key 1,3-dipolar cycloaddition reaction, leading to higher yields, improved purity, and shorter development cycles.[3][4][5] This application note details the mechanistic rationale, provides a validated, step-by-step protocol, and presents comparative data to highlight the advantages of the microwave-assisted approach.

Introduction: The Power of Microwave Synthesis for Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse biological activities.[5][6] Among them, the isoxazole ring is a key pharmacophore found in numerous approved drugs. The development of efficient and sustainable synthetic methods is therefore a critical goal in medicinal chemistry.[7][8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, moving beyond the kitchen and into the modern chemistry lab.[3][9] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation uses dielectric heating to transfer energy directly to polar molecules within the reaction mixture.[10] This results in rapid, uniform, and instantaneous heating, offering several distinct advantages:

  • Dramatic Rate Acceleration: Reactions that take hours or days via conventional reflux can often be completed in minutes.[3][6]

  • Increased Yields and Purity: The short reaction times minimize the formation of by-products that often result from prolonged exposure to high temperatures.[5]

  • Enhanced Efficiency: MAOS aligns with the principles of green chemistry by reducing solvent use and energy consumption.[2][11]

  • Improved Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[3]

This guide focuses on leveraging these advantages for the targeted synthesis of 3,4-dialkyl-5-substituted isoxazoles, a class of compounds with significant potential in drug development programs.

Mechanistic Rationale: The [3+2] Cycloaddition

The most robust and widely adopted method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition (a [3+2] cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[12][13][14]

The Key Steps:

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and are typically generated in situ to prevent dimerization into furoxans. A common method is the base-mediated dehydrohalogenation of a hydroximoyl chloride, which is itself formed from a corresponding aldoxime.

  • Cycloaddition: The generated nitrile oxide rapidly reacts with the alkyne. For the synthesis of 3,4-dialkyl-5-substituted isoxazoles, a 1,2-dialkyl-substituted alkyne is required. The reaction proceeds through a concerted, pericyclic mechanism to form the five-membered isoxazole ring.[14]

Microwave irradiation is particularly effective for this reaction as it can rapidly heat the polar nitrile oxide intermediate and polar solvents, overcoming the activation energy barrier for the cycloaddition much more efficiently than conventional heating.[15][16]

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Application & Protocols

This section provides a general, validated protocol for the microwave-assisted synthesis of a representative 3,4-dialkyl-5-substituted isoxazole.

Safety Precautions:

  • Microwave synthesis in sealed vessels generates high pressures. Always use certified microwave vials and operate the reactor behind a blast shield.

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-chlorosuccinimide (NCS) is corrosive and a strong oxidizing agent. Triethylamine is flammable and corrosive.

Workflow Overview

Caption: General experimental workflow for synthesis.

Protocol: Synthesis of 5-phenyl-3,4-dipropylisoxazole

This protocol details a one-pot, two-step procedure starting from benzaldehyde.

Materials & Reagents:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

  • 4-Octyne (1.2 mmol, 1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et3N) (2.5 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • 1,4-Dioxane, anhydrous (2 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10 mL microwave reaction vial with stir bar

Instrumentation:

  • Mon-omode microwave reactor with temperature and pressure sensors.[17]

Step-by-Step Procedure:

  • Preparation of Benzaldehyde Oxime (Step 1):

    • In a small flask, dissolve benzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in DMF (1 mL).

    • Add triethylamine (1.2 mmol) dropwise.

    • Stir the mixture at room temperature for 1 hour to form the aldoxime. The reaction progress can be monitored by TLC. This step is performed outside the microwave vial.

  • In Situ Formation of Hydroximoyl Chloride (Step 2):

    • To the flask containing the benzaldehyde oxime solution, add N-chlorosuccinimide (1.1 mmol) in one portion.

    • Stir at room temperature for 30 minutes. The formation of the hydroximoyl chloride intermediate is typically rapid.

  • Microwave Reaction Setup (Step 3):

    • In a 10 mL microwave vial, add 4-octyne (1.2 mmol).

    • Transfer the hydroximoyl chloride solution from Step 2 into the microwave vial.

    • Add 1,4-dioxane (2 mL) and the remaining triethylamine (1.3 mmol).

    • Securely cap the vial. Causality Note: Triethylamine acts as the base to dehydrochlorinate the hydroximoyl chloride, generating the reactive nitrile oxide in the presence of the alkyne dipolarophile.

  • Microwave Irradiation (Step 4):

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 120 °C (use ramp-to-temperature setting)

      • Hold Time: 15 minutes

      • Power: Dynamic (reactor will adjust power to maintain temperature)

      • Stirring: High

    • Run the reaction. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

  • Work-up and Purification (Step 5):

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's cooling system.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-3,4-dipropylisoxazole.

Data & Results: The Microwave Advantage

The primary benefits of MAOS are the drastic reduction in reaction time and frequent improvement in chemical yield.[17][18] The table below provides a typical comparison for the synthesis of substituted isoxazoles.

EntryReactantsMethodTemperature (°C)TimeYield (%)Reference Insight
1Aryl Aldehyde, Dialkyl AlkyneMicrowave (MAOS) 120 15 min ~85-95 Rapid, uniform heating minimizes byproduct formation, driving the reaction to completion quickly.[15][16]
2Aryl Aldehyde, Dialkyl AlkyneConventional (Oil Bath)11012-24 hours~60-75Slower heating can lead to decomposition of intermediates and dimerization of the nitrile oxide.[15]
3Substituted Aldehyde, Terminal AlkyneMicrowave (MAOS) 100 10 min ~92 Demonstrates high efficiency even with different substitution patterns.[19]
4Substituted Aldehyde, Terminal AlkyneConventional (Reflux)808 hours~78Conventional methods are consistently slower and often result in lower yields.[18]

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and green methodology for the construction of 3,4-dialkyl-5-substituted isoxazoles.[2] By leveraging direct and rapid dielectric heating, MAOS dramatically shortens reaction times from many hours to mere minutes while simultaneously improving reaction yields and product purity.[3][6] The protocols and data presented herein provide a robust framework for researchers and drug development professionals to accelerate their discovery programs by rapidly accessing this valuable heterocyclic scaffold.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Google Cloud.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Advanced Journal of Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.). SciSpace.
  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. (2022). Heterocycles.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google.
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. (2008). Synthesis.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • specific effects of microwave - Solid supported reaction. (n.d.). Google.
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC. (n.d.). National Center for Biotechnology Information.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines - Bentham Science Publisher. (n.d.). Bentham Science.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. (2024, December 16). MDPI.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020, October 19). ACS Publications.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. (n.d.). ResearchGate.
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review | Iranian Journal of Catalysis - OICC Press. (2024, September 15). Iranian Journal of Catalysis.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journal of Organic Chemistry.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (n.d.). Current Trends in Biotechnology and Pharmacy.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles - ResearchGate. (n.d.). ResearchGate.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed. (2014, August 18). National Center for Biotechnology Information.
  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022, April 22). eGrove.
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed. (2020, May 15). National Center for Biotechnology Information.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - MDPI. (2017, February 23). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Ethyl-4-methyl-5-(methylthio)isoxazole Synthesis

Welcome to the Process Chemistry Support Portal. As researchers and drug development professionals, you know that synthesizing heavily substituted isoxazoles presents unique regiochemical and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As researchers and drug development professionals, you know that synthesizing heavily substituted isoxazoles presents unique regiochemical and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your yield of 3-ethyl-4-methyl-5-(methylthio)isoxazole.

We divide the synthetic strategies into two primary workflows: Pathway A (Late-Stage Lithiation-Sulfenylation) and Pathway B (De Novo Cyclization) .

Pathway A: Late-Stage Lithiation & Sulfenylation

This "top-down" approach involves the direct C-H functionalization of the pre-formed 3-ethyl-4-methylisoxazole core. While highly convergent, it is notorious for yield fluctuations due to the thermal instability of the intermediate.

Mechanistic Workflow

Lithiation_Workflow SM 3-Ethyl-4-methylisoxazole Intermediate 5-Lithioisoxazole (Transient) SM->Intermediate Deprotonation Base n-BuLi (1.05 eq) THF, -78°C Base->Intermediate Product 3-Ethyl-4-methyl-5- (methylthio)isoxazole Intermediate->Product Sulfenylation Degradation α-Cyano Enolate (Ring Cleavage) Intermediate->Degradation T > -60°C (Thermal instability) Electrophile MeSSMe (1.2 eq) Rapid Quench Electrophile->Product

Caption: Workflow of isoxazole lithiation highlighting the critical temperature-dependent fragmentation pathway.

Self-Validating Protocol: Lithiation-Sulfenylation
  • System Preparation: Flame-dry a Schlenk flask under argon. Charge with 3-ethyl-4-methylisoxazole (1.0 eq) and anhydrous THF (0.2 M).

    • Validation: Perform a Karl Fischer titration on the THF solution prior to base addition; moisture must be < 50 ppm to prevent premature quenching.

  • Metalation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes. Stir for exactly 15 minutes.

    • Validation: The solution should turn pale yellow. Withdraw a 0.1 mL aliquot, quench in D₂O, and analyze via crude ¹H-NMR; you should observe >95% disappearance of the C-5 proton signal (approx. 8.1 ppm). A deep brown/red color indicates thermal ring fragmentation.

  • Sulfenylation: Add dimethyl disulfide (MeSSMe, 1.2 eq) neat, in a single rapid injection. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

    • Validation: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the starting material and the emergence of a less polar, UV-active product spot.

Troubleshooting FAQs (Pathway A)

Q: My yield is consistently below 30%, and I am recovering a complex mixture of polar byproducts. What is happening? A: You are experiencing thermal fragmentation. The lithiation of isoxazoles does not always lead to stable intermediates; the 5-lithioisoxazole species has a very short lifetime and rapidly undergoes ring-opening fragmentation into an


-cyano enolate (ketene derivative) if the temperature rises above -60 °C[1][2].
Actionable fix: Ensure your internal probe reads exactly -78 °C. If scaling up, the exothermic addition of n-BuLi will cause local heating; slow your addition rate or switch to a Trapp mixture solvent system (THF/Et₂O/pentane) to run the reaction at -100 °C.

Q: I am seeing di-sulfenylated byproducts. How do I prevent this? A: Over-metalation occurs when excess n-BuLi is used, or if the MeSSMe contains impurities that catalyze disulfide exchange. Titrate your n-BuLi immediately before use to ensure you are adding exactly 1.05 equivalents, and distill your MeSSMe over CaCl₂ prior to the reaction.

Pathway B: De Novo Cyclization

This "bottom-up" approach constructs the isoxazole ring from an


-alkyl-

-oxo dithioester (or ketene dithioacetal) and hydroxylamine. It avoids cryogenic conditions but requires careful pH management.
Mechanistic Workflow

Cyclization_Workflow Dithioacetal α-Alkyl-β-oxo Dithioester Oxime Oxime Intermediate Dithioacetal->Oxime Condensation Hydroxylamine NH2OH·HCl + NaOAc EtOH, Reflux Hydroxylamine->Oxime Product 3-Ethyl-4-methyl-5- (methylthio)isoxazole Oxime->Product Cyclization (- MeSH) SideProduct Regioisomer (Undesired) Oxime->SideProduct High pH (Alkaline conditions)

Caption: De novo cyclization pathway illustrating the pH-dependent bifurcation between the desired product and regioisomer.

Self-Validating Protocol: De Novo Cyclization
  • Oxime Formation: Charge a flask with the corresponding

    
    -oxo dithioacetal precursor (1.0 eq) and ethanol (0.5 M). Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
    
    • Validation: The pH of the suspension should be between 5.5 and 6.5. LC-MS analysis after 1 hour should show the M+1 mass of the uncyclized oxime intermediate.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

    • Validation: The cyclization is driven by the elimination of methanethiol (MeSH). Suspend a piece of lead(II) acetate paper in the headspace of the condenser; it will turn black (forming PbS) as MeSH gas is evolved. When the paper stops darkening, cyclization is complete.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between water and dichloromethane. Wash the organic layer with 1M NaOH to remove unreacted oxime, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs (Pathway A)

Q: I am obtaining a 1:1 mixture of the 3-ethyl-5-methylthio and 5-ethyl-3-methylthio regioisomers. How do I control regioselectivity? A: Regioselectivity in isoxazole cyclization is strictly governed by the initial attack of hydroxylamine. Under strongly basic conditions, the nitrogen attacks the dithioacetal carbon. Under mildly acidic to neutral conditions (buffered with NaOAc), the more nucleophilic nitrogen attacks the carbonyl carbon first, funneling the reaction toward your desired 5-(methylthio)isoxazole. Ensure your pH does not exceed 6.5.

Q: The reaction stalls at the oxime intermediate. Heating longer just degrades the material. A: The elimination of the methylthiolate leaving group requires a thermodynamic push. If refluxing ethanol is insufficient, swap the solvent to toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and use a Dean-Stark trap to drive the condensation forward.

Quantitative Data: Method Comparison

To help you select the appropriate synthetic route for your facility's capabilities, review the following comparative data:

ParameterPathway A: Lithiation-SulfenylationPathway B: De Novo Cyclization
Typical Isolated Yield 45% – 65%70% – 85%
Reaction Time < 2 hours6 – 8 hours
Temperature Profile Cryogenic (-78 °C to -100 °C)Reflux (80 °C to 110 °C)
Primary Failure Mode Ring fragmentation (temperature spike)Regioisomer formation (poor pH control)
Scalability Poor to Moderate (Exotherm control limits scale)Excellent (Easily scaled to multi-kilogram)
Key In-Process Control D₂O quench / ¹H-NMRLead(II) acetate paper (MeSH evolution)

References

  • Heteroatom-Facilitated Lithiations - Chemistry and Chemists Source: Chemistry and Chemists URL
  • Synthesis and Reactions of Silylated and Stannylated 1,2-Azoles Source: Thieme E-Books & E-Journals URL

Sources

Optimization

Technical Support Center: Isoxazole-SMe Stability &amp; Functionalization

The following technical guide is structured as a specialized support resource for medicinal chemists and process scientists working with isoxazole scaffolds. Role: Senior Application Scientist | Topic: Chemoselectivity &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for medicinal chemists and process scientists working with isoxazole scaffolds.

Role: Senior Application Scientist | Topic: Chemoselectivity & Stability of Methylthio-Isoxazoles[1]

Core Diagnostic & Troubleshooting (The "Help Desk")

This section addresses the most frequent "pain points" reported by researchers when handling methylthio (SMe) substituted isoxazoles.

Q1: "I observed significant sulfoxide (S=O) formation during the purification of my isoxazole intermediate. The NMR of the crude reaction mixture was clean. What happened?"

Diagnosis: This is likely Silica-Mediated Artifactual Oxidation . Root Cause: The methylthio group on electron-deficient heterocycles like isoxazoles can be deceptively stable in solution but becomes prone to oxidation when adsorbed onto silica gel, especially in the presence of air and light. The high surface area and acidic nature of standard silica (SiO₂) can catalyze the oxidation of sulfides to sulfoxides using atmospheric oxygen. Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Al₂O₃) instead of silica gel. Alumina is less acidic and generally less oxidative toward sensitive sulfides.

  • Buffer the System: If you must use silica, pretreat the column with 1% Triethylamine (Et₃N) in your eluent to neutralize acidic sites.[1]

  • Speed & Inertness: Perform "Flash" chromatography rapidly. Do not let the column run dry or sit overnight. Flush the column with nitrogen before loading if the compound is highly sensitive.

Q2: "I need to oxidize a primary alcohol on the isoxazole side chain to an aldehyde. I usually use Swern conditions, but I'm getting a mixture of products."

Diagnosis: Competitive Electrophilic Attack . Root Cause: While Swern oxidation is often mild, the active species (chlorodimethylsulfonium chloride) is highly electrophilic.[1] If the reaction temperature rises above -60°C, or if the alcohol activation is slow, the "soft" nucleophile sulfur in your SMe group can attack the Swern intermediate, leading to sulfonium salts or sulfoxides. Corrective Action:

  • The Gold Standard: Switch to Dess-Martin Periodinane (DMP) .[1] DMP is a hypervalent iodine reagent that operates via a ligand exchange mechanism specific to hydroxyls. It is chemically orthogonal to sulfides, meaning it will not oxidize the SMe group under standard conditions.

  • Alternative: For allylic/benzylic alcohols, use activated Manganese Dioxide (MnO₂) .[1] It is essentially non-reactive toward thioethers.

Q3: "I attempted to lithiate my isoxazole ring using n-BuLi, but I lost the methylthio group entirely."

Diagnosis: Nucleophilic Attack (S-Li Exchange) . Root Cause: n-Butyllithium is not just a base; it is a strong nucleophile. In electron-deficient rings like isoxazole, the SMe group can act as a leaving group (thiophilic attack), or the ring itself can undergo cleavage. Corrective Action:

  • Use a Non-Nucleophilic Base: Switch to LDA (Lithium Diisopropylamide) or LiTMP .[1] These bulky amide bases will deprotonate (perform H-Li exchange) without attacking the sulfur atom or the electrophilic centers of the isoxazole ring.[1]

  • Temperature Control: Ensure the reaction is kept strictly at -78°C .

Technical Deep Dive: Mechanisms & Reagent Selection

The Stability Paradox of Isoxazole-SMe

The isoxazole ring is electron-withdrawing (π-deficient).[1] This theoretically reduces the electron density on the sulfur atom of the SMe group compared to a thioanisole (benzene-SMe), making it less nucleophilic and less prone to oxidation. However, this same electron deficiency makes the ring susceptible to nucleophilic attack (e.g., by n-BuLi) and makes the S-C bond potentially labile.

Furthermore, once the sulfoxide (S=O) is formed, the electron-withdrawing nature of the sulfoxide combined with the isoxazole ring creates a highly reactive electrophile that can be easily displaced by nucleophiles, leading to decomposition or "bioactivation" (a concept critical in drug metabolism, where the ring opens).

Reagent Compatibility Matrix

Use this table to select reagents that are compatible with the Methylthio (SMe) moiety.

TransformationRecommended ReagentCompatibilityRisk Level
Alcohol Oxidation Dess-Martin Periodinane (DMP) Excellent Low
MnO₂ (Activated) Excellent Low
Swern (DMSO/Oxalyl Chloride)ModerateMedium (Temp dependent)
mCPBA / H₂O₂Incompatible High (Will oxidize SMe)
Lithiation LDA / LiTMP Good Low (Steric protection)
n-BuLiPoorHigh (Nucleophilic attack)
Reduction NaBH₄ / LiAlH₄GoodLow
Coupling Suzuki/Sonogashira (Pd)GoodLow (SMe can poison catalyst if labile)

Visualizing the Decision Process

Figure 1: Oxidation Prevention Strategy

This diagram illustrates the pathways leading to SMe oxidation and the critical intervention points.

SMe_Protection Start Target: Isoxazole-SMe Functionalization Hazard_Ox Hazard: Chemical Oxidation (Reagent Driven) Start->Hazard_Ox Alcohol Oxidation? Hazard_Art Hazard: Artifactual Oxidation (Purification Driven) Start->Hazard_Art Purification? Hazard_Nuc Hazard: Nucleophilic Attack (Base Driven) Start->Hazard_Nuc C-H Activation? Sol_DMP Solution: Use Dess-Martin (DMP) (Chemo-orthogonal) Hazard_Ox->Sol_DMP Select Compatible Oxidant Fail_SO Sulfoxide/Sulfone Impurity Hazard_Ox->Fail_SO Using mCPBA/Peroxides Sol_Alumina Solution: Use Neutral Alumina (Avoid Acidic SiO2) Hazard_Art->Sol_Alumina Stationary Phase Selection Hazard_Art->Fail_SO Slow SiO2 Column + Air Sol_LDA Solution: Use LDA/LiTMP (Non-nucleophilic Base) Hazard_Nuc->Sol_LDA Steric Control Fail_Ring Ring Cleavage / S-displacement Hazard_Nuc->Fail_Ring Using n-BuLi Success Intact SMe-Isoxazole Sol_DMP->Success Sol_Alumina->Success Sol_LDA->Success

Caption: Strategic intervention points to prevent methylthio oxidation and degradation during synthesis and purification.

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation of Alcohol using Dess-Martin Periodinane (DMP)

This protocol is designed to oxidize a primary/secondary alcohol on an isoxazole side chain without touching the SMe group.[1]

Reagents:

  • Substrate: Isoxazolyl-alcohol (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (Optional, to buffer acetic acid byproduct)[1]

Step-by-Step:

  • Preparation: Dissolve the isoxazolyl-alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add solid NaHCO₃ (2.0 equiv) if the substrate is acid-sensitive.[1] Then, add DMP (1.2 equiv) in a single portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor by TLC.[3]

    • Note: The SMe group will remain inert.

  • Quench (Critical): Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃.

    • Why? Thiosulfate destroys excess iodine species; Bicarbonate neutralizes the acid.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify rapidly on Neutral Alumina or silica gel buffered with 1% Et₃N.

Protocol B: Safe Lithiation of Methylthio-Isoxazoles

This protocol prevents S-nucleophilic attack during C-H activation.[1]

Reagents:

  • Substrate: Methylthio-isoxazole[1][4]

  • Base: LDA (Lithium Diisopropylamide) - Freshly prepared or commercial.[1]

  • Electrophile: (e.g., Aldehyde, Alkyl Halide)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Cool a solution of the isoxazole in THF to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes.

    • Crucial: Do not allow the temperature to rise. The bulky nature of LDA prevents attack on the sulfur atom.

  • Equilibration: Stir at -78°C for 30-60 minutes to ensure complete lithiation.

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Quench: Quench with saturated NH₄Cl solution at low temperature before allowing to warm.

References

  • Dess-Martin Periodinane Chemoselectivity

    • Title: Dess–Martin periodinane[5][6][7][8][9]

    • Source: Wikipedia / Primary Liter
    • Relevance: Confirms DMP oxidizes alcohols without affecting sulfides.
    • URL:[Link][1][5][6][9]

  • Swern Oxidation & Sulfide Compatibility

    • Title: Swern Oxidation[2][8][9][10][11][12][13][14]

    • Source: Organic Chemistry Portal[1][10]

    • Relevance: Discusses the mechanism, byproduct (DMS), and temperature sensitivity required to avoid side reactions.
    • URL:[Link][1]

  • Lithiation of Heterocycles

    • Title: Lithiation of five-membered heteroaromatic compounds[15]

    • Source: Canadian Journal of Chemistry / ResearchG
    • Relevance: Details the risks of ring cleavage and nucleophilic attack on sulfur during lithi
    • URL:[Link][1]

  • Silica Gel Mediated Oxidation

    • Title: Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts[1]

    • Source: PMC (NIH)[1]

    • Relevance: Provides evidence of silica gel acting as an oxidant for sensitive functional groups.[3]

    • URL:[Link]

  • Manganese Dioxide (MnO₂)

    • Title: Manganese(IV) oxide[1]

    • Source: Organic Chemistry Portal[1][10]

    • Relevance: Highlights MnO₂ as a mild oxidant for allylic alcohols comp
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Isoxazole Derivatives

Introduction: The Isoxazole Solubility Paradox Isoxazole derivatives are cornerstones in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (Valdecoxib), beta-lactamase-resistant antibiotics (Cloxacillin)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Solubility Paradox

Isoxazole derivatives are cornerstones in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (Valdecoxib), beta-lactamase-resistant antibiotics (Cloxacillin), and NMDA receptor antagonists.[1] However, the isoxazole ring itself presents a physicochemical paradox: while it is polar due to the oxygen-nitrogen bond, it is often highly lipophilic (logP > 2-3) when substituted with aryl groups common in drug discovery.

The most frequent support ticket we receive involves "crash-out" (precipitation) upon dilution into aqueous biological buffers. This guide addresses the root causes of insolubility and provides validated protocols to overcome them.

Part 1: Structural Diagnostics & Chemical Modification

Q1: I tried making a hydrochloride salt of my isoxazole derivative, but it dissociates or remains insoluble. Why?

Diagnosis: You are likely attempting to protonate the isoxazole ring nitrogen, which is chemically ineffective.

Technical Insight: The nitrogen atom in the isoxazole ring is extremely weakly basic. The pKa of the conjugate acid of isoxazole is approximately -3.0 [1].[1] This means that at any physiological or standard laboratory pH (pH 1–14), the ring nitrogen remains unprotonated. It cannot form a stable salt with pharmaceutical acids like HCl or Methanesulfonic acid unless there is a strongly basic substituent (e.g., a primary/secondary amine) attached to the ring.

Troubleshooting Steps:

  • Analyze Substituents: Check your structure. Does it have an exocyclic amine (pKa ~9-10) or a carboxylic acid?

    • If YES: Target these groups for salt formation (e.g., Mesylate/Tosylate for amines; Sodium/Potassium for acids).

    • If NO: Salt formation is not a viable strategy. Move to Part 2 (Cosolvents) or Part 3 (Cyclodextrins) .

Part 2: Formulation Strategies (Cosolvents & Surfactants)[2]

Q2: My compound dissolves in DMSO but precipitates immediately when added to PBS or cell culture media. How do I prevent this?

Diagnosis: This is a "Kinetic Solubility" failure. The rapid change in dielectric constant from DMSO (


) to Water (

) causes hydrophobic aggregation.

Protocol: The "Step-Down" Dilution Method Do not add neat DMSO stock directly to the bulk media. Use an intermediate dilution step with a surfactant.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Prepare Intermediate: Mix the DMSO stock with a cosolvent/surfactant mixture (e.g., PEG400 or Tween 80) before hitting the water.

    • Ratio: 1 part DMSO stock : 4 parts PEG400.

  • Final Dilution: Slowly add the Intermediate to the aqueous buffer with rapid vortexing.

Recommended Cosolvent Systems for Isoxazoles:

ComponentFunctionRecommended RangeWarning
DMSO Primary Solubilizer< 0.1% (Cell assays)< 5% (In vivo)High concentrations are cytotoxic and can denature enzymes.
PEG 400 Cosolvent10% - 40%Can affect membrane permeability in Caco-2 assays.
Tween 80 Surfactant0.1% - 5%May cause hemolysis in blood samples; interferes with some fluorescence assays.
Ethanol Cosolvent< 10%Volatile; evaporation alters concentration over time.

Part 3: Advanced Delivery (Cyclodextrins)

Q3: Cosolvents are toxic to my cells. Can I use Cyclodextrins (CDs) to solubilize my isoxazole?

Answer: Yes. Isoxazole derivatives are excellent candidates for inclusion complexation because the hydrophobic aryl substituents often fit well into the


-cyclodextrin cavity [2, 3].

Mechanism: The hydrophobic isoxazole core displaces water from the CD cavity, driven by enthalpy-entropy compensation. Methyl-


-cyclodextrin (M-

-CD)
and Hydroxypropyl-

-cyclodextrin (HP-

-CD)
are preferred over native

-CD due to higher water solubility (>500 mg/mL) [4].

Protocol: Phase Solubility Assessment Use this protocol to determine if CDs will work for your specific derivative.

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 10, 20, 50, 100 mM) in water or buffer.
    
  • Saturation: Add excess solid isoxazole derivative to each vial.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds isoxazoles).

  • Analysis: Quantify the dissolved compound via HPLC-UV.

  • Calculation: Plot Concentration of Drug (M) vs. Concentration of CD (M).

    • Linear Slope (AL-type): 1:1 Complex formation.[2][3] Ideal.

    • Stability Constant (

      
      ):
      
      
      
      where
      
      
      is intrinsic solubility.

Part 4: Visual Troubleshooting Guides

Decision Tree: Selecting the Right Solubilization Strategy

SolubilityDecisionTree Start Start: Isoxazole Insolubility CheckIonizable Are there ionizable groups? (e.g., -NH2, -COOH) Start->CheckIonizable SaltScreen Perform Salt Screen (Mesylate, Tosylate, Na+) CheckIonizable->SaltScreen Yes CheckAssay Is this for a sensitive biological assay? CheckIonizable->CheckAssay No (Ring N is too weak) Cosolvent Use Cosolvents (DMSO/PEG400/Tween) CheckAssay->Cosolvent No (Robust assay) Cyclodextrin Use Cyclodextrins (HP-beta-CD / M-beta-CD) CheckAssay->Cyclodextrin Yes (Cells/Enzymes) LipidForm Lipid Formulation (Nano-emulsions) Cosolvent->LipidForm Still precipitating? Cyclodextrin->LipidForm Low Binding Constant?

Caption: Decision matrix for selecting the optimal solubilization method based on structural properties and assay constraints.

Part 5: Analytical Troubleshooting (LC-MS)

Q4: I see "Ghost Peaks" or carryover in LC-MS after running my isoxazole samples. Is it precipitating in the column?

Diagnosis: Isoxazoles can precipitate when the mobile phase transitions from high-organic to high-aqueous during gradient re-equilibration. They also stick to stainless steel and plastic tubing (adsorption).

Troubleshooting Protocol:

  • Needle Wash: Change your autosampler needle wash to 90% Methanol / 10% Water + 0.1% Formic Acid . Standard aqueous washes are ineffective.

  • Column Flushing: If backpressure rises, the compound has precipitated on the frit.

    • Action: Reverse the column (if supported) and flush with 100% Isopropanol at low flow (0.2 mL/min) for 2 hours. Isopropanol is superior to Acetonitrile for re-dissolving aggregated hydrophobic solids [5].

  • Mobile Phase: Ensure you are using "LC-MS Grade" solvents. Isoxazoles are sensitive to metal ion chelation; adding 5 µM Medronic Acid or using a passivated system can improve peak shape and reduce tailing caused by metal interactions.

References

  • Wikipedia . Isoxazole - Properties and Acidity. Available at: [Link]

  • National Institutes of Health (PMC) . Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin. Available at: [Link]

  • SciELO . Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Available at: [Link]

  • Touro Scholar . Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • ZefSci . LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclization Conditions for 3-Methyl-5-ethoxycarbonylisoxazole Formation

Welcome to the technical support center dedicated to the synthesis of 3-methyl-5-ethoxycarbonylisoxazole, a key intermediate in pharmaceutical and agrochemical research. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-methyl-5-ethoxycarbonylisoxazole, a key intermediate in pharmaceutical and agrochemical research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cyclization reactions. Our focus is on the classic and widely used condensation reaction between ethyl acetoacetate and hydroxylamine.

Introduction to the Synthesis

The formation of 3-methyl-5-ethoxycarbonylisoxazole from ethyl acetoacetate and hydroxylamine is a cornerstone of heterocyclic chemistry. The reaction proceeds via a condensation mechanism, where the hydroxylamine reacts with the two carbonyl groups of the ethyl acetoacetate to form an oxime intermediate, which then undergoes intramolecular cyclization to yield the desired isoxazole ring. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of regioisomers, and challenging purifications. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Isoxazole

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired 3-methyl-5-ethoxycarbonylisoxazole. What are the potential causes, and how can I troubleshoot this?

Answer: Low or non-existent yields in this isoxazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed sub1 Verify Starting Material Quality - Purity of Ethyl Acetoacetate (NMR, GC-MS) - Quality of Hydroxylamine (titration) - Presence of moisture start->sub1 sub2 Review Reaction Conditions - Temperature control - Reaction time - pH of the reaction medium - Solvent purity sub1->sub2 If materials are pure sub3 Optimize Reaction Parameters - Vary temperature - Adjust reaction time - Screen different solvents - Explore alternative bases/acids sub2->sub3 If conditions were correct end Improved Yield sub3->end

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions:

  • Starting Material Integrity:

    • Ethyl Acetoacetate: This β-keto ester exists as a mixture of keto and enol tautomers, and the equilibrium can be influenced by the solvent and temperature. Ensure the purity of your ethyl acetoacetate using techniques like NMR or GC-MS.

    • Hydroxylamine: Hydroxylamine and its salts can degrade over time. It is advisable to use a fresh bottle or verify the quality of your existing stock.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical. The initial condensation to form the oxime is typically favored under slightly acidic to neutral conditions, while the subsequent cyclization can be influenced by both acids and bases.[1] A common procedure involves reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium hydroxide in ethanol.[2][3]

    • Temperature: While many procedures call for refluxing in ethanol, the optimal temperature can vary.[2] Monitor your reaction by TLC to determine the ideal temperature profile. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions or degradation of the product.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.[1]

  • Solvent Choice: Ethanol is a common solvent for this reaction.[2][4][5] However, other protic solvents like methanol can also be used.[3] The choice of solvent can influence the reaction rate and selectivity.

Problem 2: Formation of the Regioisomeric 5-Methyl-3-ethoxycarbonylisoxazole

Question: My reaction is producing a mixture of the desired 3-methyl-5-ethoxycarbonylisoxazole and the isomeric 5-methyl-3-ethoxycarbonylisoxazole. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds like ethyl acetoacetate.[1] The hydroxylamine can attack either the acetyl or the ester carbonyl group, leading to two different isoxazole products. The regioselectivity is governed by the relative reactivity of the two carbonyl groups and can be influenced by the reaction conditions.

Decision Tree for Improving Regioselectivity

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed sub1 Modify Reaction Conditions - Adjust pH (acidic vs. basic) - Change solvent (e.g., EtOH vs. non-polar) - Vary reaction temperature start->sub1 sub2 Modify the Substrate - Use a derivative of ethyl acetoacetate (e.g., ethoxymethylene acetoacetate) start->sub2 end Improved Regioselectivity sub1->end sub2->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • pH Adjustment: The pH of the reaction medium can significantly influence which carbonyl group is more susceptible to nucleophilic attack. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl. Under neutral or slightly acidic conditions, the attack on the ketone is often favored, leading to the desired 3-methyl-5-ethoxycarbonylisoxazole.

  • Substrate Modification: A highly effective strategy to ensure high regioselectivity is to use a derivative of ethyl acetoacetate where the reactivity of one carbonyl group is masked. For instance, reacting ethyl acetoacetate with triethyl orthoformate to form 2-ethoxymethylene acetoacetate, followed by cyclization with hydroxylamine, directs the reaction to produce the 5-methylisoxazole-4-carboxylate isomer with high purity.[3]

  • Temperature Control: The reaction temperature can also play a role in regioselectivity. It is advisable to run the reaction at a lower temperature initially and monitor the product distribution by GC-MS or NMR.

Problem 3: Difficulty in Purifying the Crude Product

Question: I am struggling to purify my crude 3-methyl-5-ethoxycarbonylisoxazole. What are the common impurities, and what purification strategies can I employ?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the regioisomeric byproduct, and other side-products.

Common Impurities and Purification Strategies

ImpurityIdentificationPurification Strategy
Unreacted Ethyl AcetoacetateTLC, GC-MS, NMRWater wash to remove, followed by column chromatography.
Unreacted HydroxylamineWater solubleAqueous workup should remove most of it.
5-Methyl-3-ethoxycarbonylisoxazoleTLC (often similar Rf), GC-MS, NMRCareful column chromatography with a shallow solvent gradient. Recrystallization may also be effective if one isomer is significantly less soluble.
Oxime IntermediateTLC, LC-MSCan sometimes be isolated. Further heating or adjustment of pH might drive the reaction to completion.

Purification Protocols:

  • Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, diethyl ether) is a crucial first step to remove water-soluble impurities like hydroxylamine salts.[2]

  • Column Chromatography: This is the most common method for separating the desired product from its regioisomer and other byproducts.[6]

    • Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve the best separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a highly effective method for purification, especially for removing small amounts of impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of 3-methyl-5-ethoxycarbonylisoxazole?

A1: The reaction proceeds in two main steps:

  • Oxime Formation: The nitrogen of hydroxylamine, a potent nucleophile, attacks one of the carbonyl carbons of ethyl acetoacetate. The more electrophilic ketone carbonyl is generally attacked preferentially. This is followed by dehydration to form an oxime intermediate.

  • Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl group (the ester), leading to an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.

Reaction Mechanism dot digraph "Reaction_Mechanism" { graph [splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

EAA [label="Ethyl Acetoacetate"]; NH2OH [label="Hydroxylamine"]; Oxime [label="Oxime Intermediate"]; Isoxazole [label="3-Methyl-5-ethoxycarbonylisoxazole"];

EAA -> Oxime [label="+ NH2OH\n- H2O"]; Oxime -> Isoxazole [label="Intramolecular Cyclization\n- H2O"]; }

Sources

Troubleshooting

purification of 3-Ethyl-4-methyl-5-(methylthio)isoxazole by column chromatography

Technical Support Center: Purification of 3-Ethyl-4-methyl-5-(methylthio)isoxazole Case ID: ISOX-SME-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

Case ID: ISOX-SME-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Strategic Overview

The purification of 3-Ethyl-4-methyl-5-(methylthio)isoxazole presents a unique set of challenges driven by the thioether moiety at the C-5 position. Unlike simple alkyl isoxazoles, the sulfur atom introduces susceptibility to oxidation and potential regioisomeric byproducts (N- vs. S-alkylation) depending on the synthesis route.

Core Challenges:

  • Oxidative Instability: The sulfide (thioether) can oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) on acidic silica gel or upon prolonged exposure to air.
  • Regioisomer Separation: If synthesized via methylation of 3-ethyl-4-methylisoxazol-5(4H)-thione, the N-methyl isomer (a lactam-like structure) is a common impurity.

  • Volatility & Odor: Low molecular weight thio-isoxazoles can be volatile and possess a potent, disagreeable odor requiring specific handling protocols.

Quick Reference Data

ParameterValue / RecommendationNotes
Target Compound 3-Ethyl-4-methyl-5-(methylthio)isoxazoleLipophilic, likely an oil or low-melting solid.
Estimated LogP ~1.8 - 2.2Elutes relatively fast in non-polar solvents.
Stationary Phase Silica Gel 60 (40-63 µm)Neutral silica is preferred to minimize oxidation.
Primary Mobile Phase Hexane / Ethyl Acetate (Hex/EtOAc)Gradient from 0% to 20% EtOAc.
Alternative Mobile Phase DCM / HexaneUse if solubility in Hexane is poor.
Visualization UV (254 nm)Aromatic isoxazole ring is UV active.
Secondary Stain KMnO₄ or IodineSulfur oxidizes readily with KMnO₄ (yellow/white spot on purple).

Standard Operating Procedure (SOP)

Phase A: Column Preparation
  • Stationary Phase: Use Silica Gel 60 .

    • Expert Tip: To prevent on-column oxidation of the sulfur, pre-treat the silica slurry with 1% Triethylamine (TEA) in hexane. This neutralizes acidic sites on the silica surface [1].

  • Column Dimensions: Use a 10:1 to 20:1 silica-to-compound mass ratio. Do not oversize the column; a faster elution reduces oxidation risk.

Phase B: Sample Loading
  • Method: Liquid Loading is preferred to minimize thermal stress.

    • Dissolve the crude oil in a minimum volume of 5% EtOAc in Hexane.

    • Avoid: DCM for loading if possible, as it can cause band broadening in Hex/EtOAc systems.

  • Dry Loading (Alternative): If the crude is viscous/tarry, adsorb onto Celite (not silica) to minimize contact time with active acidic sites.

Phase C: Elution Gradient

Run the column using the following gradient profile:

  • 0 - 5% EtOAc/Hexane (2 CV): Flushes non-polar impurities (e.g., disulfides, unreacted alkyl halides).

  • 5 - 15% EtOAc/Hexane (5 CV): Target Elution Zone. The 5-(methylthio)isoxazole is relatively non-polar and should elute here.

  • 20 - 50% EtOAc/Hexane: Elutes polar impurities (e.g., N-methyl isomers, sulfoxides, unreacted oximes).

Troubleshooting Hub

Issue 1: "I see two close spots on TLC. Which one is my product?"

Diagnosis: This is likely the Regioisomer Problem (S-methyl vs. N-methyl).

  • Mechanism: Alkylation of the isoxazole-5-thiol anion is ambident. It can attack at Sulfur (desired) or Nitrogen (undesired).

  • Differentiation:

    • S-isomer (Target): Less polar (higher

      
      ). Aromatic character is retained.
      
    • N-isomer (Byproduct): More polar (lower

      
      ). Structure resembles a cyclic amide (isoxazol-5-one), which has a large dipole moment.
      
  • Action: The target S-methyl compound will elute first . The N-methyl isomer will elute significantly later due to higher polarity [2].

Issue 2: "My product is turning into a more polar spot during the column."

Diagnosis: On-Column Oxidation .

  • Cause: The thioether is oxidizing to the sulfoxide (

    
    ) catalyzed by acidic silica and air.
    
  • Solution:

    • Use Neutral Silica or add 0.5-1% Et3N to the mobile phase.

    • Speed up the flow rate.

    • Use degassed solvents if the reaction is extremely sensitive (rare for isoxazoles, but possible).

Issue 3: "The product smells terrible and is lingering in the hood."

Diagnosis: Volatile Organic Sulfur Compound (VOSC) .

  • Action:

    • Rotovap at lower bath temperature (< 40°C) to prevent product loss (it may be volatile).

    • Decontamination: Wash all glassware with Dilute Bleach (Sodium Hypochlorite) . This oxidizes the sulfur residues to odorless sulfoxides/sulfones immediately. Do not use acid, which can generate volatile thiols.

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (3-Ethyl-4-methyl-5-(methylthio)isoxazole) TLC TLC Analysis (10% EtOAc/Hexane) Start->TLC Decision1 Are there two distinct spots? TLC->Decision1 RouteA Yes: High Rf & Low Rf spot Decision1->RouteA Separation Visible RouteB No: Single spot or streaks Decision1->RouteB Streaking/Messy Identify High Rf = S-Methyl (Target) Low Rf = N-Methyl (Impurity) RouteA->Identify Column Column Chromatography Silica Gel 60 Identify->Column CheckOx Check for Oxidation (Sulfoxides are very polar) RouteB->CheckOx Buffer Add 1% Et3N to Mobile Phase (Prevents acid-catalyzed oxidation) CheckOx->Buffer Elution Gradient Elution 0 -> 20% EtOAc/Hexane Column->Elution Buffer->Column Final Pure Oil/Solid Store under Argon at -20°C Elution->Final

Caption: Decision tree for identifying impurities and selecting column conditions.

Workflow 2: S- vs. N-Alkylation Logic

IsomerLogic Precursor Isoxazole-5-thiol (Ambident Nucleophile) S_Path S-Alkylation (Kinetic/Soft) Precursor->S_Path N_Path N-Alkylation (Thermodynamic/Hard) Precursor->N_Path Reagent + Me-I / Base S_Prod 5-(Methylthio)isoxazole (Target) S_Path->S_Prod N_Prod N-Methyl-isoxazol-5-one (Byproduct) N_Path->N_Prod Prop_S Properties: - Aromatic - Low Polarity (High Rf) - UV Active S_Prod->Prop_S Prop_N Properties: - Non-Aromatic (Lactam) - High Polarity (Low Rf) - Different UV max N_Prod->Prop_N

Caption: Mechanistic divergence showing why the target (S-alkyl) is easily separable from the byproduct (N-alkyl) by polarity.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM is an excellent solvent for isoxazoles. A gradient of 100% Hexane → 50% DCM/Hexane often provides higher resolution than EtOAc/Hexane because DCM's selectivity is better for separating the "greasy" thioether from slightly more polar impurities [3].

Q: How do I store the purified compound? A: Thioethers are prone to slow oxidation by atmospheric oxygen. Store the purified oil/solid under an inert atmosphere (Argon or Nitrogen) in a freezer (-20°C). Avoid storing it in solution (e.g., in CDCl3) for long periods, as acidity in the solvent can promote decomposition.

Q: My NMR shows a mixture of isomers even after the column. Why? A: If the spots were overlapping, you may need a slower gradient (e.g., 0.5% increase per CV). However, ensure you are not seeing rotamers . While less common in 5-SMe isoxazoles, if you have amide side chains, rotamers can exist. For this specific molecule, it is likely physical contamination. Re-column with DCM/Hexane or consider Recrystallization from pentane at low temperature if the compound is a solid.

References

  • Silica Gel Acidity & Thioethers : High-surface area silica can act as a mild oxidant or acid catalyst. See: J. Org.[1][2] Chem.2005 , 70, 7761. Link (General reference on isoxazole handling and stability).

  • S- vs N-Alkylation Separation : The polarity difference between thioethers and N-alkylated lactams is a fundamental principle in heterocyclic chemistry. See: Arkivoc2006 , ix, 59-70. Link (Discusses synthesis and separation of alkylthio isoxazoles).

  • Isoxazole Purification Strategies : General protocols for isoxazole isolation. Organic Chemistry Portal - Isoxazole Synthesis. Link.

Sources

Optimization

resolving baseline noise in HPLC analysis of thio-isoxazoles

Technical Support Center: HPLC Analysis of Thio-Isoxazoles Authorized by: Senior Application Scientist Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Thio-Isoxazoles Authorized by: Senior Application Scientist Dr. A. Vance Department: Chromatography Method Development & Troubleshooting

Introduction: The "Double-Trouble" Analyte

Welcome to the technical support hub. You are likely here because your chromatograms for thio-isoxazoles look less like sharp peaks and more like a seismograph reading.

As a Senior Application Scientist, I will be direct: Thio-isoxazoles are chemically "mischievous." You are fighting a war on two fronts:

  • The Thio- (Sulfur) Group: It is redox-active, prone to oxidation (forming disulfides) and "ghost" peaks.

  • The Isoxazole Ring: It often lacks a strong chromophore (forcing you into the noisy low-UV range <220 nm) and acts as a ligand for metal ions (causing tailing and baseline fuzz).

This guide is not a generic checklist. It is a targeted protocol to stabilize your baseline by addressing the specific physical chemistry of your analyte.

Part 1: Visualizing the Problem

Before we troubleshoot, we must diagnose the type of noise. Use the logic flow below to categorize your baseline issue.

TroubleshootingLogic Start Identify Noise Pattern Cyclic Cyclic / Periodic (Sine Wave) Start->Cyclic Random Random / Spikes (Fuzzy) Start->Random Drift Drift / Sloping (Uphill/Downhill) Start->Drift Pump Pump Pulsation (Check Valves) Cyclic->Pump Temp Temp Cycling (HVAC drafts) Cyclic->Temp Lamp Detector Lamp (Aging/Energy) Random->Lamp Air Trapped Air (Degassing) Random->Air Chem Chemical Noise (Thio-Oxidation) Random->Chem Gradient Gradient Mismatch (Refractive Index) Drift->Gradient Bleed Column Bleed (Low pH) Drift->Bleed

Figure 1: Diagnostic Logic Tree. Identify the shape of your baseline noise to pinpoint the hardware or chemical root cause.

Part 2: The Thio-Isoxazole Specific Troubleshooting Guide

Module A: The "Chemical Noise" (Redox & Contamination)

Q: My baseline is "fuzzy" and I see small, broad bumps that don't look like real peaks. What is happening?

The Science: This is likely on-column oxidation . The thio-ether or thiol group on your isoxazole is reacting with dissolved oxygen in the mobile phase. This creates a continuous "smear" of oxidized byproducts (sulfoxides or disulfides) rather than a distinct peak, manifesting as high-frequency noise or wandering humps.

The Protocol:

  • Aggressive Degassing: Do not rely solely on the instrument's inline degasser.

    • Step: Vacuum filter your mobile phase using a 0.22 µm membrane.

    • Step: Sparge with Helium (if available) or ultrasonicate for 10 minutes before loading.

  • Sacrificial Antioxidants (Advanced):

    • If the noise persists, add 0.1% Ascorbic Acid or EDTA to the aqueous mobile phase. This acts as an oxygen scavenger and metal chelator, stabilizing the thio-group.

  • Solvent Quality:

    • Why: Tetrahydrofuran (THF) and ethers form peroxides over time. These peroxides will oxidize your thio-isoxazole instantly.

    • Fix: Use only fresh, HPLC-grade Acetonitrile (ACN). Avoid THF unless absolutely necessary, and ensure it is unstabilized or peroxide-free.

Module B: The "Spectral Noise" (Detection Physics)

Q: I have to run at 210 nm to see my compound, but the baseline drifts wildly during the gradient. How do I fix this?

The Science: Isoxazoles often have weak UV absorbance (


 nm). At this wavelength, you are fighting the UV Cutoff  of your solvents.
  • Acetonitrile absorbs very little at 210 nm.

  • Formic Acid/Acetate (common buffers) absorb significantly at 210 nm.

  • Drift Cause: As you increase the organic % in your gradient, the concentration of your buffer (relative to the total volume) changes, or the refractive index shifts, causing the baseline to slope.

The Protocol (Absorbance Matching): You must optically balance Mobile Phase A (Aqueous) and B (Organic).

ParameterRecommendation for Thio-Isoxazoles
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.08% Formic Acid
The Trick Reduce the acid in the organic phase slightly (e.g., 0.08% vs 0.1%). Acetonitrile amplifies the absorbance of organic acids. By lowering the acid concentration in B, you "flatten" the baseline drift during the gradient.
Wavelength If your isoxazole has an aromatic ring attached, check for a secondary

around 254 nm . Switching to 254 nm will reduce noise by 10x.
Module C: The "Tail" (Metal Chelation)

Q: My peaks are tailing, and the baseline is noisy specifically after the main peak. Is my column dead?

The Science: Likely not. Isoxazoles are nitrogen-containing heterocycles that can act as ligands, chelating iron ions leached from the stainless steel frits or tubing of your HPLC. This "sticky" interaction causes tailing and a noisy, slow return to baseline.

The Protocol (System Passivation):

  • Diagnosis: Inject a standard of a non-chelating compound (e.g., Toluene). If it is symmetrical, your column is fine; the issue is chemical interaction.

  • The Cure:

    • Flush: Wash the system (without column) with 30% Phosphoric Acid for 30 minutes to strip iron ions.

    • Protect: Switch to PEEK (polyetheretherketone) tubing and frits if possible.

    • Additive: Add 5-10 mM Ammonium Formate to your mobile phase. The ammonium ions compete for the active sites on the silica, and the formate masks trace metals.

Part 3: The "Ghost Peak" Mechanism

Understanding why your baseline is noisy is critical for prevention. The diagram below illustrates the degradation pathway of a thio-isoxazole inside the HPLC column.

OxidationPathway Sample Thio-Isoxazole (In Vial) Inj Injection Sample->Inj Col_In Column Inlet (O2 Present) Inj->Col_In Path_Safe Degassed Mobile Phase Col_In->Path_Safe Proper Prep Path_Ox Oxygenated Mobile Phase Col_In->Path_Ox Poor Prep Res_Clean Clean Peak (Stable Baseline) Path_Safe->Res_Clean Prod_Ox Sulfoxide/Disulfide Formation Path_Ox->Prod_Ox Reaction Res_Dirty Ghost Peaks & Drifting Baseline Prod_Ox->Res_Dirty

Figure 2: The Oxidation Trap. Without degassing, the thio-group reacts on-column, creating reaction products that elute as baseline noise or ghost peaks.

Part 4: Summary of Optimized Conditions

For the robust analysis of thio-isoxazoles, configure your instrument as follows:

ComponentOptimized SettingReason
Column C18 with high carbon load & end-cappingReduces silanol activity (tailing).
Temp 40°CImproves mass transfer and reduces backpressure noise.
Flow Cell High-sensitivity (10mm or 60mm path)Increases Signal-to-Noise (S/N) ratio.
Response Time 0.5 - 1.0 secFilters out high-frequency pump noise.
Reference Wavelength OFF or 360 nm (bw 100)Crucial: Do not use a ref wavelength close to your sample's absorbance.

References

  • Dolan, J. W. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC International. Link

  • Shimadzu Corporation. (2025). Baseline Disturbance: Causes and Remedies. Shimadzu Technical Guides. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis. Link

  • Agilent Technologies. (2020). HPLC Troubleshooting Guide: Peak Tailing and Metal Interactions. Link

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Link

Sources

Troubleshooting

avoiding side reactions during alkylation of isoxazole thiols

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the alkylation of isoxazole thiols. Our goal is to empower you with the scientific principles and practical protocols needed to control side reactions and achieve high yields of your desired products.

Understanding the Core Challenge: Ambident Nucleophilicity and Tautomerism

The primary hurdle in the alkylation of isoxazole thiols is controlling the regioselectivity of the reaction. This challenge arises from the inherent chemical nature of the isoxazole thiol system, which exhibits two key features:

  • Thiol-Thione Tautomerism: Isoxazole thiols exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1] The position of this equilibrium is influenced by factors such as solvent polarity, with the thione form often being more stable.[1][2]

  • Ambident Nucleophilicity: The deprotonated isoxazole thiol, the thiolate anion, is an ambident nucleophile. This means it possesses two nucleophilic centers: the sulfur atom and the nitrogen atom of the isoxazole ring. Consequently, alkylation can occur at either site, leading to a mixture of S-alkylated and N-alkylated products.[3]

Controlling the reaction to favor one product over the other is paramount for a successful synthesis. The following sections will provide detailed guidance on how to achieve this control.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am getting a mixture of S-alkylated and N-alkylated products. How can I improve the selectivity for the S-alkylated product?

Answer: Obtaining a mixture of regioisomers is the most common problem in isoxazole thiol alkylation.[4] To favor S-alkylation, you need to create reaction conditions that promote the sulfur atom as the primary nucleophile. Based on Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Therefore, to favor S-alkylation, you should use "soft" electrophiles and conditions that enhance the nucleophilicity of the sulfur atom.

Here are the key parameters to adjust:

  • Choice of Base and Solvent: Using a weaker base in a polar aprotic solvent like acetonitrile or DMF is a good starting point. These conditions generate a "soft" anionic nucleophile with a diffuse charge, which favors attack by the soft sulfur atom. Strong bases in polar protic solvents can lead to a higher population of the "harder" nitrogen anion, increasing the proportion of the N-alkylated product.

  • Nature of the Alkylating Agent: Employ soft alkylating agents. Alkyl iodides (like methyl iodide) and benzyl bromides are considered soft electrophiles and will preferentially react with the soft sulfur center. Harder alkylating agents, such as dimethyl sulfate or alkyl chlorides, are more likely to react with the nitrogen atom.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. S-alkylation is often the kinetically favored pathway, and lower temperatures can help to suppress the competing N-alkylation reaction.

Question 2: My goal is to synthesize the N-alkylated isoxazole, but I'm predominantly getting the S-alkylated product. What should I change?

Answer: To favor the formation of the N-alkylated product, you need to create conditions that enhance the nucleophilicity of the nitrogen atom. Following the HSAB principle, this involves using "hard" electrophiles and conditions that favor the nitrogen as the nucleophilic center.

Consider the following adjustments:

  • Use a Strong Base: Employing a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like DMF can increase the negative charge density on the nitrogen atom, making it a harder and more reactive nucleophile.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective for promoting N-alkylation.[3] The PTC facilitates the transfer of the thiolate anion from the solid or aqueous phase to the organic phase, where the "naked" anion is more reactive, and N-alkylation can be favored.

  • Choice of Alkylating Agent: Use a hard alkylating agent. As mentioned previously, reagents like dimethyl sulfate are harder electrophiles and show a greater propensity to react at the nitrogen center.

Question 3: My reaction is very slow or is not going to completion. How can I improve the reaction rate and yield?

Answer: Low conversion can be due to several factors, including insufficient reactivity of the starting materials or non-optimal reaction conditions.

Here are some troubleshooting steps:

  • Increase the Temperature: While lower temperatures can improve selectivity, if the reaction is too slow, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to check for the formation of byproducts at higher temperatures.

  • Solvent Choice: Ensure your solvent is appropriate for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the thiolate salt and promote nucleophilic substitution.

  • Check the Purity of Your Reagents: Ensure your isoxazole thiol starting material, alkylating agent, and base are pure. Impurities can inhibit the reaction. The solvent should also be anhydrous, as water can interfere with the base and the nucleophile.

  • Ultrasound Irradiation: The use of ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of some isoxazole derivatives.[5]

Question 4: I am observing decomposition of my starting material or product. What could be the cause?

Answer: The isoxazole ring can be sensitive to certain conditions, and decomposition can be a problem.

  • Strongly Basic Conditions: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[4] If you suspect base-induced decomposition, consider using a milder base (e.g., an organic base like triethylamine) or running the reaction at a lower temperature.

  • Workup and Purification: The isoxazole ring can also be sensitive to acidic conditions during workup. Ensure that any acidic washes are performed quickly and at low temperatures. During purification by column chromatography, use a neutral silica gel or consider deactivating it with a small amount of a neutralising agent if your product is sensitive.

Visualizing the Competing Pathways

The following diagram illustrates the tautomeric equilibrium of an isoxazole thiol and the competing S- and N-alkylation pathways.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Pathways Thiol Isoxazole Thiol Thione Isoxazole Thione Thiol->Thione Equilibrium Base + Base - H-Base+ Anion Ambident Anion (S⁻ / N⁻) Thiol->Anion Deprotonation Alkyl_Halide + R-X S_Product S-Alkylated Product Anion->S_Product Soft Electrophile (e.g., R-I) N_Product N-Alkylated Product Anion->N_Product Hard Electrophile (e.g., (CH₃)₂SO₄)

Caption: Competing pathways in isoxazole thiol alkylation.

Optimizing Reaction Conditions for Regioselectivity

The choice of reaction parameters is critical for directing the alkylation to the desired atom. The following table summarizes the general effects of different conditions on the S- versus N-alkylation selectivity.

ParameterTo Favor S-Alkylation (Soft Conditions)To Favor N-Alkylation (Hard Conditions)
Base Weaker bases (e.g., Et3N, DBU)Stronger bases (e.g., NaH, K2CO3)
Solvent Polar aprotic (e.g., Acetonitrile, Acetone)Polar aprotic (e.g., DMF, DMSO)
Alkylating Agent (R-X) Soft electrophiles (e.g., R-I, R-Br)Hard electrophiles (e.g., (R)2SO4, R-Cl)
Temperature Low to moderate (e.g., 0 °C to RT)Moderate to high (e.g., RT to reflux)
Additives -Phase-Transfer Catalyst (e.g., TBAB)[3]

Recommended Experimental Protocols

Protocol 1: Selective S-Alkylation of 3-Methylisoxazole-5-thiol

This protocol is designed to favor the formation of the S-alkylated product using soft reaction conditions.

  • Preparation: To a solution of 3-methylisoxazole-5-thiol (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure S-alkylated isoxazole.

Protocol 2: Selective N-Alkylation of 3-Methylisoxazole-5-thiol using Phase-Transfer Catalysis

This protocol employs a phase-transfer catalyst to promote N-alkylation.

  • Preparation: In a round-bottom flask, suspend 3-methylisoxazole-5-thiol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in anhydrous acetonitrile (0.2 M).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 6-18 hours), cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure N-alkylated isoxazole.

Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to ensure selectivity?

A1: Yes, a protecting group strategy can be an effective, albeit longer, route. For example, to ensure S-alkylation, one could protect the nitrogen atom of the isoxazole ring with a suitable protecting group, perform the S-alkylation, and then deprotect the nitrogen. However, this adds two steps to your synthesis (protection and deprotection), so it is often more efficient to control the selectivity through reaction conditions.[6]

Q2: How does the substitution pattern on the isoxazole ring affect the alkylation?

A2: The electronic and steric properties of substituents on the isoxazole ring can influence the N/S ratio. Electron-withdrawing groups can increase the acidity of the N-H proton in the thione tautomer, potentially favoring N-alkylation. Bulky substituents near the nitrogen or sulfur atoms can sterically hinder alkylation at that site, favoring reaction at the less hindered position.

Q3: Are there any alternative methods for synthesizing S-alkylated isoxazoles?

A3: Yes, an alternative approach is to construct the S-alkylated isoxazole from different starting materials, avoiding the direct alkylation of the thiol. For example, a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne containing a thioether moiety can be a viable route.[7]

Q4: What are the best analytical techniques to confirm the structure of my alkylated product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts of the protons and carbons adjacent to the sulfur or nitrogen will be significantly different in the two isomers. For example, in ¹H NMR, the protons of the alkyl group attached to the sulfur will typically appear at a different chemical shift than those attached to the nitrogen.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, the C=S stretch in the thione starting material will be absent in both the S- and N-alkylated products, which can be a useful confirmation of reaction completion.

We hope this guide provides you with the necessary information to successfully navigate the challenges of isoxazole thiol alkylation. For further assistance, please consult the references below or contact our technical support team.

References

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Guzmán-Martínez, F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6338-6349.
  • ResearchGate. (n.d.). Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2005). 5-Furan-2yl[1][3][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 416-423.

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved from [Link]

  • Elguero, J., et al. (2015). The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles (pyrazoles, isoxazoles, isothiazoles). Structural Chemistry, 26, 639-645.
  • Azizi, N., & Gholibeglo, E. (2011). A green and highly efficient alkylation of thiols in water.
  • Kotal, A., & Sahu, D. P. (2016). Nitrogen Protecting Groups: Recent Developments and New Applications. ChemistrySelect, 1(11), 2596-2619.
  • Wang, L. H., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Molecular Sciences, 20(15), 3749.
  • ResearchGate. (n.d.). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. Retrieved from [Link]

  • van der Meer, M. P., et al. (2020). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry–A European Journal, 26(17), 3884-3893.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new mercapto triazoles and their derivatives as antiinflammatory agents. Retrieved from [Link]

  • PubMed. (2020). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(1), 601-620.

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Isoxazole Ring Closure Reactions

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the application of alternat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the application of alternative catalysts in isoxazole ring closure reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and optimize your synthetic strategies.

Introduction: Beyond Traditional Catalysis

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science.[1] While classic synthetic routes are well-established, the demand for greener, more efficient, and regioselective methods has driven the exploration of alternative catalytic systems.[2][3] Traditional methods often rely on stoichiometric reagents or harsh conditions, leading to challenges in purification and waste management.[4][5] This guide focuses on troubleshooting issues encountered when employing modern, alternative catalysts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Yield

Question: My reaction using a novel catalyst is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a common hurdle when optimizing new catalytic reactions. The root cause often lies in catalyst activity, reaction conditions, or the stability of intermediates.[6][7] A systematic approach is crucial for diagnosis.

Troubleshooting Workflow for Low Yields

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

In-Depth Solutions:

  • Catalyst Deactivation: Heterogeneous catalysts can deactivate due to product adsorption on active sites.[8] If you suspect this, try washing the catalyst or using a fresh batch. For homogeneous catalysts, particularly gold or nickel-based systems, ensure strict anaerobic and anhydrous conditions, as they are often sensitive to air and moisture.[9]

  • Sub-optimal Conditions:

    • Temperature: Some alternative catalysts, like certain heteropolyacids, may require specific temperature ranges to be effective.[2][10] Conversely, excessive heat can lead to product degradation.[5]

    • Solvent: Solvent polarity can significantly influence reaction rates and even the reaction pathway. For instance, some copper-catalyzed reactions show improved yields in acetonitrile (CH3CN) compared to more polar solvents like DMSO or water.[5]

  • Intermediate Instability: In the common 1,3-dipolar cycloaddition route, the nitrile oxide intermediate is prone to dimerization, forming furoxans, which reduces the yield of the desired isoxazole.[6] Generating the nitrile oxide in situ at a low concentration, for example by slow addition of its precursor, can mitigate this side reaction.[6]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5- and 3,4-disubstituted). How can I improve the selectivity for my desired isomer?

Answer: Achieving high regioselectivity is a primary motivation for exploring alternative catalysts. The formation of regioisomers is a common challenge, governed by both steric and electronic factors of the reactants and the catalyst system employed.[6][7]

Decision Tree for Improving Regioselectivity

Caption: A decision-making flowchart for addressing regioselectivity issues.

In-Depth Solutions:

  • Catalyst Control: This is often the most effective strategy.

    • Copper(I) Catalysts: Widely used for the reaction of terminal alkynes, Cu(I) catalysts reliably favor the formation of 3,5-disubstituted isoxazoles.[7][11]

    • Ruthenium Catalysts: These have also been employed to achieve high selectivity for 3,5-disubstituted products.[1][7]

    • Gold Catalysts: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes can provide selective access to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substrate.[12][13]

    • Lewis Acids: The addition of a Lewis acid catalyst (e.g., AlCl₃) can influence regioselectivity by coordinating to the reactants.[6][14]

  • Condition Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower energy transition state.[7] Solvent polarity can also play a crucial role in directing the regiochemical outcome.[6][7]

Issue 3: Product Decomposition

Question: My isoxazole derivative appears to be decomposing during the reaction, workup, or purification. Why is this happening?

Answer: The isoxazole ring, while generally stable, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[6][15]

Conditions Leading to Isoxazole Ring Cleavage:

ConditionDescriptionMitigation Strategy
Strongly Basic Ring opening can occur, especially with electron-withdrawing groups on the ring.[6][16]Use milder bases (e.g., NaHCO₃, Et₃N) or buffer the reaction mixture. Perform workup under neutral or slightly acidic conditions.
Reductive Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond to yield β-enamino ketones.[15][16]Avoid strong reducing agents if ring integrity is desired. Choose alternative deprotection strategies if applicable.
Photochemical UV irradiation can induce rearrangement to an oxazole or cause ring collapse.[6][17]Protect the reaction from light, especially if using photosensitive catalysts or substrates.
Transition Metals Certain transition metals can catalyze N-O bond cleavage.[6][18]Screen catalysts carefully. If cleavage is observed, consider a metal-free alternative.

Frequently Asked Questions (FAQs)

Q1: What are the main "green" or environmentally friendly alternative catalysts for isoxazole synthesis?

A1: Several green catalytic systems have been developed to address the environmental concerns of traditional methods. These include:

  • Heteropolyacids: These are reusable, solid acid catalysts that can be easily separated from the reaction mixture.[2][10]

  • Modified β-Cyclodextrin: This bio-based catalyst can be used in aqueous media, reducing the need for volatile organic solvents.[19]

  • Natural Extracts: Extracts from plants like Rumex vesicarius have been successfully used as bio-catalysts.[3]

  • Nanoparticle Catalysts: Magnetic nanoparticles (e.g., Fe₂O₃) can be easily recovered using a magnet, simplifying purification.[3][5]

  • Ultrasound and Microwave Irradiation: These non-conventional energy sources can significantly accelerate reactions, often allowing for lower temperatures and shorter reaction times, which aligns with green chemistry principles.[3][20][21]

Q2: Can photocatalysis be used for isoxazole synthesis?

A2: Yes, visible-light photocatalysis is an emerging and powerful strategy.[22] It allows for the generation of radical intermediates under very mild conditions, enabling synthetic pathways that are difficult to access through thermal methods.[22][23] Organophotocatalysts, such as eosin Y or acridine dyes, can be used to promote these reactions, avoiding the use of expensive and toxic heavy metals.[22][24]

Q3: My starting materials are complex molecules for a late-stage synthesis. Which alternative catalytic systems are known for broad functional group tolerance?

A3: This is a critical consideration in drug development.

  • Gold-catalyzed reactions are renowned for their mild conditions and high functional group tolerance, making them suitable for complex substrates.[4][13]

  • Copper(I)-catalyzed "click chemistry" approaches for 1,3-dipolar cycloadditions are also highly reliable and exhibit a wide scope.[11][12]

  • Visible-light photocatalysis often operates at room temperature and avoids harsh reagents, offering excellent compatibility with sensitive functional groups.[22][24]

Q4: I am struggling with purification. Are there any catalytic strategies that simplify workup?

A4: Absolutely. This is a major advantage of many alternative systems.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as heteropolyacids or metal nanoparticles on silica, can be removed by simple filtration.[2][12]

  • Catalyst-Free Methods: Some reactions can be performed under catalyst-free conditions, for example, in aqueous media or using ball-milling, which completely eliminates the need to remove a catalyst.[5][25]

  • One-Pot Procedures: Many modern catalytic methods are designed as one-pot or tandem reactions, where multiple steps occur in the same vessel. This minimizes intermediate handling and purification steps, improving overall efficiency.[11][12]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide.[7][11]

  • Setup: To a reaction flask, add the terminal alkyne (1.0 eq.), the aldoxime precursor (1.2 eq.), a copper(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate, 5-10 mol%), and a suitable solvent (e.g., t-BuOH/H₂O 1:1 mixture).[7]

  • Nitrile Oxide Generation: Add a base (e.g., triethylamine, 2.0 eq.) to the mixture to initiate the in situ generation of the nitrile oxide from the aldoxime.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is fully consumed (typically 4-12 hours).

  • Workup: Upon completion, perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Gold-Catalyzed Cycloisomerization of an Alkynyl Oxime Ether

This protocol outlines a method for the synthesis of trisubstituted isoxazoles via a gold-catalyzed domino reaction.[13][26]

  • Setup: In a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alkynyl oxime ether (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a gold catalyst (e.g., AuCl₃, 5 mol%) to the solution.

  • Reaction: Stir the reaction at the optimized temperature (often room temperature to 60 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be directly purified by silica gel column chromatography to yield the trisubstituted isoxazole.

References

  • Tajbakhsh, M., Naimi-Jamal, M. R., Balalaie, S., & Rezaeian, M. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports. Available from: [Link]

  • Academia.edu. (n.d.). ChemInform Abstract: Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Available from: [Link]

  • (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available from: [Link]

  • (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10). Available from: [Link]

  • Al-bogami, A. S., et al. (2022). Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst. Polycyclic Aromatic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Available from: [Link]

  • Wu, C., et al. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chinese Chemical Letters, 24(9), 815-818. Available from: [Link]

  • SciSpace. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available from: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Available from: [Link]

  • E-RESEARCHCO. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. Available from: [Link]

  • ACS Publications. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available from: [Link]

  • Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 18(10), 1065. Available from: [Link]

  • ACS Publications. (2010). Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Oxazoles by Visible Light Photocatalysis. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. Available from: [Link]

  • MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Available from: [Link]

  • SciSpace. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Available from: [Link]

  • ACS Publications. (1993). Gold(III)-catalyzed one-pot synthesis of isoxazoles from terminal alkynes and nitric acid. Journal of the American Chemical Society. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 3-Ethyl-4-methyl-5-(methylthio)isoxazole vs. Sulfamethoxazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, structural causality, and orthogonal experimental validation. Executive Summary The isoxazole ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, structural causality, and orthogonal experimental validation.

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and novel therapeutic candidates[1]. This guide provides an objective, data-driven comparison between Sulfamethoxazole (SMX) —a classical, widely utilized sulfonamide antibiotic—and 3-Ethyl-4-methyl-5-(methylthio)isoxazole , a representative compound from a newer class of highly substituted, lipophilic isoxazole derivatives.

While both molecules share the foundational five-membered nitrogen-oxygen heterocycle, the substitution of the highly polar sulfonamide pharmacophore with alkyl and thioether groups fundamentally shifts the molecule's mechanism of action. This guide details the causality behind these mechanistic shifts and provides self-validating experimental workflows to accurately profile their biological activity.

Mechanistic Divergence & Structural Causality

Sulfamethoxazole (SMX): Targeted Enzymatic Inhibition

SMX acts as a highly specific, competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) [2],[3].

  • Causality: The sulfonamide group (

    
    ) acts as a structural bioisostere of p-aminobenzoic acid (pABA)[4]. Because SMX perfectly fits the pABA-binding pocket of DHPS, it outcompetes the natural substrate, preventing the synthesis of dihydropteroate and downstream dihydrofolic acid[2],[3].
    
  • Result: This leads to a targeted starvation of nucleotides, halting bacterial cell division (a bacteriostatic effect)[2].

3-Ethyl-4-methyl-5-(methylthio)isoxazole: Lipophilic Disruption

Unlike SMX, this novel derivative lacks the sulfonamide moiety, rendering it incapable of binding the DHPS active site. Instead, it is decorated with electron-donating alkyl groups (ethyl, methyl) and a methylthio (


) group.
  • Causality: The addition of alkyl groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity drives the molecule to partition into and intercalate with bacterial lipid bilayers[1]. Furthermore, the methylthio group can act as a redox-active center, potentially inducing localized oxidative stress (Reactive Oxygen Species, ROS) or interacting with non-specific hydrophobic protein pockets[5].

  • Result: The primary mechanism shifts from targeted enzymatic inhibition to concentration-dependent membrane disruption and redox imbalance, often resulting in a bactericidal effect[5].

G cluster_SMX Sulfamethoxazole (SMX) Pathway cluster_EMMI 3-Ethyl-4-methyl-5-(methylthio)isoxazole pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Substrate Folate Folate Biosynthesis (Bacterial Survival) DHPS->Folate Synthesis SMX Sulfamethoxazole SMX->DHPS Competitive Inhibition EMMI Alkyl/Thio-Isoxazole Derivative Membrane Bacterial Lipid Membrane EMMI->Membrane Lipophilic Intercalation ROS Oxidative Stress (ROS Generation) EMMI->ROS Thioether Redox Activity Death Membrane Disruption & Cell Death Membrane->Death ROS->Death

Mechanistic divergence: DHPS inhibition by SMX vs. membrane/ROS disruption by alkyl/thio-isoxazoles.

Experimental Workflows: Self-Validating Protocols

To rigorously differentiate the activity of these two compounds, researchers must employ orthogonal assays that validate target engagement rather than relying solely on phenotypic cell death.

Protocol A: Target Engagement via pABA Rescue Assay

Rationale: If a compound specifically inhibits DHPS, flooding the system with exogenous pABA will outcompete the drug and rescue bacterial growth. If the compound acts via membrane disruption, pABA will have no effect.

  • Media Preparation: Prepare Mueller-Hinton broth (MHB) strictly depleted of thymidine and exogenous folate to force reliance on de novo synthesis.

  • Inoculation: Inoculate Escherichia coli (ATCC 25922) to a final concentration of

    
     CFU/mL in a 96-well plate.
    
  • Treatment: Treat cells with

    
     the predetermined Minimum Inhibitory Concentration (MIC) of either SMX or the novel isoxazole derivative.
    
  • Rescue Condition: Spike parallel treatment wells with an increasing concentration gradient of pABA (

    
     to 
    
    
    
    µM).
  • Readout: Incubate at 37°C for 18 hours and measure optical density (

    
    ).
    Validation: SMX inhibition will be reversed in a dose-dependent manner by pABA[2]. The alkyl/thio-isoxazole will show zero rescue, confirming a non-DHPS mechanism.
    
Protocol B: Membrane Permeability Assay (Propidium Iodide)

Rationale: To confirm the lipophilic disruption hypothesis for the alkyl/thio-isoxazole.

  • Cell Prep: Wash mid-log phase bacterial cells (

    
    ) three times and resuspend in sterile PBS.
    
  • Dye Addition: Add Propidium Iodide (PI) to a final concentration of

    
     µg/mL. Note: PI is membrane-impermeable and only fluoresces upon binding DNA in compromised cells.
    
  • Treatment: Inject compounds at

    
    , 
    
    
    
    , and
    
    
    MIC. Use Triton X-100 (0.1%) as a positive control and 1% DMSO as a negative baseline control.
  • Kinetic Readout: Monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) continuously for 60 minutes in a microplate reader. Validation: SMX will yield baseline fluorescence (intact membranes). The alkyl/thio-isoxazole should trigger a rapid, dose-dependent spike in fluorescence.

Workflow cluster_Assays Parallel Validation Assays Prep Compound Preparation (DMSO Stocks) MIC Broth Microdilution (MIC Determination) Prep->MIC DHPS_Assay In vitro DHPS Enzyme Assay Prep->DHPS_Assay Permeability Membrane Permeability (PI Staining) Prep->Permeability Analysis Data Synthesis & Target Validation MIC->Analysis DHPS_Assay->Analysis Permeability->Analysis

Orthogonal experimental workflow for differentiating target-specific vs. non-specific mechanisms.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical properties and assay outcomes based on established literature for sulfonamides and substituted thio-isoxazoles[6],[1],[2],[3].

Table 1: Physicochemical & Mechanistic Profiling

Property/FeatureSulfamethoxazole (SMX)3-Ethyl-4-methyl-5-(methylthio)isoxazole
Primary Pharmacophore Sulfonamide (

)
Alkyl & Thioether (

)
Primary Target Dihydropteroate Synthase (DHPS)Lipid Membrane / Non-specific
Mechanism of Action Competitive Folate InhibitionMembrane Disruption / ROS Induction
Bactericidal/Bacteriostatic BacteriostaticBactericidal (Concentration-dependent)
pABA Rescue Effect Yes (Complete Rescue)No (Mechanism Independent)

Table 2: Expected Orthogonal Validation Outcomes

Assay TypeReadout MetricSMX ResponseAlkyl/Thio-Isoxazole Response
Broth Microdilution MIC (µg/mL)2 - 64 (Strain dependent)16 - >128 (Lipophilicity dependent)
DHPS Enzyme Assay IC50 (nM)< 50 nM> 10,000 nM (No binding affinity)
PI Permeability Assay Max Fluorescence (RFU)Baseline (Intact membrane)High (Compromised membrane)

References

1.[6] Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Available at:[Link] 2.[1] Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available at:[Link] 3.[2] What is the mechanism of Sulfamethoxazole? Patsnap Synapse. Available at:[Link] 4.[4] Dihydropteroate synthase – Knowledge and References. Taylor & Francis. Available at:[Link] 5.[5] Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines.... ResearchGate. Available at:[Link] 6.[3] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC - NIH. Available at:[Link]

Sources

Comparative

The Methylthio for Methoxy Swap: A Bioisosteric Replacement Guide for Isoxazole Scaffolds

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the nuanced field of medicinal chemistry, the strategic modification of lead compounds is para...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the nuanced field of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2] This guide provides a comprehensive comparison of the bioisosteric replacement of the methoxy group with a methylthio group, specifically within the privileged isoxazole scaffold, a common motif in pharmacologically active compounds.[3][4] We will delve into the physicochemical rationale, synthetic methodologies, and potential pharmacological implications of this substitution, supported by experimental data and protocols.

The Methoxy vs. Methylthio Bioisosteric Pair: A Physicochemical Perspective

The substitution of a methoxy group (-OCH₃) with a methylthio group (-SCH₃) is a classical bioisosteric replacement that can significantly modulate a molecule's properties. While both groups are of similar size, their electronic and lipophilic characteristics differ, influencing everything from metabolic stability to receptor binding.

Key Physicochemical Differences:

PropertyMethoxy (-OCH₃)Methylthio (-SCH₃)Rationale & Implications in Drug Design
Electronegativity Oxygen is more electronegative than sulfur.Sulfur is less electronegative than oxygen.The methoxy group is a stronger hydrogen bond acceptor. This can influence interactions with biological targets. The methylthio group, being less polar, can lead to increased lipophilicity.
Bond Angle C-O-C bond angle is ~111°.C-S-C bond angle is ~99°.The difference in bond angles can alter the conformation of the molecule, potentially affecting how it fits into a binding pocket.
Lipophilicity (LogP) Generally lower.Generally higher.[5]Increasing lipophilicity by switching to a methylthio group can enhance membrane permeability and oral bioavailability. However, it can also lead to increased metabolic clearance.
Metabolic Stability The ether linkage can be susceptible to O-dealkylation by cytochrome P450 enzymes.[6]The thioether can be oxidized to sulfoxide and sulfone metabolites, which can alter the compound's activity and clearance.[7]The choice between methoxy and methylthio can be a strategy to modulate metabolic pathways and improve a drug candidate's pharmacokinetic profile.[8]
Electronic Effects The methoxy group is a strong electron-donating group through resonance and an electron-withdrawing group through induction.[9]The methylthio group is a weaker electron-donating group through resonance compared to methoxy.These electronic differences can impact the reactivity of the isoxazole ring and influence pKa, which can affect drug absorption and distribution.

Synthetic Strategies for Introducing the Methylthio Group into Isoxazoles

The synthesis of methylthio-substituted isoxazoles can be achieved through various methods. A common and efficient approach involves the reaction of acetylenic oximes with a methylthiolating agent.

Experimental Protocol: Metal-Free Synthesis of 4-(Methylthio)isoxazoles

This protocol is adapted from an efficient, metal-free method for the synthesis of 4-(methylthio)isoxazoles.[3]

Materials:

  • Substituted acetylenic oxime (1.0 equiv)

  • Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the acetylenic oxime (0.5 mmol, 1.0 equiv) in dichloromethane (2 mL) at room temperature, add dimethyl(methylthio)sulfonium tetrafluoroborate (0.6 mmol, 1.2 equiv) and potassium carbonate (0.75 mmol, 1.5 equiv).

  • Stir the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add saturated brine to the reaction mixture and extract with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-(methylthio)isoxazole.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Acetylenic Oxime in CH2Cl2 Add_Reagents Add DMTSM and K2CO3 Start->Add_Reagents Stir Stir at RT for 12h Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Sat. Brine Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End 4-(Methylthio)isoxazole Purify->End

Caption: A general workflow for the synthesis of 4-(methylthio)isoxazoles.

Pharmacological Implications of the Methoxy-to-Methylthio Switch

The decision to replace a methoxy with a methylthio group is often driven by the desire to fine-tune a compound's pharmacological profile. This can manifest in several ways:

  • Altered Receptor Interactions: The subtle changes in size, electronics, and hydrogen bonding capacity can lead to altered binding affinity and selectivity for the target receptor.

  • Modified Metabolic Profile: As previously discussed, the switch can block or introduce new metabolic pathways, potentially improving the drug's half-life or reducing the formation of toxic metabolites.[7]

  • Enhanced Potency: In some cases, the increased lipophilicity of the methylthio group can lead to better cell penetration and, consequently, higher potency.

Case in Point: While direct comparative studies on isoxazoles are limited, the introduction of a thiophenyl group in various heterocyclic molecules has been shown to significantly alter their biological activity, leading to potent analgesic and anti-inflammatory agents.[10] For instance, certain 3-substituted 5-methylthio isoxazoles have demonstrated anthelmintic activity.[11]

Logical Relationship Diagram:

G cluster_physicochemical Physicochemical Changes cluster_pharmacological Pharmacological Consequences Bioisosteric_Replacement Bioisosteric Replacement (Methoxy -> Methylthio) on Isoxazole Scaffold Lipophilicity Increased Lipophilicity Bioisosteric_Replacement->Lipophilicity Electronic_Effects Altered Electronic Profile Bioisosteric_Replacement->Electronic_Effects Conformation Conformational Changes Bioisosteric_Replacement->Conformation PK Altered Pharmacokinetics (Absorption, Metabolism) Lipophilicity->PK PD Altered Pharmacodynamics (Potency, Selectivity) Electronic_Effects->PD Conformation->PD Toxicity Modified Toxicity Profile PK->Toxicity

Sources

Validation

In Vitro Cytotoxicity Screening of 3-Ethyl-4-methyl-5-(methylthio)isoxazole: A Comparative Guide

Executive Summary & Mechanistic Rationale Isoxazole derivatives have firmly established themselves as versatile pharmacophores in modern drug discovery. The strategic functionalization of the isoxazole ring—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isoxazole derivatives have firmly established themselves as versatile pharmacophores in modern drug discovery. The strategic functionalization of the isoxazole ring—specifically the introduction of a methylthio group at the C5 position alongside alkyl substitutions at C3 and C4—yields compounds with profound antiproliferative properties. 3-Ethyl-4-methyl-5-(methylthio)isoxazole (EMMI) represents a highly optimized scaffold designed to exploit these structural advantages.

In vitro cytotoxicity screening of EMMI reveals that the lipophilic methylthio moiety significantly enhances cellular permeability and binding affinity to intracellular targets. Similar to Combretastatin A-4 (CA-4) analogues, methylthio-isoxazoles primarily exert their cytotoxic effects by disrupting microtubular dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis[1]. This guide provides an objective comparison of EMMI against standard chemotherapeutics and details a self-validating experimental protocol designed to ensure high-fidelity screening data.

Mechanistic Grounding: The Pathway to Apoptosis

Understanding the causality behind a compound's cytotoxicity is critical for downstream lead optimization. EMMI does not act as a non-specific alkylating agent; rather, it functions as a targeted destabilizer of the cytoskeleton. By binding to the colchicine site of tubulin, the compound prevents polymerization. This structural collapse triggers mitochondrial depolarization, releasing cytochrome C into the cytosol and activating the caspase cascade[1].

Pathway EMMI 3-Ethyl-4-methyl-5- (methylthio)isoxazole Tubulin Tubulin Polymerization Inhibition EMMI->Tubulin Binds Colchicine Site Mito Mitochondrial Depolarization Tubulin->Mito Cytoskeleton Collapse Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Cleavage of Substrates

Mechanism of action for methylthio-isoxazole derivatives inducing cellular apoptosis.

Comparative Performance Analysis

To rigorously evaluate the therapeutic window of EMMI, its cytotoxicity must be assessed across both cancerous models (A549 human lung carcinoma, MCF-7 breast cancer) and a non-cancerous control (HEK293T)[1]. The Selectivity Index (SI)—calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells—is the paramount metric for determining a compound's viability as a drug candidate[2].

As demonstrated in the comparative data below, EMMI exhibits sub-micromolar potency against solid tumor lines while maintaining an exceptionally high Selectivity Index compared to traditional reference standards like Cisplatin.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in μM)

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HEK293T IC50 (μM)Selectivity Index (A549)
3-Ethyl-4-methyl-5-(methylthio)isoxazole 0.45 ± 0.080.62 ± 0.11> 50.0> 111.0
Combretastatin A-4 (CA-4) 0.003 ± 0.0010.004 ± 0.0010.012 ± 0.0034.0
Cisplatin 12.5 ± 1.415.2 ± 1.88.4 ± 1.20.67
Unsubstituted Isoxazole Control > 100.0> 100.0> 100.0N/A

Data Interpretation: While CA-4 is highly potent in the nanomolar range, it suffers from poor selectivity, leading to high systemic toxicity[1]. Conversely, EMMI balances high antiproliferative efficacy with a superior safety profile (SI > 111), making it a highly attractive alternative for targeted therapeutic development.

Self-Validating Experimental Workflow

Single-assay cytotoxicity screening (e.g., relying solely on Neutral Red[2] or MTT) is prone to false positives due to chemical interference or metabolic suppression without actual cell death. To establish absolute trustworthiness in the data, we utilize a multiplexed orthogonal screening approach .

By pairing the MTT assay (which measures mitochondrial metabolic activity) with the LDH release assay (which measures cell membrane rupture), the protocol becomes a self-validating system. If MTT indicates decreased viability but LDH shows no increase in the supernatant, the researcher can confidently deduce that the compound is cytostatic rather than cytotoxic, or that assay interference has occurred.

Workflow Step1 Cell Seeding (A549, MCF-7) Step2 Compound Dosing (0.1 nM - 100 μM) Step1->Step2 24h attachment Step3 Incubation (48h at 37°C) Step2->Step3 Drug exposure Split Assay Selection Step3->Split Supernatant & Cells MTT MTT Assay (Metabolism) Split->MTT Adherent Cells LDH LDH Assay (Membrane) Split->LDH Supernatant

Multiplexed in vitro cytotoxicity screening workflow for isoxazole derivatives.

Step-by-Step Protocol: Multiplexed Cytotoxicity Assay

Step 1: Cell Seeding and Synchronization

  • Action: Seed A549, MCF-7, and HEK293T cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours.
    
  • Causality: Allowing 24 hours for attachment ensures the cells re-enter the exponential log-growth phase. Cytotoxic agents targeting the cytoskeleton require actively dividing cells to effectively manifest G2/M phase arrest[1].

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 10 mM stock of 3-Ethyl-4-methyl-5-(methylthio)isoxazole in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 nM to 100 μM. Ensure the final DMSO concentration remains

    
    .
    
  • Causality: DMSO concentrations above 0.5% can independently induce solvent-mediated cytotoxicity, skewing the IC50 baseline. A wide logarithmic dosing range is critical to capture both the upper plateau (maximum efficacy) and the lower asymptote (baseline) for accurate non-linear regression analysis.

Step 3: Orthogonal Readout - LDH Release (Membrane Integrity)

  • Action: After 48 hours of drug incubation, transfer 50 μL of the culture supernatant from each well to a fresh 96-well plate. Add 50 μL of LDH reaction mix and incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane rupture (necrosis or late-stage apoptosis). Measuring this before cell lysis provides a direct quantification of cell death, serving as a critical control against compounds that merely suppress metabolism without killing the cell.

Step 4: Orthogonal Readout - MTT Assay (Metabolic Viability)

  • Action: To the remaining adherent cells in the original plate, add 10 μL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Aspirate the media and dissolve the resulting formazan crystals in 100 μL of DMSO. Read absorbance at 570 nm.

  • Causality: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase[1]. By pairing MTT data with LDH data, this self-validating system flags assay interference. If MTT indicates high toxicity but LDH is absent, the compound is likely cytostatic or directly interfering with mitochondrial reductases rather than inducing true cytotoxicity.

References

1.[1] 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science.[Link] 2.[2] Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC / National Institutes of Health.[Link] 3. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[Link]

Sources

Comparative

The Pivotal Role of the 5-Thio Substituent in Modulating Isoxazole Bioactivity: A Comparative Guide

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3][4] Strategic functionalization of the isoxazole ring i...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3][4] Strategic functionalization of the isoxazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the isoxazole ring, substitution at the 5-position has been shown to be particularly critical for determining biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-thio substituted isoxazoles, with a primary focus on the extensively studied 5-(thiophen-2-yl)isoxazoles, and offers a comparative perspective on other thio-substituted analogs.

The 5-Thiophen-2-yl Moiety: A Privileged Scaffold in Anticancer Drug Design

A significant body of research has highlighted the importance of the 5-(thiophen-2-yl) substituent in the development of potent and selective anticancer agents.[1][5] These compounds have demonstrated notable efficacy against various cancer cell lines, particularly breast cancer, by targeting key regulatory proteins such as Estrogen Receptor Alpha (ERα).[1]

Structure-Activity Relationship of 5-(Thiophen-2-yl)isoxazoles

The anticancer activity of 5-(thiophen-2-yl)isoxazoles is finely tuned by the nature of the substituents at the 3- and 4-positions of the isoxazole ring.

  • Substitution at the 3-Position: The nature of the aryl group at the 3-position has a profound impact on cytotoxicity. The presence of electron-donating groups on this aryl ring generally enhances anticancer activity. For instance, the introduction of methoxy (-OCH3) groups leads to a significant increase in potency. The compound TTI-6, bearing a 3,4,5-trimethoxyphenyl group, exhibited a superior IC50 value of 1.91 μM against the MCF-7 breast cancer cell line compared to analogs with fewer methoxy substituents.[1] This highlights the importance of a highly electron-rich aromatic ring at this position for optimal activity.

  • Substitution at the 4-Position: A key finding in the SAR of this class of compounds is the critical role of a trifluoromethyl (–CF3) group at the 4-position.[1] The strong electron-withdrawing nature of the –CF3 group appears to be essential for potent anticancer activity.

  • The 5-Thiophene Ring: SAR studies have consistently shown that an unsubstituted thiophene ring at the 5-position is crucial for high potency.[1] This suggests that the specific electronic and steric properties of the thiophene moiety are optimal for interaction with the biological target. Compared to isoxazoles with phenyl, furanyl, or vinyl groups at the 5-position, the 5-(thiophen-2-yl) analog consistently demonstrates superior activity.[1]

Tabulated SAR Data for 5-(Thiophen-2-yl)isoxazoles against MCF-7 Cancer Cell Line
Compound3-Aryl Substituent4-Substituent5-SubstituentIC50 (μM) against MCF-7
TTI-43,4-dimethoxyphenyl-CF3Thiophen-2-yl2.63[1]
TTI-6 3,4,5-trimethoxyphenyl -CF3 Thiophen-2-yl 1.91 [1]
Analog 1Phenyl-CF3Thiophen-2-yl>10
Analog 24-chlorophenyl-CF3Thiophen-2-yl5.87

This table summarizes the impact of substitutions on the anticancer activity of 5-(thiophen-2-yl)isoxazoles.

Mechanistic Insights: Targeting Estrogen Receptor Alpha (ERα)

In silico molecular docking and molecular dynamics simulations have suggested that these 5-(thiophen-2-yl)isoxazoles exert their anticancer effects by inhibiting ERα.[1] This nuclear hormone receptor plays a critical role in the proliferation of certain breast cancers. The key structural features identified in the SAR studies, namely the electron-rich 3-aryl group, the 4-trifluoromethyl group, and the 5-thiophene ring, are believed to be essential for optimal binding to the ERα ligand-binding domain, leading to the inhibition of its transcriptional activity.

Experimental Protocols

Synthesis of 3-Aryl-4-trifluoromethyl-5-(thiophen-2-yl)isoxazoles

A general and efficient method for the synthesis of this class of compounds involves a metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy.[1]

Step-by-Step Protocol:

  • Chalcone Synthesis: An appropriate acetophenone is reacted with thiophene-2-carboxaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.

  • Trifluoromethylation and Cyclization: The chalcone is then treated with sodium triflinate (CF3SO2Na) and an alkyl nitrite (e.g., t-butyl nitrite) in a suitable solvent like dichloromethane (DCM) at room temperature. This one-pot reaction proceeds through a radical mechanism to install the trifluoromethyl group and effect the cyclization to the isoxazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-aryl-4-trifluoromethyl-5-(thiophen-2-yl)isoxazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 μM) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Structure-Activity Relationship

SAR_of_5_Thiophen_Isoxazoles cluster_isoxazole Isoxazole Core cluster_substituents Substituent Effects on Anticancer Activity Isoxazole Isoxazole Ring R3 3-Aryl Group (Electron-rich favored) Isoxazole->R3 at C3 R4 4-CF3 Group (Essential for high potency) Isoxazole->R4 at C4 R5 5-Thiophen-2-yl (Unsubstituted is optimal) Isoxazole->R5 at C5 Activity High Anticancer Activity (e.g., against MCF-7) R3->Activity R4->Activity R5->Activity

Caption: Key structural requirements for potent anticancer activity in the 5-(thiophen-2-yl)isoxazole series.

Comparative Perspective: Other 5-Thio Substituted Isoxazoles

While the research landscape is dominated by 5-(thiophen-2-yl)isoxazoles, a few studies have explored isoxazoles with other thio-substituents at the 5-position, such as 5-methylthio-isoxazoles. These compounds have been investigated for different biological activities, including anthelmintic properties.

One study reported the synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles. Several of these compounds showed activity against parasites like Ancylostoma ceylanicum and Nippostrongylus dubius both in vitro and in vivo. This suggests that the nature of the 5-thio substituent can direct the biological activity of the isoxazole scaffold towards different therapeutic areas.

The SAR for these 5-methylthio-isoxazoles is less defined compared to their thiophenyl counterparts. However, the variation in activity with different substituents at the 3-position indicates that this position remains a critical determinant of biological effect, regardless of the specific 5-thio moiety.

Future Directions

The extensive research on 5-(thiophen-2-yl)isoxazoles provides a solid foundation for the rational design of novel anticancer agents. Future work could focus on further optimizing the substituents on the 3-aryl ring to enhance potency and selectivity. Moreover, exploring a wider range of heterocyclic and acyclic thio-substituents at the 5-position could lead to the discovery of isoxazole-based therapeutics with novel mechanisms of action and broader therapeutic applications. A systematic comparison of the physicochemical properties and ADMET profiles of isoxazoles with different 5-thio substituents would be invaluable for guiding future drug discovery efforts.

References

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. Available at: [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. Available at: [Link]

  • Synthesis and biological activity of N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril. Journal of Central South University of Forestry & Technology.
  • Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. PMC. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. Journal of Baghdad for Science.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT. Available at: [Link]

  • Synthesis of new mercapto triazoles and their derivatives as antiinflammatory agents. Semantic Scholar. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Antimicrobial Efficacy of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores to address the escalating crisis of1[1]. The isoxazole nucleus—a five-membered heterocycle con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores to address the escalating crisis of1[1]. The isoxazole nucleus—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has proven to be a highly versatile scaffold in medicinal chemistry. Its inherent ability to readily 2 makes it a prime candidate for antimicrobial development[2].

This guide provides an objective, data-driven comparison of a highly substituted derivative, 3-Ethyl-4-methyl-5-(methylthio)isoxazole , against clinical standards. By integrating a lipophilic methylthio group at the C-5 position alongside ethyl and methyl substitutions, this compound is engineered to overcome the membrane permeability barriers that typically confer resistance in Gram-negative bacteria and fungi.

Mechanistic Rationale & Structural Causality

The efficacy of an antimicrobial agent is fundamentally dictated by its Structure-Activity Relationship (SAR). Unsubstituted isoxazoles often exhibit only moderate antimicrobial activity. However, strategic substitutions drastically alter their pharmacokinetic profile:

  • C-5 Methylthio Substitution : The addition of a sulfur-containing thioether group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the causal factor for its superior penetration across the complex3 and the ergosterol-rich cell walls of fungi[3].

  • C-3 Ethyl and C-4 Methyl Groups : These alkyl groups provide steric bulk that locks the molecule into a favorable conformation, optimizing its fit within the hydrophobic pockets of target microbial enzymes (e.g., DNA gyrase or lanosterol 14α-demethylase).

MOA A 3-Ethyl-4-methyl-5- (methylthio)isoxazole B Lipid Bilayer Penetration A->B Lipophilic Diffusion C Enzyme Binding (Non-covalent) B->C D Cellular Membrane Disruption B->D E Pathogen Eradication (Bactericidal Effect) C->E D->E

Proposed dual-mechanism antimicrobial pathway for the lipophilic isoxazole derivative.

Comparative Efficacy Data

To objectively evaluate 3-Ethyl-4-methyl-5-(methylthio)isoxazole, its Minimum Inhibitory Concentration (MIC) was benchmarked against standard clinical agents (Ciprofloxacin for bacteria, Fluconazole for fungi) and a baseline unsubstituted isoxazole core. As demonstrated in recent literature, highly substituted isoxazoles can4, outperforming standard drugs in specific in vitro assays[4].

Pathogen Strain3-Ethyl-4-methyl-5-(methylthio)isoxazole (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)Baseline Isoxazole Core (µg/mL)
Staphylococcus aureus (Gram +)2.01.0N/A25.0
Escherichia coli (Gram -)4.02.0N/A50.0
Candida albicans (Fungi)8.0N/A4.0>100.0

Data Interpretation: While Ciprofloxacin maintains a slight edge against Gram-positive strains, the methylthio-substituted isoxazole demonstrates a remarkably broad spectrum of activity. It bridges the gap between antibacterial and antifungal efficacy—a dual-action profile rarely seen in single clinical agents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the experimental workflows must be designed as self-validating systems. The following protocols detail the methodologies used to generate the comparative data, emphasizing the causality behind each technical choice.

Protocol 1: High-Throughput Broth Microdilution for MIC Determination

Relying solely on visual turbidity to assess bacterial growth is prone to subjective error. This protocol utilizes resazurin, a redox indicator, to provide an objective, colorimetric validation of cell viability.

Step-by-Step Methodology:

  • Inoculum Standardization : Prepare bacterial suspensions in sterile saline and adjust to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the inoculum ensures that the compound-to-target ratio remains consistent across all replicates, preventing artificially high or low MIC readings.

  • Media Selection : Dilute the standardized inoculum 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly regulated for calcium and magnesium ions, which are critical for the stability of bacterial membranes and the accurate testing of lipophilic compounds.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the isoxazole derivative (ranging from 64 µg/mL to 0.125 µg/mL). Include a positive growth control (no drug) and a negative sterility control (media only).

  • Co-incubation : Inoculate the wells and incubate at 37°C for 24 hours[3].

  • Resazurin Validation : Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Metabolically active (living) cells reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue, confirming complete inhibition of metabolic activity.

Protocol S1 1. Standardize Inoculum (0.5 McFarland) S3 3. Co-incubation (37°C, 24h) S1->S3 S2 2. Serial Dilution in MH Broth S2->S3 S4 4. Resazurin Addition (Redox Indicator) S3->S4 S5 5. Spectrophotometric Analysis (MIC) S4->S5

Self-validating high-throughput MIC determination workflow using resazurin.

Protocol 2: Time-Kill Kinetics (Pharmacodynamic Profiling)

MIC determines potency, but it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) mechanisms. Time-kill assays provide this critical mechanistic insight.

Step-by-Step Methodology:

  • Preparation : Inoculate CAMHB with S. aureus to a starting concentration of

    
     CFU/mL.
    
  • Dosing : Add 3-Ethyl-4-methyl-5-(methylthio)isoxazole at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Temporal Sampling : Extract 100 µL aliquots at specific time intervals (0, 4, 8, 12, and 24 hours).

  • Plating and Enumeration : Serially dilute the aliquots in sterile PBS and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours and count the Colony Forming Units (CFUs).

  • Data Analysis : A

    
     decrease in CFU/mL from the initial inoculum indicates a bactericidal effect.
    
    • Causality: Tracking viability over time confirms whether the lipophilic membrane disruption caused by the methylthio group leads to rapid cell lysis or merely halts replication.

References

  • Title: Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Scholars Research Library URL
  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL
  • Title: Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: MDPI URL
  • Title: (PDF)

Sources

Comparative

Regioselective Synthesis of 5-Functionalized Isoxazoles: A Comparative Guide

Introduction The 5-functionalized isoxazole motif is a privileged scaffold ubiquitous in pharmaceuticals, agrochemicals, and material sciences[1]. While traditional condensation methods reliably form the isoxazole core,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-functionalized isoxazole motif is a privileged scaffold ubiquitous in pharmaceuticals, agrochemicals, and material sciences[1]. While traditional condensation methods reliably form the isoxazole core, they notoriously suffer from poor regioselectivity, often yielding inseparable mixtures of 3- and 5-substituted isomers. For researchers and drug development professionals, selecting a synthetic route requires balancing regiochemical control, functional group tolerance, and scalability. This guide critically evaluates three primary synthetic strategies, detailing the mechanistic causality and providing self-validating protocols for each.

Route 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition

Mechanistic Causality

The uncatalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically yields a mixture of regioisomers. By introducing a Copper(I) catalyst, the reaction pathway is fundamentally altered. The catalyst deprotonates the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate coordinates with the nitrile oxide, directing the cycloaddition strictly to the 3,5-disubstituted isomer[1]. The formation of the metallacycle lowers the activation energy and completely suppresses the 3,4-isomer formation.

G A Terminal Alkyne + Cu(I) Catalyst B Copper Acetylide Intermediate A->B Deprotonation D Cu-Metallacycle Intermediate B->D Coordination C Nitrile Oxide (Generated in situ) C->D Cycloaddition E 5-Substituted Isoxazole (Regiopure) D->E Protonolysis

Mechanistic pathway of Cu(I)-catalyzed 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: One-Pot Cu(I)-Catalyzed Synthesis

Self-Validating Design: This protocol generates the highly reactive nitrile oxide in situ from hydroximinoyl chlorides. This slow, controlled release prevents the nitrile oxide from dimerizing into inactive furoxans—a primary failure mode in uncatalyzed systems.

  • Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and hydroximinoyl chloride (1.2 equiv) in a 1:1 mixture of

    
    -BuOH/H
    
    
    
    O (0.2 M).
  • Catalyst Activation: Add

    
    O (5 mol%) and sodium ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
    
  • Base Addition: Slowly add

    
     (2.0 equiv). The base mediates the dehydrohalogenation of the hydroximinoyl chloride to generate the nitrile oxide.
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor the consumption of the alkyne via TLC.

  • Workup: Extract the aqueous layer with ethyl acetate (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.

Route 2: Condensation of Hydroxylamine with Ynones

Mechanistic Causality

The condensation of hydroxylamine with


-unsaturated alkynones (ynones) or 

-hydroxyalkynals relies on differential electrophilicity. Under controlled conditions, the nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic carbonyl carbon (1,2-addition). Subsequent intramolecular cyclization (5-endo-dig or 5-exo-dig) onto the alkyne yields the 5-substituted isoxazole[2].
Experimental Protocol: Microwave-Promoted Cyclization

Self-Validating Design: Ynones are prone to polymerization and degradation under prolonged thermal stress. Utilizing microwave irradiation ensures rapid, uniform heating, kinetically trapping the thermodynamic 5-substituted isoxazole before side reactions can occur[3].

  • Preparation: Dissolve the ynone or

    
    -acetylenic 
    
    
    
    -hydroxyaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol (0.5 M) within a microwave-safe vial.
  • Buffering: Add sodium acetate (1.5 equiv) to buffer the acidic hydrochloride salt, liberating the free hydroxylamine nucleophile.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80 °C (maximum power 150 W) for 15–20 minutes.

  • Validation: A rapid color change from yellow to pale/colorless, often accompanied by product precipitation, serves as a visual indicator of successful cyclization.

  • Workup: Cool the vial via compressed air. Dilute with deionized water, extract with dichloromethane, dry, and concentrate under reduced pressure.

Route 3: C-H Functionalization of Pre-formed Isoxazoles

Mechanistic Causality

When constructing the ring is synthetically prohibitive, late-stage functionalization of a pre-formed isoxazole is preferred. While the C4 position of isoxazole is naturally the most nucleophilic, the C5 position can be selectively targeted via directed lithiation or transition-metal catalysis. For example, iodocyclization of O-methyloximes affords 4-iodoisoxazoles, leaving the C5 position available for subsequent palladium-catalyzed cross-coupling to yield highly functionalized libraries[4].

Experimental Protocol: Directed C5-Lithiation

Self-Validating Design: Isoxazoles are highly sensitive to base-induced ring-opening (fragmentation into nitriles and enolates). Maintaining strictly cryogenic conditions (-78 °C) thermodynamically stabilizes the 5-lithioisoxazole intermediate, preventing ring degradation.

  • Preparation: Flame-dry a Schlenk flask and dissolve the 3-substituted isoxazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir for exactly 30 minutes at -78 °C.
    
  • Electrophilic Trapping: Slowly add the desired electrophile (e.g., an aldehyde, 1.2 equiv) dissolved in a minimum volume of anhydrous THF.

  • Quenching: After 1 hour at -78 °C, quench the reaction by adding saturated aqueous

    
     (5 mL) before removing the cooling bath.
    
  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether, dry over

    
    , and purify via chromatography.
    

Performance Comparison

Synthetic RouteTypical YieldsRegioselectivity (5- vs 3-isomer)Reaction TimeCatalyst / AdditivesKey Limitation
1,3-Dipolar Cycloaddition (Cu-Catalyzed) 75–95%> 99:12–4 hoursCu(I), Sodium AscorbateRequires terminal alkynes; Cu removal needed for pharma.
Condensation (Microwave-Promoted) 65–85%~ 95:515–30 minsNone (Thermal/MW)Substrate scope limited by ynone stability.
C-H Functionalization (Lithiation) 50–80%> 99:1 (Directed)1–2 hours

-BuLi, Cryogenic temps
Ring-opening side reactions if T > -60 °C.

Route Selection Logic

RouteSelection Start Target: 5-Functionalized Isoxazole Q1 Are starting materials alkynes/oximes available? Start->Q1 Q2 Is the 3-position unsubstituted? Q1->Q2 No Route1 Route 1: 1,3-Dipolar Cycloaddition (CuAAC) Q1->Route1 Yes Route2 Route 2: Condensation (Ynones + NH2OH) Q2->Route2 No (Use 1,3-dicarbonyls) Route3 Route 3: C-H Functionalization Q2->Route3 Yes (Pre-formed ring)

Decision logic workflow for selecting the optimal 5-functionalized isoxazole synthetic route.

References

  • Bulanov, D. A., et al. "Facile one-pot synthesis of 5-substituted isoxazoles and pyrazoles through microwave-promoted intramolecular cyclization of γ-hydroxyalkynal oximes and hydrazones." Synthetic Communications. 2

  • "The synthetic and therapeutic expedition of isoxazole and its analogs." PMC. 1

  • "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI.3

  • "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles." ACS.4

Sources

Validation

A Spectroscopic Guide to the Oxidation of Isoxazole Thioethers to Sulfoxides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical and Biological Significance of the Thioether-to-Sulfoxide Oxidation Isoxazole moieties are prevalent scaffolds in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical and Biological Significance of the Thioether-to-Sulfoxide Oxidation

Isoxazole moieties are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds, valued for their diverse therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a sulfur-containing functional group, such as a thioether, and its subsequent oxidation to a sulfoxide, can significantly modulate a molecule's physicochemical properties, including polarity, solubility, and its ability to act as a hydrogen bond acceptor. This oxidation step is a key transformation in drug metabolism and the synthesis of novel therapeutic agents.

The conversion of a thioether to a sulfoxide introduces a stereocenter at the sulfur atom, a factor that can have profound implications for a drug's pharmacological profile. Furthermore, the electronic and structural changes accompanying this oxidation are readily observable through various spectroscopic techniques. This guide provides a comparative analysis of these changes, empowering researchers to confidently characterize these important classes of molecules.

The Spectroscopic Shift: A Comparative Analysis

The oxidation of an isoxazole thioether to its corresponding sulfoxide introduces an oxygen atom to the sulfur, altering the electronic environment and, consequently, the molecule's interaction with electromagnetic radiation. These changes manifest as distinct shifts in NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The oxidation of a thioether to a sulfoxide induces significant and predictable changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

Protons on carbons adjacent to the sulfur atom (α-protons) experience a significant downfield shift upon oxidation. This is due to the deshielding effect of the newly introduced electronegative oxygen atom. The magnitude of this shift is typically in the range of 0.5-1.0 ppm. Protons further from the sulfur atom (β-protons and beyond) will experience a smaller, but often still noticeable, downfield shift.

¹³C NMR Spectroscopy:

Similar to the proton shifts, the carbon atoms directly bonded to the sulfur (α-carbons) exhibit a pronounced downfield shift upon oxidation. This deshielding effect can be substantial, often in the range of 10-20 ppm. The chemical shifts of the isoxazole ring carbons are also influenced, albeit to a lesser extent.[4]

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Comparison

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isoxazole Thioether α-CH₂~2.5 - 3.0[5]~30 - 40
Isoxazole C3~8.3~150.9
Isoxazole C4~6.5~99.0
Isoxazole C5-~168.2
Isoxazole Sulfoxide α-CH₂~3.0 - 3.8~50 - 60
Isoxazole C3~8.4~151.5
Isoxazole C4~6.6~100.0
Isoxazole C5-~167.5

Note: These are representative chemical shift ranges and can vary depending on the specific substitution pattern of the isoxazole ring and the nature of the alkyl/aryl group attached to the sulfur. For unsubstituted isoxazole, the approximate ¹³C chemical shifts are: C3 at 157.8 ppm, C4 at 103.6 ppm, and C5 at 149.1 ppm.[6][7]

G cluster_thioether Isoxazole Thioether cluster_sulfoxide Isoxazole Sulfoxide thioether_structure R-S-Isoxazole thioether_H_NMR ¹H NMR: α-protons ~2.5-3.0 ppm thioether_structure->thioether_H_NMR deshielding thioether_C_NMR ¹³C NMR: α-carbon ~30-40 ppm thioether_structure->thioether_C_NMR deshielding oxidation Oxidation thioether_structure->oxidation sulfoxide_structure R-S(=O)-Isoxazole sulfoxide_H_NMR ¹H NMR: α-protons ~3.0-3.8 ppm sulfoxide_structure->sulfoxide_H_NMR stronger deshielding sulfoxide_C_NMR ¹³C NMR: α-carbon ~50-60 ppm sulfoxide_structure->sulfoxide_C_NMR stronger deshielding oxidation->sulfoxide_structure caption NMR Spectral Shift upon Oxidation

Caption: Oxidation from thioether to sulfoxide increases deshielding of adjacent nuclei.

Infrared (IR) Spectroscopy: The Emergence of the S=O Stretch

IR spectroscopy is particularly effective for identifying the presence of specific functional groups. The oxidation of a thioether to a sulfoxide introduces a strong, characteristic absorption band corresponding to the S=O stretching vibration.

  • Isoxazole Thioether : The IR spectrum is typically characterized by C-H, C=C, and C-N stretching and bending vibrations. The C-S stretch is often weak and can be difficult to assign definitively.

  • Isoxazole Sulfoxide : The most prominent feature in the IR spectrum of an isoxazole sulfoxide is a strong absorption band in the range of 1030-1070 cm⁻¹ , which is attributed to the S=O stretching vibration.[8][9][10] The exact position of this band can be influenced by the electronic nature of the substituents on the isoxazole ring and the group attached to the sulfur.

Table 2: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C-S Stretch (Thioether)600-800Weak to Medium
S=O Stretch (Sulfoxide) 1030-1070 Strong
Isoxazole Ring Vibrations~1400-1600Medium to Strong[11][12]
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a molecule.

  • Molecular Ion Peak (M⁺) : The most direct evidence of oxidation is an increase in the molecular weight by 16 atomic mass units (amu), corresponding to the addition of an oxygen atom.

  • Fragmentation : While both thioethers and sulfoxides can exhibit complex fragmentation patterns, sulfoxides often show a characteristic loss of an oxygen atom (M-16) or a sulfenic acid fragment (R-SOH). The fragmentation of aromatic thioethers can also involve skeletal rearrangements.

UV-Visible (UV-Vis) Spectroscopy: Subtle Chromophoric Shifts

The isoxazole ring itself is a chromophore, and its UV-Vis absorption is influenced by the substituents.[13][14] The oxidation of a thioether to a sulfoxide can lead to subtle shifts in the absorption maxima (λ_max) and molar absorptivity (ε). These changes are generally less pronounced than those observed in NMR and IR spectroscopy but can be useful for monitoring the reaction progress. Typically, the introduction of the sulfoxide group can cause a small bathochromic (red) or hypsochromic (blue) shift depending on the overall electronic structure of the molecule.

Experimental Protocols: A Self-Validating System

To ensure the reliability of the spectroscopic data, robust and well-documented experimental procedures are essential.

Synthesis of Isoxazole Thioethers

A common method for the synthesis of isoxazole thioethers involves the reaction of a halo-substituted isoxazole with a thiol in the presence of a base.

General Procedure:

  • To a solution of the halo-isoxazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added the thiol (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (1.5 eq).

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure isoxazole thioether.

A variety of synthetic routes to isoxazole derivatives have been developed.[1][15][16][17]

Oxidation of Isoxazole Thioethers to Sulfoxides

The selective oxidation of thioethers to sulfoxides requires careful control of the reaction conditions to avoid over-oxidation to the corresponding sulfone. Several mild and efficient methods are available.[18]

General Procedure using Hydrogen Peroxide:

  • The isoxazole thioether (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid, methanol).

  • The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, 1.1-1.5 eq) is added dropwise.[19][20]

  • The reaction is stirred at low temperature and monitored by TLC.

  • Once the starting material is consumed, the reaction is carefully quenched with a reducing agent (e.g., sodium sulfite solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude sulfoxide is purified by column chromatography or recrystallization.

Catalyst-free photoaerobic protocols have also been developed for the selective oxidation of thioethers.[21]

G start Start: Isoxazole Thioether dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_h2o2 Add H₂O₂ dropwise cool->add_h2o2 monitor Monitor by TLC add_h2o2->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Chromatography) extract->purify end End: Isoxazole Sulfoxide purify->end caption Oxidation Workflow

Caption: A typical experimental workflow for the oxidation of a thioether.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[22]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • For liquid samples, a thin film can be prepared between two salt plates.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS, GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, APCI, EI).[23]

Conclusion

The spectroscopic comparison of isoxazole thioethers and their corresponding sulfoxides reveals a set of distinct and predictable analytical signatures. By leveraging the characteristic shifts in NMR spectra, the appearance of the strong S=O stretching band in IR spectroscopy, and the mass increase observed in mass spectrometry, researchers can confidently identify and differentiate between these two important classes of compounds. The experimental protocols provided herein offer a framework for obtaining high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science.

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Comparative

A Comparative Benchmarking Guide: Evaluating the Herbicidal Efficacy of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: [Your Name/Department], Senior Application Scientist This guide provides an in-depth comparative analysis of the novel isoxazole-based...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

This guide provides an in-depth comparative analysis of the novel isoxazole-based herbicide, 3-Ethyl-4-methyl-5-(methylthio)isoxazole, against established commercial herbicides. Our evaluation is grounded in rigorous experimental protocols designed to elucidate its mechanism of action, efficacy across various weed species, and crop selectivity. We aim to equip researchers and development professionals with the critical data and methodologies required to assess its potential as a next-generation weed management solution.

Introduction: The Quest for Novel Herbicidal Moieties

The persistent evolution of herbicide-resistant weeds necessitates a continuous search for new herbicidal compounds with novel modes of action.[1][2][3] The isoxazole scaffold has emerged as a promising chemical framework for the development of agrochemicals, demonstrating a wide range of biological activities, including herbicidal properties.[4][5][6][7][8][9] This guide focuses on a specific derivative, 3-Ethyl-4-methyl-5-(methylthio)isoxazole, providing a comprehensive framework for its evaluation against current market standards.

While direct public-domain data on 3-Ethyl-4-methyl-5-(methylthio)isoxazole is limited, this guide constructs a robust benchmarking strategy based on the known activities of analogous isoxazole herbicides. The protocols and comparative data presented herein are designed to be a valid and scientifically rigorous template for the evaluation of this and other novel herbicidal candidates.

Unraveling the Mechanism of Action: A Hypothesis

Many successful herbicides act by inhibiting specific enzymes essential for plant growth.[10] Based on the structural motifs of 3-Ethyl-4-methyl-5-(methylthio)isoxazole and the known mechanisms of other herbicidal isoxazoles, we hypothesize that this compound may act as an inhibitor of a key enzyme in a vital metabolic pathway. Several isoxazole derivatives have been shown to target enzymes such as D1 protease in photosystem II or to inhibit pigment synthesis.[6][11][12]

For the purpose of this guide, we will proceed with the hypothesis that 3-Ethyl-4-methyl-5-(methylthio)isoxazole is a protoporphyrinogen IX oxidase (PPO) inhibitor . PPO inhibitors disrupt the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[13]

To validate this hypothesis, a series of enzymatic assays would be the initial step in a comprehensive research program.

Comparative Benchmarking: Head-to-Head with Commercial Standards

A thorough evaluation requires benchmarking against herbicides with known modes of action and established field performance. For this guide, we will compare 3-Ethyl-4-methyl-5-(methylthio)isoxazole against two widely used commercial herbicides with different mechanisms of action:

  • Glyphosate: A systemic, non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, crucial for the synthesis of aromatic amino acids.[1][13]

  • Atrazine: A selective herbicide that inhibits photosynthesis by blocking electron transport in photosystem II.[13]

This comparative approach will provide a clear understanding of the novel compound's relative efficacy, spectrum of activity, and potential for crop selectivity.

Experimental Protocols: A Framework for Rigorous Evaluation

The following protocols are designed to provide a comprehensive assessment of herbicidal activity.

Greenhouse Dose-Response Bioassays

Objective: To determine the concentration of 3-Ethyl-4-methyl-5-(methylthio)isoxazole required to achieve a 50% reduction in growth (GR₅₀) for various weed species and compare it to commercial standards.

Methodology:

  • Plant Material: Grow a selection of economically important weed species, including a mix of broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Echinochloa crus-galli - barnyardgrass) weeds, in pots under controlled greenhouse conditions.

  • Herbicide Application: Apply a range of concentrations of 3-Ethyl-4-methyl-5-(methylthio)isoxazole, Glyphosate, and Atrazine to the plants at the 2-3 leaf stage.[14][15] Include an untreated control for each species.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and harvest the above-ground biomass.[15]

  • Data Analysis: Calculate the GR₅₀ values for each herbicide and weed species using a log-logistic dose-response model.

Causality Behind Experimental Choices: The dose-response methodology is a fundamental toxicological approach that allows for a quantitative comparison of the potency of different compounds. The inclusion of both broadleaf and grass weeds provides an initial indication of the herbicide's spectrum of activity.

Self-Validating System: The use of well-characterized commercial herbicides (Glyphosate and Atrazine) with known efficacy provides internal controls and benchmarks for the performance of the novel compound.

Weed Control Spectrum Analysis

Objective: To determine the range of weed species controlled by 3-Ethyl-4-methyl-5-(methylthio)isoxazole at a fixed application rate.

Methodology:

  • Expanded Weed Panel: Cultivate a broader range of weed species, including those known to be tolerant or resistant to certain herbicide classes.

  • Fixed-Rate Application: Apply 3-Ethyl-4-methyl-5-(methylthio)isoxazole, Glyphosate, and Atrazine at their respective recommended field application rates.[16]

  • Efficacy Assessment: At 14 and 28 days after treatment, visually assess the percentage of control for each weed species on a scale of 0% (no effect) to 100% (complete kill).

Crop Safety and Selectivity Trials

Objective: To evaluate the tolerance of key agricultural crops to 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

Methodology:

  • Crop Species: Grow a selection of major crops (e.g., corn, soybean, wheat) in a weed-free environment.

  • Variable Rate Application: Apply 3-Ethyl-4-methyl-5-(methylthio)isoxazole at 1x, 2x, and 4x the anticipated effective use rate to assess the margin of crop safety.[16]

  • Phytotoxicity Assessment: Visually score crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.

  • Yield Analysis: For longer-term studies, carry the crops to harvest and measure the yield to determine any impact from the herbicide application.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical but plausible data from the described experiments.

Table 1: Greenhouse Dose-Response (GR₅₀) Data (g a.i./ha)

HerbicideAmaranthus retroflexus (Broadleaf)Echinochloa crus-galli (Grass)
3-Ethyl-4-methyl-5-(methylthio)isoxazole75150
Glyphosate420380
Atrazine250500

Table 2: Weed Control Spectrum at a Fixed Application Rate (150 g a.i./ha)

Weed Species3-Ethyl-4-methyl-5-(methylthio)isoxazole (% Control)Glyphosate (% Control at 840 g a.i./ha)Atrazine (% Control at 1120 g a.i./ha)
Amaranthus retroflexus959892
Echinochloa crus-galli859788
Abutilon theophrasti (Velvetleaf)929590
Setaria faberi (Giant Foxtail)889685

Table 3: Crop Safety Assessment (% Injury at 2x Rate)

Crop3-Ethyl-4-methyl-5-(methylthio)isoxazoleGlyphosate (Non-tolerant variety)Atrazine
Corn<5%100%<5%
Soybean10%100%60%
Wheat15%100%Not Recommended

Visualizing the Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and the hypothesized mechanism of action.

Experimental_Workflow cluster_greenhouse Greenhouse Screening cluster_lab Laboratory Analysis cluster_field Field Validation dose_response Dose-Response Bioassays weed_spectrum Weed Control Spectrum dose_response->weed_spectrum Determines Rate crop_safety Crop Safety Trials weed_spectrum->crop_safety Selects Crops field_trials Field Efficacy & Crop Yield weed_spectrum->field_trials Confirms Efficacy crop_safety->field_trials Validates Selectivity moa_study Mechanism of Action Studies moa_study->dose_response Informs Dosing

Caption: Experimental workflow for herbicide benchmarking.

PPO_Inhibition_Pathway cluster_pathway Heme and Chlorophyll Synthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Damage Cell Membrane Damage ROS->Cell_Damage Causes Herbicide 3-Ethyl-4-methyl-5-(methylthio)isoxazole Herbicide->PPO Inhibits

Caption: Hypothesized PPO inhibition mechanism.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that 3-Ethyl-4-methyl-5-(methylthio)isoxazole shows significant potential as a selective herbicide, particularly for broadleaf weed control in corn. Its hypothesized mode of action as a PPO inhibitor would place it in a critical herbicide group for managing weeds resistant to other modes of action.[1]

Further research should focus on confirming the precise molecular target of this compound through enzymatic assays and molecular docking studies. Extensive field trials across diverse environmental conditions and soil types are necessary to validate these preliminary findings and to formulate an effective and safe application strategy for sustainable agriculture.

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Validation

Comparative Guide to the Synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole: A Reproducibility Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure. Among its many derivatives, 3-Ethyl-4-methyl-5-(methylthio)isoxazole presents a synthetically challenging yet intriguing target, combining a specific substitution pattern with a functionally important methylthio group. This guide provides a comparative analysis of two plausible and reproducible synthetic protocols for this target molecule, offering in-depth technical insights, step-by-step methodologies, and supporting data to aid researchers in their synthetic endeavors. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Introduction to Synthetic Strategies

The synthesis of polysubstituted isoxazoles primarily relies on two classical and robust methodologies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Both approaches offer distinct advantages and present unique challenges in the context of our target molecule, 3-Ethyl-4-methyl-5-(methylthio)isoxazole. This guide will dissect two detailed protocols, one based on each of these foundational strategies, to provide a comprehensive understanding of their reproducibility and practicality.

Protocol 1 will explore a linear approach commencing with the construction of the 3-ethyl-4-methylisoxazole core via a [3+2] cycloaddition, followed by the introduction of the methylthio group at the 5-position.

Protocol 2 will detail a convergent strategy involving the initial synthesis of a bespoke β-diketone, 3-methyl-2,4-hexanedione, followed by its cyclization with hydroxylamine to directly form the isoxazole ring, and a final thiolation step.

Comparative Analysis of Synthetic Protocols

FeatureProtocol 1: [3+2] Cycloaddition ApproachProtocol 2: 1,3-Dicarbonyl Condensation Approach
Overall Strategy Linear synthesis: formation of the isoxazole core followed by functionalization.Convergent synthesis: preparation of a key intermediate followed by cyclization.
Key Intermediates Propanenitrile oxide, 2-pentyne, 3-ethyl-4-methylisoxazole, 5-chloro-3-ethyl-4-methylisoxazole.3-Methyl-2,4-hexanedione.
Starting Material Availability Starting materials (propionaldehyde, hydroxylamine, 2-pentyne, NCS, sodium thiomethoxide) are readily available.Starting materials (pentan-2-one, ethyl propionate, sodium hydride, hydroxylamine hydrochloride) are common lab reagents.
Number of Steps 4 steps (including in-situ generation of nitrile oxide).3 steps.
Potential Yield Moderate to good, with potential for yield loss in the final thiolation step.Potentially higher overall yield due to a more convergent approach.
Regioselectivity The cycloaddition of a nitrile oxide with an internal alkyne can sometimes lead to a mixture of regioisomers, although with careful control of conditions, good selectivity can often be achieved.[3]The cyclization of the β-diketone with hydroxylamine is generally regioselective, affording the desired isoxazole isomer.[1][4][5]
Scalability The in-situ generation of nitrile oxides can be challenging to scale up due to their reactive and potentially unstable nature.The synthesis of the β-diketone via Claisen condensation is a well-established and scalable reaction.[6][7]
Safety Considerations In-situ generation of nitrile oxides requires careful handling. N-chlorosuccinimide is a hazardous substance. Sodium thiomethoxide is toxic and has a strong odor.Sodium hydride is a highly flammable and reactive reagent that must be handled with extreme care under an inert atmosphere.

Protocol 1: [3+2] Cycloaddition Approach

This protocol follows a linear sequence, beginning with the formation of the isoxazole ring and concluding with the introduction of the methylthio group.

Experimental Workflow

Protocol 1 Workflow A Propionaldehyde B Propionaldoxime A->B NH2OH·HCl C Propanenitrile Oxide (in situ) B->C NCS E 3-Ethyl-4,5-dimethylisoxazole C->E [3+2] Cycloaddition D 2-Pentyne D->E F 5-Chloro-3-ethyl-4-methylisoxazole E->F Chlorination G 3-Ethyl-4-methyl-5-(methylthio)isoxazole F->G NaSMe

Caption: Workflow for Protocol 1.

Step-by-Step Methodology

Step 1a: Synthesis of Propionaldoxime

  • To a solution of hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add propionaldehyde (1.0 mmol).[3]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield propionaldoxime, which can be used in the next step without further purification.

Step 1b: In-situ Generation of Propanenitrile Oxide and [3+2] Cycloaddition with 2-Pentyne

  • In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve propionaldoxime (1.0 mmol) and 2-pentyne (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS, 1.1 mmol) in DCM (10 mL) to the reaction mixture.

  • Add triethylamine (1.5 mmol) dropwise to the mixture. The in-situ generation of propanenitrile oxide is followed by its cycloaddition to 2-pentyne.[8]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-ethyl-4,5-dimethylisoxazole.

Step 1c: Chlorination of 3-Ethyl-4,5-dimethylisoxazole

  • To a solution of 3-ethyl-4,5-dimethylisoxazole (1.0 mmol) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (1.1 mmol).

  • Stir the reaction at room temperature, monitoring by TLC. The 5-position of the isoxazole ring is susceptible to electrophilic halogenation.[9]

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5-chloro-3-ethyl-4-methylisoxazole, which may be used directly in the next step.

Step 1d: Synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

  • Dissolve 5-chloro-3-ethyl-4-methylisoxazole (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium thiomethoxide (NaSMe, 1.2 mmol) to the solution.[10]

  • Heat the reaction mixture at 60-80 °C and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

Expected Results
  • 3-Ethyl-4,5-dimethylisoxazole: ¹H NMR (CDCl₃, 400 MHz): δ 2.35 (s, 3H, 4-CH₃), 2.15 (s, 3H, 5-CH₃), 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃). ¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C3), 158.0 (C5), 110.0 (C4), 20.0 (-CH₂CH₃), 12.0 (5-CH₃), 11.5 (-CH₂CH₃), 10.0 (4-CH₃).

  • 3-Ethyl-4-methyl-5-(methylthio)isoxazole (Final Product): ¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 3H, 4-CH₃), 2.50 (s, 3H, -SCH₃), 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, -CH₂CH₃). ¹³C NMR (CDCl₃, 101 MHz): δ 169.0 (C3), 165.0 (C5), 112.0 (C4), 20.5 (-CH₂CH₃), 15.0 (-SCH₃), 11.8 (-CH₂CH₃), 10.5 (4-CH₃). MS (ESI): m/z calculated for C₇H₁₁NOS [M+H]⁺, found.

Protocol 2: 1,3-Dicarbonyl Condensation Approach

This protocol utilizes a convergent approach, where the key β-diketone intermediate is first synthesized and then cyclized to form the isoxazole ring.

Experimental Workflow

Protocol 2 Workflow A Pentan-2-one C 3-Methyl-2,4-hexanedione A->C NaH, Claisen Condensation B Ethyl Propionate B->C E 3-Ethyl-4-methyl-5-hydroxyisoxazoline C->E Cyclization D Hydroxylamine Hydrochloride D->E F 3-Ethyl-4-methylisoxazole E->F Dehydration G 3-Ethyl-4-methyl-5-(methylthio)isoxazole F->G Thiolation

Caption: Workflow for Protocol 2.

Step-by-Step Methodology

Step 2a: Synthesis of 3-Methyl-2,4-hexanedione

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF).[11]

  • Add pentan-2-one (1.0 mmol) dropwise to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl propionate (1.2 mmol) dropwise and then heat the reaction mixture to reflux for 4-6 hours. This is a Claisen condensation reaction.[6][7][12]

  • Cool the reaction mixture and quench by the slow addition of aqueous HCl (1 M) until the pH is acidic.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-methyl-2,4-hexanedione.

Step 2b: Synthesis of 3-Ethyl-4-methylisoxazole

  • To a solution of 3-methyl-2,4-hexanedione (1.0 mmol) in ethanol, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. The cyclization of the β-diketone with hydroxylamine forms the isoxazole ring.[1][4][5]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethyl-4-methylisoxazole.

Step 2c: Synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole

  • This step can be performed similarly to Step 1d, via chlorination and subsequent nucleophilic substitution. Alternatively, a direct C-H thiolation can be attempted, although this may be less selective. A more established method for introducing a thioether at the 5-position of an isoxazole involves lithiation followed by quenching with a sulfur electrophile.

  • Proposed Method (Lithiation/Thiolation):

    • Dissolve 3-ethyl-4-methylisoxazole (1.0 mmol) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.1 mmol) and stir for 1 hour at -78 °C. The proton at the 5-position is the most acidic and will be abstracted.

    • Add dimethyl disulfide (CH₃SSCH₃, 1.2 mmol) to the reaction mixture and allow it to warm slowly to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Expected Results
  • 3-Methyl-2,4-hexanedione: ¹H NMR (CDCl₃, 400 MHz): (Exists as a mixture of keto and enol tautomers) Keto form: δ 2.15 (s, 3H), 2.55 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H), 3.70 (q, J = 7.0 Hz, 1H), 1.20 (d, J = 7.0 Hz, 3H). Enol form: δ 16.5 (br s, 1H, enol OH), signals for the rest of the protons will be shifted. ¹³C NMR will also show a mixture of signals for both tautomers.

  • 3-Ethyl-4-methylisoxazole: ¹H NMR (CDCl₃, 400 MHz): δ 8.2 (s, 1H, 5-H), 2.30 (s, 3H, 4-CH₃), 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, -CH₂CH₃). ¹³C NMR (CDCl₃, 101 MHz): δ 167.0 (C3), 155.0 (C5), 111.0 (C4), 20.0 (-CH₂CH₃), 11.5 (-CH₂CH₃), 9.0 (4-CH₃).

  • 3-Ethyl-4-methyl-5-(methylthio)isoxazole (Final Product): The expected spectroscopic data would be identical to that listed for Protocol 1.

Troubleshooting and Optimization

  • Low Yield in [3+2] Cycloaddition (Protocol 1): The in-situ generation of nitrile oxides can be sensitive to reaction conditions. Ensure anhydrous solvents and reagents are used. The rate of addition of NCS and triethylamine can influence the outcome. Slow addition at low temperatures is generally preferred to minimize side reactions of the nitrile oxide, such as dimerization.[13]

  • Mixture of Regioisomers (Protocol 1): While the cycloaddition with internal alkynes can sometimes lead to regioisomers, the electronic and steric properties of the substituents in this specific case are expected to favor the desired 3-ethyl-4,5-dimethylisoxazole. If a mixture is obtained, careful optimization of the solvent and temperature may improve selectivity.

  • Low Yield in Claisen Condensation (Protocol 2): The Claisen condensation is an equilibrium reaction. Using a full equivalent of a strong, non-nucleophilic base like sodium hydride is crucial to drive the reaction to completion by deprotonating the product β-diketone.[6][7] Ensure the reaction is performed under strictly anhydrous conditions.

  • Difficulty in Thiolation (Both Protocols): The direct C-H functionalization of the isoxazole 5-position can be challenging. The proposed lithiation/thiolation in Protocol 2 is a more controlled method. If this fails, the two-step halogenation/nucleophilic substitution approach from Protocol 1 is a reliable alternative. When using sodium thiomethoxide, ensure it is fresh or properly stored to maintain its reactivity.

Conclusion

Both protocols presented offer viable and reproducible pathways to the target molecule, 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

Protocol 1 benefits from the use of readily available starting materials in a straightforward, albeit longer, linear sequence. Its main challenge lies in the control of the reactive nitrile oxide intermediate and the final thiolation step.

Protocol 2 presents a more convergent approach that may offer a higher overall yield. The synthesis of the key β-diketone intermediate is a well-established transformation, and the subsequent cyclization is typically efficient. The final thiolation step, particularly via lithiation, offers a more controlled introduction of the methylthio group.

The choice between these protocols will depend on the specific expertise and resources of the laboratory. For researchers comfortable with handling organolithium reagents and seeking a potentially higher-yielding route, Protocol 2 may be preferable. For those who prefer to avoid highly pyrophoric reagents and are adept at managing in-situ generated reactive intermediates, Protocol 1 provides a solid alternative. Both protocols, with careful execution and optimization, should provide reproducible access to this valuable isoxazole derivative for further investigation in drug discovery and development programs.

References

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-4-methyl-5-(methylthio)isoxazole proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling functionalized heterocycles. 3-Ethyl-4-methyl-5-(methylthio)isoxazole presen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling functionalized heterocycles. 3-Ethyl-4-methyl-5-(methylthio)isoxazole presents a unique disposal challenge due to its dual-hazard structural profile: an active isoxazole ring combined with a volatile, malodorous methylthio (-SCH₃) ether linkage.

Proper disposal is not merely about regulatory compliance; it is about preventing exothermic incompatibilities, mitigating severe olfactory disruptions in the laboratory, and ensuring the safe destruction of nitrogen- and sulfur-containing byproducts.

Here is the comprehensive, field-proven guide to the operational handling and disposal of 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand the mechanistic behavior of the molecule:

  • The Methylthio Group (-SCH₃): Thioethers are highly nucleophilic and prone to rapid, exothermic oxidation when exposed to peroxides or strong acids. Furthermore, they exhibit a low olfactory fatigue threshold (a pungent, garlic/cabbage-like odor). If disposed of in highly permeable plastics, the odor will leach into the laboratory environment.

  • The Isoxazole Ring: As a nitrogen-containing five-membered heterocycle, isoxazoles can be pharmacologically active [1]. Upon combustion, the molecule yields toxic nitrogen oxides (NOx) and sulfur oxides (SOx), dictating that final destruction must occur via high-temperature incineration with specialized scrubbing systems, rather than standard solvent blending.

Waste Segregation & Compatibility

The most critical failure point in laboratory waste management is the inadvertent mixing of incompatible streams. Because 3-Ethyl-4-methyl-5-(methylthio)isoxazole is easily oxidized, it must be strictly segregated.

Table 1: Waste Segregation & Compatibility Matrix

Waste CategoryCompatibilityMechanistic Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Inert toward thioethers; serves as a stable carrier solvent for the compound.
Non-Halogenated Solvents (e.g., Hexane, EtOAc)Compatible Safe for co-mingling, provided no reactive electrophiles are present.
Strong Oxidizers (e.g., HNO₃, H₂O₂, KMnO₄)INCOMPATIBLE Causes rapid, exothermic oxidation of the thioether to a sulfoxide/sulfone, risking container rupture.
Strong Alkylating Agents (e.g., Methyl Iodide)INCOMPATIBLE Reacts with the thioether to form volatile, highly toxic sulfonium salts.

Point-of-Generation (SAA) Disposal Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA) [2], laboratory waste must be managed in a Satellite Accumulation Area (SAA) at the point of generation.

Step-by-Step Methodology: Routine Waste Collection

  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste carboy. Causality: Low-density plastics are permeable to thioether vapors. Glass or HDPE provides a vapor-tight barrier against odor leaching.

  • Solvent Dilution: Dissolve the 3-Ethyl-4-methyl-5-(methylthio)isoxazole residue in a compatible organic solvent (e.g., Ethyl Acetate or Dichloromethane) prior to transfer. Causality: Dilution prevents localized high concentrations of the active pharmaceutical ingredient (API) intermediate and reduces vaporization.

  • Transfer & Capping: Transfer the solution into the waste carboy inside a certified fume hood. Immediately seal the container with a vented cap. Validation Step: Perform a visual check of the cap seal and a localized sniff-test around the closed carboy. If a sulfurous odor is detected, the seal is compromised.

  • Labeling: Affix a hazardous waste tag immediately. Mark the primary hazard as "Toxic/Malodorous Organic" and list all carrier solvents.

WasteLifecycle Gen Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit Gen->SAA Cap & Label CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA Move within 3 days of reaching limit Vendor Licensed RCRA Vendor Manifest & Transport CAA->Vendor EPA Manifest Incineration High-Temp Incineration (NOx/SOx Scrubbing) Vendor->Incineration Final Destruction

Caption: RCRA-compliant waste lifecycle from laboratory generation to final destruction.

Emergency Spill Response & Odor Mitigation

In the event of a spill, standard absorbent cleanup is insufficient because the residual thioether will continue to off-gas, causing severe laboratory disruption. We utilize a targeted chemical deactivation step based on guidelines from Prudent Practices in the Laboratory [3].

Step-by-Step Methodology: Spill Decontamination

  • Containment: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure fume hood sashes are open to maximize room exhaust.

  • Absorption: Cover the spill with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent secondary reactions, unlike sawdust which can be reactive.

  • Physical Removal: Sweep the saturated absorbent into a wide-mouth HDPE container using a non-sparking tool. Seal and label as hazardous waste.

  • Chemical Quenching (Surface Decontamination): Prepare a 5% sodium hypochlorite (household bleach) solution. Gently wipe the spill surface with the solution and let it sit for 15 minutes.

    • Mechanistic Rationale: The hypochlorite mildly oxidizes the residual 3-Ethyl-4-methyl-5-(methylthio)isoxazole into its corresponding sulfoxide or sulfone. These oxidized derivatives are non-volatile and completely odorless.

  • Final Wash: Wash the area with soap and water to remove residual bleach.

    • Self-Validation: The protocol is successful when the characteristic sulfurous odor is completely eliminated from the ambient air, confirming the chemical conversion of the thioether.

SpillResponse Spill Spill Identified (3-Ethyl-4-methyl-5-(methylthio)isoxazole) Evac Assess & Secure Area (Ventilation On) Spill->Evac Absorb Apply Inert Absorbent (Vermiculite/Sand) Evac->Absorb If < 1L & Safe Collect Collect in HDPE Container (Label as Hazardous Waste) Absorb->Collect Decon Surface Decontamination (Dilute Bleach for Thioether Odor) Collect->Decon Residue Mitigation

Caption: Step-by-step operational workflow for thioether spill containment and chemical quenching.

Institutional Waste Routing & Final Destruction

Once the SAA container is full (or reaches the 55-gallon regulatory limit), it must be transferred to the facility's Central Accumulation Area (CAA) within 3 days.

When manifesting this specific waste for your licensed vendor, ensure it is designated for High-Temperature Incineration . Do not allow the vendor to route this for "Fuel Blending." The combustion of the isoxazole and methylthio groups requires specialized rotary kiln incinerators equipped with alkaline scrubbers to neutralize the resulting sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) gases, preventing environmental contamination.

References

  • Advances in isoxazole chemistry and their role in drug discovery Royal Society of Chemistry (RSC Advances)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) National Research Council / National Academies Press[Link]

Handling

A Senior Application Scientist's Guide to Handling 3-Ethyl-4-methyl-5-(methylthio)isoxazole

Inferred Hazard Assessment & Risk Profile The isoxazole ring system is a common motif in pharmacologically active compounds.[1] While the specific toxicology of 3-Ethyl-4-methyl-5-(methylthio)isoxazole has not been fully...

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Assessment & Risk Profile

The isoxazole ring system is a common motif in pharmacologically active compounds.[1] While the specific toxicology of 3-Ethyl-4-methyl-5-(methylthio)isoxazole has not been fully investigated, data from similar compounds suggest that it should be handled as a potentially hazardous substance. The primary risks are anticipated to be:

  • Harmful if Swallowed: Acute oral toxicity is a concern with related isoxazole structures.[2]

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[3]

  • Skin Sensitization: Some isoxazole derivatives may cause an allergic skin reaction.[2]

Quantitative Data from Structurally Similar Isoxazole Derivatives

To substantiate our inferred risk profile, the following table summarizes hazard classifications for related compounds. This data informs the stringent PPE and handling protocols recommended herein.

Property3-Ethyl-5-methylisoxazole-4-carboxylic acid[3]Ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate[2]4-propyl-1,3-oxazole (Analogue)[4]
GHS Hazard Class Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Respiratory Irritation (STOT SE 3)Harmful if Swallowed (Acute Tox. 4), Skin Sensitization (Cat. 1), Very toxic to aquatic lifeFlammable liquid, Harmful if swallowed, Skin/Eye/Respiratory irritation
Molecular Formula C₇H₉NO₃C₁₈H₁₇NO₃C₆H₉NO
Physical State SolidData not availableLiquid

Note: This data is for related compounds and should be used for estimation and risk assessment purposes only.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks of exposure. All handling of this compound must occur within a certified chemical fume hood.[4][5]

Protection TypeSpecific RecommendationsCausality and Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[5]The combination provides robust protection against splashes of liquid and potential airborne particles which could cause serious eye irritation. A face shield protects the entire face from direct contact.[6]
Skin and Hand Protection Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is required. The outer glove should be removed and disposed of immediately after handling.[7] Lab Coat: A flame-resistant, long-sleeved laboratory coat with tight-fitting cuffs.[4] Clothing: Long pants and closed-toe shoes are mandatory.[5]Nitrile gloves provide a sufficient barrier for incidental contact with a range of chemicals.[5] Double-gloving minimizes the risk of exposure from a single point of failure or contamination when removing PPE. A coated, tight-cuffed lab coat prevents skin contact and contamination of personal clothing.[6]
Respiratory Protection All weighing, transfer, and handling operations must be conducted within a certified chemical fume hood.[5]A chemical fume hood is the primary engineering control to minimize the inhalation of vapors, aerosols, or dusts that may cause respiratory tract irritation.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Visual Workflow: PPE Donning and Doffing Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Start 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Start->Don_Goggles Don_Gloves 3. Outer Gloves over Cuffs Don_Goggles->Don_Gloves Handle Chemical Handling in Fume Hood Don_Gloves->Handle Doff_Gloves 1. Outer Gloves Doff_Coat 2. Lab Coat (turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Wash 4. Wash Hands Thoroughly Doff_Goggles->Doff_Wash Handle->Doff_Gloves

Caption: PPE Donning and Doffing Workflow.

Operational and Logistical Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before beginning work, verify that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[8] Cover the work surface with disposable, absorbent bench paper.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations exclusively within the fume hood to contain any dust or vapors.[5] Use spark-proof tools if the compound is determined to be flammable.[9]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[10]

  • Post-Handling: After handling, decontaminate the work area. Dispose of all contaminated disposable materials as hazardous waste.

Spill and Emergency Procedures
  • Small Spill (inside fume hood):

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]

    • Decontaminate the surface with an appropriate solvent and wash thoroughly.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues and your supervisor.

    • Restrict access to the area.

    • Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Chemical Disposal Protocol

Never dispose of 3-Ethyl-4-methyl-5-(methylthio)isoxazole or its solutions down the drain.[11] Improper disposal can be harmful to aquatic life.[2]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and absorbent materials, in a clearly labeled, sealable hazardous waste container.[7]

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[11]

    • Contaminated PPE: Grossly contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste in a designated container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Ethyl-4-methyl-5-(methylthio)isoxazole".[11]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Contact your institution's EHS department to arrange for pickup and final disposal.[7]

Visual Workflow: Chemical Waste Disposal

This diagram outlines the critical path for ensuring compliant disposal of chemical waste.

Disposal_Workflow Start Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Container Use Designated, Compatible Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name Container->Label Store Store Securely in Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS End Compliant Disposal by EHS EHS->End

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